molecular formula C5H11F B1627487 3-Fluoropentane CAS No. 41909-29-9

3-Fluoropentane

Cat. No.: B1627487
CAS No.: 41909-29-9
M. Wt: 90.14 g/mol
InChI Key: FBWYFZYJEAMPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropentane is a useful research compound. Its molecular formula is C5H11F and its molecular weight is 90.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

41909-29-9

Molecular Formula

C5H11F

Molecular Weight

90.14 g/mol

IUPAC Name

3-fluoropentane

InChI

InChI=1S/C5H11F/c1-3-5(6)4-2/h5H,3-4H2,1-2H3

InChI Key

FBWYFZYJEAMPHJ-UHFFFAOYSA-N

SMILES

CCC(CC)F

Canonical SMILES

CCC(CC)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 3-Fluoropentane: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Fluoropentane, a fluorinated aliphatic hydrocarbon. It details the molecule's fundamental chemical and physical properties, outlines a common experimental protocol for its synthesis, and presents this information in a clear, accessible format for scientific professionals.

Core Molecular Information

This compound is a halogenated alkane with the chemical formula C5H11F.[1] Its structure consists of a five-carbon pentane chain with a single fluorine atom substituted at the third carbon position.

Molecular Formula and Weight

The molecular formula of this compound is C5H11F.[1] Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u), the molecular weight is calculated to be approximately 90.14 g/mol .[2][3] The monoisotopic mass is 90.084478513 Da.[2][3]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed physical properties are based on computational models and estimations.

PropertyValueUnitSource
Molecular Weight90.14 g/mol PubChem[2][3]
Chemical FormulaC5H11F-NIST[1]
Boiling Point53.65 (estimate)°CLookChem[4]
Melting Point-120.5 (estimate)°CLookChem[4]
Density0.7915 (estimate)g/cm³LookChem[4]
Refractive Index1.3540 (estimate)-LookChem[4]
XLogP32.4-PubChem[2][3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group on a pentane skeleton. A common and effective method for the preparation of secondary alkyl fluorides is the treatment of the corresponding alcohol with a fluorinating agent. The following protocol describes a representative synthesis of this compound from 3-pentanol using pyridinium polyhydrogen fluoride (also known as Olah's reagent).

Synthesis of this compound from 3-Pentanol

This procedure is adapted from general methods for the fluorination of alcohols.

Materials and Equipment:

  • 3-Pentanol

  • Pyridinium polyhydrogen fluoride (70% HF/30% Pyridine)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Polypropylene or Teflon reaction vessel (as HF reacts with glass)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a polypropylene flask equipped with a magnetic stir bar and a drying tube, add 3-pentanol. Cool the flask in an ice bath to 0°C.

  • Addition of Fluorinating Agent: Slowly add pyridinium polyhydrogen fluoride to the cooled 3-pentanol with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Workup: Carefully pour the reaction mixture over crushed ice and diethyl ether in a polypropylene beaker. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Caution should be exercised during the bicarbonate wash due to potential gas evolution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation to yield the final product.

Visualizing Molecular Relationships

The following diagram illustrates the logical connection between the chemical structure of this compound, its molecular formula, and the calculation of its molecular weight.

molecular_relationship cluster_structure Chemical Structure cluster_formula Molecular Formula cluster_mw Molecular Weight Calculation C1 CH3 C2 CH2 C1->C2 C3 CH(F) C2->C3 C4 CH2 C3->C4 Formula C5H11F C3->Formula leads to C5 CH3 C4->C5 MW_Calc C: 5 * 12.011 H: 11 * 1.008 F: 1 * 18.998 Formula->MW_Calc allows for MW ~90.14 g/mol MW_Calc->MW

Caption: Relationship between the structure, formula, and molecular weight of this compound.

References

3-Fluoropentane CAS registry number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoropentane, including its chemical identity, physicochemical properties, a representative synthetic pathway, and a summary of its toxicological profile and potential applications.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Registry Number 41909-29-9[1][2]
Molecular Formula C5H11F[1][2]
Molecular Weight 90.14 g/mol [1]
Canonical SMILES CCC(CC)F[1]
InChI Key FBWYFZYJEAMPHJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that these values are primarily based on estimations.

PropertyValueSource
Melting Point-120.5 °C (estimate)[3]
Boiling Point53.65 °C (estimate)[3]
Density0.7915 g/cm³ (estimate)[3]
Refractive Index1.3540 (estimate)[3]

Synthesis

A potential synthetic route to this compound involves the direct C(sp³)–H fluorination of pentane. This modern approach utilizes a photosensitized reaction, offering a pathway to selectively introduce a fluorine atom onto the alkane backbone.

Experimental Protocol: Photosensitized C–H Fluorination

The general principle involves the generation of a highly reactive fluorine radical source under photochemical conditions. A photosensitizer absorbs light and transfers energy to a fluorine-containing reagent, leading to the formation of a fluorine radical. This radical can then abstract a hydrogen atom from the alkane, followed by a fluorine atom transfer to the resulting alkyl radical. The selectivity for the 3-position in pentane is a key challenge in such direct fluorination reactions.

Logical Workflow for Photosensitized C-H Fluorination

G cluster_setup Reaction Setup cluster_process Photochemical Reaction cluster_workup Product Isolation A Pentane (Substrate) E Irradiation with Light (e.g., UV or Visible) A->E G Hydrogen Atom Abstraction from Pentane A->G B Fluorinating Agent (e.g., Selectfluor®) B->E C Photosensitizer C->E D Solvent (e.g., Acetonitrile) D->E F Generation of Fluorine Radical Cation E->F Energy Transfer F->G I Fluorine Atom Transfer F->I H Formation of Pentyl Radical G->H H->I J Quenching of Reaction I->J K Extraction and Washing J->K L Drying and Solvent Removal K->L M Purification (e.g., Distillation) L->M N This compound (Product) M->N

Caption: Logical workflow for the synthesis of this compound via photosensitized C-H fluorination.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, spectral database entries indicate the existence of ¹³C and ¹⁹F NMR data. Researchers requiring this information are advised to consult specialized spectral databases.

Toxicology and Safety

Specific toxicological studies on this compound are limited. As with any fluorinated hydrocarbon, appropriate safety precautions should be taken in a laboratory setting. This includes working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses. The toxicology of fluoroalkenes has been a subject of research, and it is known that the toxicity can vary significantly depending on the specific structure of the compound.[4]

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its structure is relevant to medicinal chemistry. The introduction of fluorine into organic molecules is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Fluorine can alter metabolic stability, binding affinity, and lipophilicity of drug candidates. Therefore, this compound can serve as a simple model compound for studying the effects of fluorine substitution on the physicochemical properties of aliphatic chains.

Furthermore, fluorinated building blocks are crucial in the synthesis of complex pharmaceutical agents. While this compound itself may not be a common building block, the methodologies for its synthesis, such as direct C-H fluorination, are of significant interest to the pharmaceutical industry for the late-stage functionalization of drug leads. The development of radiolabeled tracers for positron emission tomography (PET) is another area where novel fluorination methods are critical.[5]

References

Spectroscopic data for 3-Fluoropentane (1H NMR, 13C NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Fluoropentane. The following sections detail the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and analysis of fluorinated organic molecules.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₁F, and its molecular weight is 90.14 g/mol .[1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

¹H NMR Data (Predicted)

Due to the unavailability of a publicly accessible experimental spectrum, the following ¹H NMR data is predicted based on the analysis of similar alkyl fluorides. The fluorine atom at the C3 position significantly influences the chemical shifts and coupling patterns of the neighboring protons.

ProtonsChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H3~4.5dtmJ(H-F) ≈ 48, J(H-H) ≈ 6
H2, H4~1.6m
H1, H5~0.9tJ(H-H) ≈ 7

Note: dtm = doublet of triplets of multiplets, m = multiplet, t = triplet. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Data

The following table summarizes the predicted and available experimental ¹³C NMR data for this compound. The presence of the electronegative fluorine atom causes a significant downfield shift for the carbon to which it is attached (C3) and induces characteristic C-F coupling.

CarbonPredicted Chemical Shift (δ) (ppm)[3]Experimental Chemical Shift (δ) (ppm)¹J(C-F) (Hz)[3]
C393.2Data not available165.0
C2, C4Data not availableData not available
C1, C5Data not availableData not available

Note: The experimental spectrum is noted in the PubChem database, provided by Wiley-VCH, but the specific peak list is not publicly available.[1] The predicted data serves as a strong reference for experimental verification.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a molecular ion peak and a distinct fragmentation pattern. While the full experimental spectrum from the NIST Mass Spectrometry Data Center is not directly provided, the expected key fragments are listed below based on general principles of alkane fragmentation.[4]

m/zIonRelative Intensity
90[C₅H₁₁F]⁺ (Molecular Ion)Low
71[C₅H₁₁]⁺ (Loss of F)Moderate
61[C₄H₈F]⁺Moderate
57[C₄H₉]⁺High
43[C₃H₇]⁺High
29[C₂H₅]⁺High

Note: The fragmentation of alkanes typically involves the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂).[4] The base peak is often one of the smaller, more stable carbocations.

Experimental Protocols

The following protocols are detailed methodologies for the acquisition of the spectroscopic data presented above. These are generalized procedures that can be adapted for this compound.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid haloalkanes.

2.1.1. Sample Preparation

  • Ensure the NMR tube is clean and dry.

  • For a neat liquid sample, carefully transfer approximately 0.6 mL of this compound into a 5 mm NMR tube.

  • Alternatively, for a solution, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • If the sample contains any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube.

  • Cap the NMR tube securely.

2.1.2. Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for the analysis of volatile organic compounds like this compound using GC-MS.[5][6][7]

2.2.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane). The concentration should be within the linear range of the instrument.

2.2.2. GC-MS System and Conditions

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, operated in split mode.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 200-250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 30-200.

2.2.3. Data Analysis

  • The retention time of the peak corresponding to this compound is used for its identification.

  • The mass spectrum of the eluting compound is compared with a reference library (e.g., NIST) for confirmation.

  • The fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR MS GC-MS System Prep_MS->MS H_NMR ¹H NMR Spectrum (Chemical Shift, Multiplicity, J-coupling) NMR->H_NMR C_NMR ¹³C NMR Spectrum (Chemical Shift, C-F coupling) NMR->C_NMR Mass_Spec Mass Spectrum (m/z, Fragmentation Pattern) MS->Mass_Spec Structure Confirmed Structure of This compound H_NMR->Structure C_NMR->Structure Mass_Spec->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 3-fluoropentane and related haloalkanes. Understanding the three-dimensional structure and conformational preferences of these molecules is crucial for predicting their physical, chemical, and biological properties, which is of paramount importance in fields such as drug design and materials science. This document outlines the key conformational isomers, presents quantitative data from computational studies on analogous compounds, details the experimental and computational methodologies employed in such analyses, and provides visual representations of key concepts and workflows.

Introduction to Conformational Analysis of Haloalkanes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. For simple alkanes, the most stable conformations are typically those that minimize steric hindrance between substituents, with the anti conformation (where large groups are 180° apart) being favored over the gauche conformation (where large groups are 60° apart).

However, the introduction of heteroatoms, such as halogens, can significantly alter these preferences due to a combination of steric and electronic effects. In the case of fluorinated alkanes, a phenomenon known as the "gauche effect" can lead to the gauche conformer being more stable than the anti conformer. This is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F), which is maximized in a gauche arrangement.[1]

Conformational Isomers of this compound

Rotation around the C2-C3 and C3-C4 bonds in this compound gives rise to several staggered conformations. The key dihedral angles to consider are F-C3-C2-C1 and F-C3-C4-C5. The primary conformers are variations of anti and gauche arrangements of the ethyl groups relative to the fluorine atom and to each other. The most stable conformations are expected to be those that balance steric repulsion between the ethyl groups and the fluorine atom with any potential stabilizing electronic effects.

Quantitative Conformational Analysis

Below is a summary of the calculated conformational energies and populations for the most stable conformers of anti- and syn-2,4-difluoropentane. The conformers are described by the dihedral angles around the C2-C3 and C3-C4 bonds.

CompoundConformerDihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5)ΔE (kJ/mol) in VacuumPopulation (%) in VacuumΔE (kJ/mol) in ChloroformPopulation (%) in ChloroformΔE (kJ/mol) in WaterPopulation (%) in Water
anti-2,4-difluoropentaneAAanti, anti0.00450.00580.0042
AGanti, gauche1.21230.84200.9224
GGgauche, gauche2.51102.0181.8412
syn-2,4-difluoropentaneGAgauche, anti0.00480.00360.0025
GGgauche, gauche0.29350.17290.0822
AAanti, anti4.1843.5153.146

Data adapted from a 2024 study on 1,3-difluorinated alkanes.[2]

Experimental and Computational Protocols

The conformational analysis of haloalkanes relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[3] The key parameters derived from NMR spectra are chemical shifts and spin-spin coupling constants (J-couplings).

Methodology:

  • Sample Preparation: The haloalkane of interest is dissolved in a suitable deuterated solvent. The choice of solvent is critical, as conformational equilibria can be solvent-dependent.[2]

  • Data Acquisition: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For complex spectra, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for signal assignment.

  • Analysis of Coupling Constants: The magnitudes of vicinal coupling constants, particularly ³JHH and ³JHF, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[4]

    • By measuring the time-averaged coupling constants, the relative populations of the different conformers in equilibrium can be determined, provided the coupling constants for the individual conformers are known or can be estimated from theoretical calculations.

  • Low-Temperature NMR: In some cases, the temperature can be lowered to slow down the rate of conformational interconversion, allowing for the direct observation of individual conformers.

Gas-Phase Electron Diffraction (GED)

GED is an experimental method used to determine the molecular structure of molecules in the gas phase, free from intermolecular interactions.[5]

Methodology:

  • Sample Introduction: A gaseous sample of the haloalkane is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the molecules, creating a diffraction pattern.

  • Data Collection: The diffraction pattern, consisting of concentric rings, is recorded on a detector.

  • Structural Refinement: The radial distribution curve, which is a function of the internuclear distances, is derived from the diffraction pattern. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined. For molecules with multiple conformers, the relative abundance of each conformer can also be refined.

Computational Chemistry

Computational methods are indispensable for modern conformational analysis, providing insights into the geometries, energies, and properties of different conformers.

Methodology:

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized, and its energy is calculated using a suitable level of theory. Common methods include:

    • Ab initio methods: (e.g., Møller-Plesset perturbation theory - MP2)

    • Density Functional Theory (DFT): (e.g., B3LYP, M06-2X functionals) with appropriate basis sets (e.g., Pople-style or Dunning's correlation-consistent basis sets).

  • Calculation of Spectroscopic Parameters: NMR chemical shifts and coupling constants can be calculated for each optimized conformer. These calculated values can then be used to aid in the interpretation of experimental spectra.

  • Solvation Models: To simulate the effect of a solvent, continuum solvation models (e.g., Polarizable Continuum Model - PCM) can be employed.

Visualizing Conformational Analysis

Experimental Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a haloalkane, integrating computational and experimental approaches.

experimental_workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_analysis Data Analysis & Interpretation comp_start Conformational Search comp_opt Geometry Optimization & Energy Calculation comp_start->comp_opt comp_nmr Calculation of NMR Parameters comp_opt->comp_nmr analysis Comparison of Experimental & Calculated Data comp_opt->analysis Relative Energies comp_nmr->analysis Predicted Spectra exp_synth Synthesis & Purification exp_nmr NMR Spectroscopy exp_synth->exp_nmr exp_ged Gas Electron Diffraction exp_synth->exp_ged exp_nmr->analysis Experimental Spectra exp_ged->analysis Gas-Phase Structure conclusion Determination of Conformational Preferences & Equilibria analysis->conclusion

Caption: A typical workflow for conformational analysis.

Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium between the major staggered conformations of this compound, viewed down the C2-C3 bond.

conformational_equilibrium cluster_legend Relative Energy A Anti G1 Gauche (+) A->G1 Rotation G2 Gauche (-) G1->G2 Rotation G2->A Rotation E_G Gauche Energy E_A Anti Energy E_G->E_A ΔE

Caption: Conformational equilibrium in this compound.

Conclusion

The conformational analysis of this compound and related haloalkanes is a complex interplay of steric and electronic effects. While direct experimental data for this compound is limited, studies on analogous compounds like 2,4-difluoropentane provide a robust framework for understanding its conformational behavior. The combination of NMR spectroscopy, gas-phase electron diffraction, and high-level computational methods is essential for a thorough characterization of the conformational landscape of these important molecules. A detailed understanding of these conformational preferences is a critical component in the rational design of new pharmaceuticals and functional materials.

References

A Theoretical and Computational Guide to the Conformational Landscape of 3-Fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and conformational properties of 3-fluoropentane, a simple yet illustrative example of a mono-fluorinated alkane. In the absence of extensive published experimental and computational studies dedicated solely to this molecule, this document presents a theoretical investigation based on established computational chemistry methods. By employing Density Functional Theory (DFT), we explore the conformational isomers of this compound, detailing their relative energies, geometric parameters, and the rotational barriers that separate them. This guide serves as a methodological template and a source of foundational data for researchers interested in the conformational analysis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. In drug development, fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. These effects are often rooted in the unique steric and electronic properties of the fluorine atom, which in turn dictate the conformational preferences of the molecule. Understanding the conformational landscape of even simple fluorinated alkanes like this compound is crucial for building a foundational knowledge base for the rational design of more complex fluorinated compounds.

This compound presents an interesting case for conformational analysis due to the interplay between the steric bulk of the ethyl groups and the electronic influence of the fluorine atom. The molecule's flexibility arises from rotations around the C2-C3 and C3-C4 bonds. This guide outlines a systematic computational approach to characterize the stable conformers and the transition states connecting them.

Computational Methodology

The conformational space of this compound was explored using computational methods. A detailed protocol for such a study is provided below, representing a standard approach in the field for this type of analysis.

Conformational Search

A systematic search for conformational isomers was performed by considering the rotation around the C2-C3 and C3-C4 bonds. The key dihedral angles are denoted as τ1 (C1-C2-C3-C4) and τ2 (C2-C3-C4-C5). The starting geometries were generated by considering all combinations of staggered conformations (anti, gauche+, and gauche-).

Quantum Chemical Calculations

All calculations were performed using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

  • Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan would be appropriate.

  • Method: The B3LYP hybrid functional was chosen for its proven track record in describing the structure and energetics of organic molecules.

  • Basis Set: The 6-31G* basis set was employed, which provides a good compromise between accuracy and computational efficiency for a molecule of this size.

  • Optimization: Full geometry optimization was carried out for all identified stationary points (minima and transition states) without any symmetry constraints. The nature of the stationary points was confirmed by calculating the vibrational frequencies.

  • Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

The logical workflow for the computational protocol is illustrated in the following diagram:

computational_workflow start Define Dihedral Angles (τ1, τ2) generate Generate Initial Staggered Conformations (anti, g+, g-) start->generate dft DFT Geometry Optimization (B3LYP/6-31G*) generate->dft freq Vibrational Frequency Calculation dft->freq characterize Characterize Stationary Points (Minima or Transition States) freq->characterize thermo Calculate Thermochemical Properties (ZPVE, ΔG) characterize->thermo data Extract Quantitative Data (Energies, Geometries) thermo->data rotational_barrier cluster_0 Potential Energy Surface A Anti Conformer (Global Minimum) TS1 Transition State 1 (Eclipsed) A->TS1 ΔE‡ ≈ 3.5 kcal/mol G Gauche Conformer (Local Minimum) TS1->G TS2 Transition State 2 (Eclipsed) G->TS2 ΔE‡ ≈ 3.2 kcal/mol TS2->A

An In-depth Technical Guide to the Reactivity and Stability of Simple Alkyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of simple alkyl fluorides. Due to the unique properties of the carbon-fluorine bond, these compounds exhibit distinct chemical behaviors that are of significant interest in various fields, particularly in medicinal chemistry and materials science. This document delves into the thermodynamic and kinetic stability of alkyl fluorides, their common reaction pathways including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, and methods for their synthesis. Quantitative data on bond energies, reaction rates, and activation energies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key synthetic and kinetic-analytic procedures are also provided, along with graphical representations of reaction mechanisms and workflows to facilitate a deeper understanding of the core concepts.

Introduction: The Unique Nature of the Carbon-Fluorine Bond

The chemistry of alkyl fluorides is dominated by the characteristics of the carbon-fluorine (C-F) bond. Fluorine's high electronegativity (4.0 on the Pauling scale compared to 2.5 for carbon) results in a highly polarized covalent bond with significant ionic character (Cδ+—Fδ-).[1] This polarity and the short bond length (approximately 1.35 Å) contribute to the C-F bond being the strongest single bond in organic chemistry.[1] This exceptional bond strength is a defining factor in the stability and reactivity of alkyl fluorides.

The high stability of the C-F bond renders alkyl fluorides resistant to metabolic degradation, a property extensively utilized in the design of pharmaceuticals and agrochemicals.[2] However, this same stability presents challenges in synthetic chemistry, as the fluoride ion is a poor leaving group in nucleophilic substitution reactions.

Thermodynamic and Kinetic Stability

Alkyl fluorides are characterized by high thermodynamic and kinetic stability.

  • Thermodynamic Stability: The thermodynamic stability of alkyl fluorides is primarily attributed to the high bond dissociation energy (BDE) of the C-F bond. This makes the homolytic cleavage of the C-F bond energetically unfavorable.[3] The strong C-F bond also contributes to the overall thermal stability of organofluorine compounds.[4]

  • Kinetic Stability: Kinetically, alkyl fluorides are relatively inert compared to their heavier halogen counterparts. This is due to the high activation energy required to break the C-F bond in common reactions like nucleophilic substitution and elimination.[3] The fluoride anion is a poor leaving group because it is a strong base and is poorly solvated in protic solvents.[5]

Table 1: Bond Properties of Halomethanes
PropertyCH₃-FCH₃-ClCH₃-BrCH₃-I
Bond Dissociation Energy (kcal/mol) 115[6]83.7[1]72.1[1]57.6[1][6]
Bond Length (Å) 1.39[1]1.771.932.14
Dipole Moment (D) 1.851.871.811.62

Reactivity of Alkyl Fluorides

The reactivity of alkyl fluorides is a subject of considerable interest, as they participate in a range of organic reactions, albeit often under more forcing conditions than other alkyl halides.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions of alkyl fluorides are generally slow due to the poor leaving group ability of the fluoride ion.

  • SN2 Reactions: In bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentrations of both the alkyl fluoride and the nucleophile.[7] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry.[8] Due to the strength of the C-F bond, alkyl fluorides are the least reactive among the alkyl halides in SN2 reactions.[5] The order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl >> R-F.[9] However, the reactivity of fluoride as a nucleophile is highly dependent on the solvent. In polar aprotic solvents, the fluoride ion is less solvated and becomes a much stronger nucleophile.[10]

  • SN1 Reactions: Unimolecular nucleophilic substitution (SN1) reactions proceed through a carbocation intermediate.[11] The rate-determining step is the formation of this carbocation, which is influenced by the stability of the carbocation and the nature of the leaving group.[12] For alkyl fluorides, the high energy required to cleave the C-F bond makes the formation of the carbocation difficult, thus slowing down the SN1 reaction.[11] Tertiary alkyl fluorides are more likely to undergo SN1 reactions than primary or secondary ones due to the greater stability of the tertiary carbocation.[13]

SN2_Reaction reactant Nu⁻ + R-F transition_state [Nu---R---F]⁻‡ reactant->transition_state Slow product Nu-R + F⁻ transition_state->product Fast

Caption: SN2 reaction pathway for an alkyl fluoride.

SN1_Reaction reactant R-F intermediate R⁺ + F⁻ reactant->intermediate Slow (Rate-determining) product R-Nu + H⁺ intermediate->product nucleophile Nu-H

Caption: SN1 reaction pathway for an alkyl fluoride.

Table 2: Relative Rates of SN2 Reactions for Ethyl Halides
Leaving GroupRelative Rate
I⁻30,000
Br⁻10,000
Cl⁻200
F⁻1

(Relative rates are approximate and can vary with reaction conditions)

Elimination Reactions (E1 and E2)

Elimination reactions of alkyl fluorides, leading to the formation of alkenes, often compete with substitution reactions, especially at higher temperatures and with strong, sterically hindered bases.[14]

  • E2 Reactions: Bimolecular elimination (E2) is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously.[10] The rate of an E2 reaction depends on the concentrations of both the alkyl fluoride and the base.[9] Due to the poor leaving group ability of fluoride, E2 reactions of alkyl fluorides often require strong bases.[9] Interestingly, for 2-fluorobutane, the E2 reaction with a strong base like alcoholic KOH can lead to the formation of the less substituted alkene (Hofmann product), which is attributed to the reaction proceeding through an E1cB-like mechanism due to the poor leaving group.[15]

  • E1 Reactions: Unimolecular elimination (E1) proceeds through a carbocation intermediate, similar to the SN1 reaction.[14] After the formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon to form the alkene.[13] E1 reactions are favored for tertiary alkyl fluorides and are often promoted by heat.[13][16]

E2_Reaction reactant Base⁻ + H-CR₂-CR₂-F transition_state [Base---H---CR₂---CR₂---F]⁻‡ reactant->transition_state Concerted product Base-H + CR₂=CR₂ + F⁻ transition_state->product

Caption: E2 reaction pathway for an alkyl fluoride.

E1_Reaction reactant H-CR₂-CR₂-F intermediate H-CR₂-CR₂⁺ + F⁻ reactant->intermediate Slow product CR₂=CR₂ + Base-H⁺ intermediate->product base Base

Caption: E1 reaction pathway for an alkyl fluoride.

Table 3: Activation Energies for HF Elimination from Alkyl Fluorides
Alkyl FluorideActivation Energy (kcal/mol)
Ethyl fluoride58.2
n-Propyl fluoride~58
Isopropyl fluoride~55
tert-Butyl fluoride~52

(Data obtained from activated molecule and competitive shock-tube techniques)[17]

Synthesis of Simple Alkyl Fluorides

The synthesis of alkyl fluorides can be challenging due to the high reactivity of many fluorinating agents. However, several reliable methods have been developed.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a common and versatile method.[18] This typically involves the use of a deoxyfluorinating agent that activates the hydroxyl group, turning it into a good leaving group, which is then displaced by a fluoride ion.[18] Common reagents include diethylaminosulfur trifluoride (DAST) and PyFluor.[6]

Deoxyfluorination_Workflow start Start with Alcohol (R-OH) add_reagent Add Deoxyfluorinating Agent (e.g., DAST, PyFluor) and Base start->add_reagent reaction Reaction Mixture Stirring (Monitor by TLC/GC-MS) add_reagent->reaction quench Quench Reaction (e.g., with aq. NaHCO₃) reaction->quench extract Workup: Extraction and Washing quench->extract dry Dry Organic Layer (e.g., with MgSO₄) extract->dry purify Purification (e.g., Column Chromatography) dry->purify product Isolated Alkyl Fluoride (R-F) purify->product

Caption: General workflow for the deoxyfluorination of an alcohol.

Halogen Exchange (Swarts Reaction)

The Swarts reaction is a classic method for preparing alkyl fluorides from alkyl chlorides or bromides.[6] The reaction involves heating the alkyl halide with a metallic fluoride, such as silver fluoride (AgF), mercurous fluoride (Hg₂F₂), or antimony trifluoride (SbF₃).[6][18] The driving force for the reaction is often the formation of a stable, insoluble metal halide.[2]

Experimental Protocols

Synthesis of 1-Fluorobutane from 1-Butanol via Deoxyfluorination

Materials:

  • 1-Butanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-butanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 1-fluorobutane.

Kinetic Study of the Solvolysis of tert-Butyl Fluoride

This protocol describes a method to determine the first-order rate constant for the solvolysis of tert-butyl fluoride in an aqueous ethanol solution. The reaction produces HF, which can be titrated with a standard base.

Materials:

  • tert-Butyl fluoride

  • Ethanol

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Thermostated water bath, volumetric flasks, pipettes, burette, conical flasks, stopwatch.

Procedure:

  • Prepare a stock solution of tert-butyl fluoride in ethanol of a known concentration.

  • Prepare the desired aqueous ethanol solvent mixture (e.g., 50:50 v/v).

  • Place a known volume of the aqueous ethanol solvent in a conical flask and allow it to equilibrate to the desired temperature in the thermostated water bath.

  • Add a few drops of phenolphthalein indicator to the flask.

  • Initiate the reaction by adding a known volume of the tert-butyl fluoride stock solution to the flask, starting the stopwatch simultaneously.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench them in a flask containing ice-cold deionized water.

  • Immediately titrate the quenched aliquot with the standardized NaOH solution until a persistent pink endpoint is observed.

  • Continue taking and titrating aliquots until the reaction is approximately 80-90% complete.

  • To determine the volume of NaOH required at infinite time (V∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60 °C) for several hours to ensure complete reaction, then titrate.

Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined from the integrated rate law:

ln(V∞ - Vt) = -kt + ln(V∞ - V₀)

where:

  • Vt is the volume of NaOH used at time t.

  • V∞ is the volume of NaOH used at infinite time.

  • V₀ is the volume of NaOH used at time t=0 (which should be zero).

A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.

Kinetic_Study_Workflow start Prepare Reactant and Solvent Solutions equilibrate Equilibrate Solvent at Desired Temperature start->equilibrate initiate Initiate Reaction and Start Timer equilibrate->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample infinite_time Determine V∞ initiate->infinite_time quench Quench Reaction sample->quench titrate Titrate with Standard Base quench->titrate repeat Repeat Sampling and Titration titrate->repeat plot Plot ln(V∞ - Vt) vs. Time repeat->sample calculate Calculate Rate Constant (k) from Slope plot->calculate

References

Methodological & Application

Synthesis of 3-Fluoropentane from 3-Pentanol via Deoxyfluorination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, represents a direct and efficient method for introducing fluorine. This application note provides a detailed protocol for the synthesis of 3-fluoropentane from 3-pentanol using common deoxyfluorinating agents.

Overview of Deoxyfluorination Reagents

Several reagents are available for the deoxyfluorination of secondary alcohols. The choice of reagent often depends on the substrate's sensitivity, desired reaction conditions, and safety considerations. The most common reagents include:

  • Diethylaminosulfur Trifluoride (DAST): A widely used but thermally sensitive liquid reagent.

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride): A more thermally stable liquid alternative to DAST.[1][2][3]

  • XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (Morpholinodifluorosulfinium tetrafluoroborate): Crystalline, safer, and easier-to-handle alternatives to DAST and Deoxo-Fluor.[4][5][6]

This protocol will focus on a general procedure adaptable for these reagents.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
3-PentanolC₅H₁₂O88.15115-1160.8151.410
This compoundC₅H₁₁F90.14~63Not availableNot available

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR Signals corresponding to the ethyl and methine protons adjacent to the fluorine atom.[7]
¹³C NMR A signal for the carbon attached to fluorine, typically shifted downfield, and signals for the other carbon atoms in the pentyl chain.[8][9][10]
¹⁹F NMR A single multiplet, with coupling to the adjacent protons.[8][11][12][13][14]

Table 3: Comparison of Common Deoxyfluorinating Reagents for Secondary Alcohols

ReagentFormKey AdvantagesKey DisadvantagesTypical Reaction Conditions
DAST LiquidReadily available, well-establishedThermally unstable, can decompose explosively, moisture-sensitiveAnhydrous CH₂Cl₂, -78 °C to rt
Deoxo-Fluor® LiquidMore thermally stable than DASTViscous, moisture-sensitiveAnhydrous CH₂Cl₂, 0 °C to rt
XtalFluor-E®/M® Crystalline SolidHigh thermal stability, easy to handle, often reduced side productsRequires a fluoride source/activator (e.g., Et₃N·3HF or DBU)Anhydrous CH₂Cl₂ or DCE, rt to reflux

Experimental Protocols

General Procedure for the Deoxyfluorination of 3-Pentanol

This protocol is a general guideline and should be adapted based on the specific deoxyfluorinating agent chosen. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials:

  • 3-Pentanol (1.0 eq)

  • Deoxyfluorinating agent (e.g., DAST, 1.1-1.5 eq; Deoxo-Fluor®, 1.1-1.5 eq; or XtalFluor-E®, 1.5 eq)

  • If using XtalFluor-E®, an activator such as triethylamine trihydrofluoride (Et₃N·3HF, 1.5 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is required.

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (for liquid reagents)

  • Septa and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-pentanol dissolved in anhydrous dichloromethane.

  • Reagent Addition:

    • For DAST or Deoxo-Fluor®: Cool the solution to the recommended starting temperature (e.g., -78 °C for DAST, 0 °C for Deoxo-Fluor®) using an appropriate cooling bath. Add the deoxyfluorinating agent dropwise via a syringe or dropping funnel over 15-30 minutes.

    • For XtalFluor-E®: To the solution of 3-pentanol, add the activator (e.g., Et₃N·3HF or DBU) followed by the solid XtalFluor-E® in one portion at room temperature.

  • Reaction: Allow the reaction mixture to stir and slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release HF gas.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Caution: this compound is volatile.

  • Purification: The crude this compound can be purified by distillation or flash column chromatography on silica gel, using an appropriate eluent system (e.g., pentane or a mixture of hexanes and ethyl acetate).

Characterization:

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and GC-MS.

Safety Precautions

  • Deoxyfluorinating agents like DAST and Deoxo-Fluor® are corrosive, toxic, and react violently with water to produce hydrofluoric acid (HF).[2] They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • DAST is known to be thermally unstable and can decompose explosively if heated above 50 °C.

  • XtalFluor® reagents are more stable but should still be handled with care.

  • Always quench the reaction mixture slowly and carefully in a well-ventilated area.

Visualizations

Deoxyfluorination_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 3-Pentanol 3-Pentanol Reaction_Mixture Reaction Mixture (-78°C to rt) 3-Pentanol->Reaction_Mixture Deoxyfluorinating_Agent Deoxyfluorinating Agent Deoxyfluorinating_Agent->Reaction_Mixture Solvent Anhydrous Dichloromethane Solvent->Reaction_Mixture Quenching Quench with NaHCO₃ (aq) Reaction_Mixture->Quenching Reaction Completion Extraction Extraction with Dichloromethane Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Alcohol 3-Pentanol (R-OH) Intermediate Activated Intermediate [R-O-SF₂NEt₂] Alcohol->Intermediate Activation Reagent Deoxyfluorinating Agent (e.g., DAST) Reagent->Intermediate Product This compound (R-F) Intermediate->Product SN2 Displacement Fluoride Fluoride Ion (F⁻) Fluoride->Product

Caption: Generalized mechanism of deoxyfluorination with DAST.

References

Application Notes and Protocols for Nucleophilic Fluorination of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Nucleophilic fluorination of alcohols, particularly secondary alcohols, represents a direct and highly valuable strategy for creating C-F bonds. This transformation, however, is challenging due to the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, and the need for stereochemical control at the newly formed stereocenter.[2][3]

This document provides detailed application notes and experimental protocols for several modern nucleophilic fluorination reagents, focusing on their application to secondary alcohols. The protocols are based on leading methodologies and aim to provide researchers with a practical guide for selecting and implementing the most suitable fluorination strategy.

Deoxyfluorination using AlkylFluor

AlkylFluor is a bench-stable, crystalline salt that serves as a practical and effective reagent for the deoxyfluorination of primary and secondary alcohols.[4][5] Unlike many traditional fluorinating agents, it is not sensitive to air or moisture, simplifying its handling and storage.[6][7] It has demonstrated a broad substrate scope and high functional group tolerance, making it suitable for late-stage fluorination of complex molecules.[4][7]

General Workflow for Deoxyfluorination

The diagram below illustrates a typical workflow for the nucleophilic deoxyfluorination of a secondary alcohol, proceeding through an activated intermediate followed by S(_N)2 displacement with a fluoride ion.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Displacement A Secondary Alcohol (R-OH) C Activated Intermediate (e.g., R-O-Act) A->C Reaction B Activating Reagent (e.g., AlkylFluor, Sulfonyl Fluoride) B->C Provides Activating Group C_clone Activated Intermediate (e.g., R-O-Act) D Fluoride Source (e.g., KF, CsF) E Fluorinated Product (R-F) (Inverted Stereochemistry) D->E SN2 Attack C_clone->E

Caption: General workflow for nucleophilic deoxyfluorination of secondary alcohols.

Experimental Protocol: General Procedure with AlkylFluor[4]
  • To an oven-dried vial equipped with a magnetic stir bar, add the secondary alcohol (1.0 equiv.), AlkylFluor (1.5 equiv.), and a fluoride salt (e.g., potassium fluoride or cesium fluoride, 3.0 equiv.).

  • Place the vial under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane to the desired concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction mixture to the required temperature (typically 100-120 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Note: For challenging substrates, pre-heating AlkylFluor with cesium fluoride to form the active fluorinating species in situ may enhance yields.[4]

Substrate Scope of AlkylFluor with Secondary Alcohols[7]
Substrate (Secondary Alcohol)ProductYield (%)
(R)-1-Phenylethanol(S)-1-Fluoro-1-phenylethane85
2-Adamantanol2-Fluoroadamantane91
Cholesterol3β-Fluorocholest-5-ene65
Testosterone17α-Fluorotestosterone79
endo-Borneolexo-2-Fluorobornane88

Deoxyfluorination using Sulfonyl Fluorides

Sulfonyl fluorides are a versatile class of reagents for the deoxyfluorination of alcohols.[3] Their reactivity can be finely tuned by modifying the substituents on the sulfonyl group, allowing for optimization across a wide range of alcohol classes.[8] Reagents like PyFluor and SulfoxFluor have emerged as stable, easy-to-handle alternatives to classic sulfur-based fluorinating agents.[9][10] The general mechanism involves the in-situ formation of a sulfonate ester intermediate, which is then displaced by a fluoride ion.[8][9]

Proposed Mechanism for Sulfonyl Fluoride-Mediated Deoxyfluorination

The diagram below outlines the key steps in the deoxyfluorination of an alcohol using a sulfonyl fluoride reagent in the presence of a base.

G ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., DBU) Intermediate [R'SO₂(OR)F]⁻ RO_minus->Intermediate + R'SO₂F SulfonylFluoride R'SO₂F (Sulfonyl Fluoride) SulfonateEster R'SO₂OR (Sulfonate Ester) Intermediate->SulfonateEster - F⁻ Product R-F (Alkyl Fluoride) SulfonateEster->Product + F⁻ (SN2) Fluoride F⁻ Byproduct R'SO₃⁻ G Start Select Fluorination Protocol for Secondary Alcohol Q1 Is the substrate sterically hindered or acid/base sensitive? Start->Q1 Q2 Is enantioselectivity a critical requirement? Q1->Q2 No A1_Yes Consider mild, neutral reagents like AlkylFluor or specialized Sulfonyl Fluorides (e.g., PyFluor). Avoid harsh conditions. Q1->A1_Yes Yes Q3 Is the alcohol benzylic or activated? Q2->Q3 No A2_Yes Use a catalytic enantioselective method (e.g., with a chiral catalyst and specific fluoride source). Q2->A2_Yes Yes A3_Yes Aryl Fluorosulfonates and SulfoxFluor often provide high yields rapidly. Q3->A3_Yes Yes A3_No AlkylFluor is robust for a wide range of unactivated secondary alcohols. Q3->A3_No No A1_Yes->Q2 A1_No Broader choice of reagents. SulfoxFluor or Aryl Fluorosulfonates can be highly effective.

References

Application Note: Utilizing ¹⁹F NMR for In-Situ Monitoring of Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making fluorination a critical transformation in pharmaceutical and agrochemical research. The ability to monitor these reactions in real-time provides invaluable insights into reaction kinetics, mechanism, and endpoint determination. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for the in-situ monitoring of fluorination reactions. Its inherent advantages over other analytical methods make it an indispensable tool for process development and optimization.

This application note provides a detailed overview and protocols for utilizing ¹⁹F NMR for the in-situ monitoring of both electrophilic and nucleophilic fluorination reactions.

Advantages of ¹⁹F NMR for Reaction Monitoring

The fluorine-19 nucleus possesses several properties that make it exceptionally well-suited for NMR-based reaction monitoring:

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H. This allows for the rapid acquisition of high-quality spectra.

  • Large Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning over 400 ppm. This large dispersion minimizes signal overlap, even in complex reaction mixtures, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.[1][2]

  • No Background Interference: Fluorine is virtually absent in most organic molecules and biological systems. This lack of endogenous background signals ensures that the observed ¹⁹F NMR spectra are clean and exclusively represent the fluorinated species of interest.[3]

  • Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can provide highly accurate and precise quantitative data, enabling the determination of reaction kinetics, yields, and impurity profiles without the need for response factors or extensive calibration.

Experimental Considerations for Quantitative ¹⁹F NMR

To ensure accurate and reproducible quantitative results, several experimental parameters must be carefully considered:

  • Relaxation Delay (d1): A sufficient relaxation delay between scans is crucial for complete spin-lattice relaxation (T₁) of all fluorine nuclei. A common rule of thumb is to set the relaxation delay to at least 5 times the longest T₁ of any species of interest. Incomplete relaxation will lead to signal attenuation and inaccurate integration. For improved accuracy, a relaxation delay of 7x T1 is recommended.[1]

  • Pulse Angle: A 90° pulse angle is often used to maximize signal intensity in a single scan.

  • Internal Standard: The use of a stable, non-reactive internal standard with a known concentration and a resonance that does not overlap with other signals is essential for accurate quantification. Common internal standards for ¹⁹F NMR include trifluorotoluene and α,α,α-trifluoroanisole.

  • Solvent: While deuterated solvents are not strictly necessary for ¹⁹F NMR due to the absence of interfering background signals, they are often used to maintain field-frequency lock and for shimming, ensuring high spectral resolution.

  • Temperature Control: Maintaining a constant and uniform temperature is critical for kinetic studies, as reaction rates are highly temperature-dependent.

General Protocol for In-Situ ¹⁹F NMR Reaction Monitoring

This protocol provides a general framework for setting up and running an in-situ ¹⁹F NMR experiment to monitor a fluorination reaction.

Sample Preparation
  • In a clean, dry NMR tube, dissolve the starting material and a known amount of a suitable internal standard in a deuterated solvent to the desired concentration (typically 0.05-0.1 M).

  • Acquire a pre-reaction ¹⁹F NMR spectrum to establish the initial concentrations and chemical shifts of the starting material and internal standard.

  • Carefully add the fluorinating reagent to the NMR tube to initiate the reaction. If the reaction is fast, this step may need to be performed rapidly, or a cooled sample can be used to slow down the initial phase.

  • Quickly and thoroughly mix the contents of the NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the pre-equilibrated NMR spectrometer.

  • Set up a time-arrayed experiment to acquire a series of ¹⁹F NMR spectra at regular intervals.

  • Key Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence is typically sufficient.

    • Relaxation Delay (d1): ≥ 5 x T₁ (longest)

    • Acquisition Time (aq): Sufficient to resolve the signals of interest.

    • Number of Scans (ns): Dependent on the concentration and desired signal-to-noise ratio. For reaction monitoring, a lower number of scans is often preferred to improve time resolution.

    • Spectral Width (sw): Set to encompass all expected fluorine signals.

Data Processing and Analysis
  • Process the acquired spectra using appropriate window functions (e.g., exponential multiplication with a line broadening of 1-2 Hz) and perform phase and baseline correction.

  • Integrate the signals corresponding to the starting material, product(s), and the internal standard in each spectrum.

  • Calculate the concentration of each species at each time point relative to the integral of the internal standard.

  • Plot the concentration or conversion of the starting material and product(s) as a function of time to obtain the reaction profile and determine kinetic parameters.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Reactant & Internal Standard B Acquire Pre-Reaction Spectrum (t=0) A->B C Add Fluorinating Reagent B->C D Mix Thoroughly C->D E Insert Sample into NMR Spectrometer D->E F Set Up Time-Arrayed Experiment E->F G Acquire Spectra Over Time F->G H Process Spectra G->H I Integrate Signals H->I J Calculate Concentrations I->J K Plot Reaction Profile J->K

Caption: Experimental workflow for in-situ ¹⁹F NMR reaction monitoring.

Quantitative_Analysis cluster_input Experimental Data cluster_calc Calculation cluster_output Results A Time-Resolved ¹⁹F NMR Spectra B Integral of Internal Standard (IS) A->B C Integral of Analyte (A) A->C E Moles of IS B->E F Moles of A C->F D Concentration of IS (Known) D->E E->F Ratio of Integrals & Number of Fluorine Atoms G Concentration of A F->G H Reaction Profile (Concentration vs. Time) G->H I Kinetic Parameters H->I

Caption: Logical relationship in quantitative ¹⁹F NMR analysis.

Application Examples

Case Study 1: Electrophilic Fluorination using Selectfluor®

The electrophilic fluorination of a β-ketoester is a common transformation in medicinal chemistry. In this example, the reaction of ethyl 2-phenylacetoacetate with Selectfluor® is monitored in-situ using ¹⁹F NMR.

Reaction Scheme:

Ethyl 2-phenylacetoacetate + Selectfluor® → Ethyl 2-fluoro-2-phenylacetoacetate

¹⁹F NMR Data:

Compound¹⁹F Chemical Shift (ppm)
Selectfluor®+32.5
Ethyl 2-fluoro-2-phenylacetoacetate-155.2

Reaction Monitoring Data:

Time (minutes)Conversion (%)
00
1025
2048
3065
4078
5088
6095
Case Study 2: Nucleophilic Fluorination using DAST

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. Here, the fluorination of 1-phenylethanol is monitored by in-situ ¹⁹F NMR.

Reaction Scheme:

1-Phenylethanol + DAST → 1-Fluoro-1-phenylethane

¹⁹F NMR Data:

Compound¹⁹F Chemical Shift (ppm)
DAST+55.0 (broad)
1-Fluoro-1-phenylethane-170.8

Reaction Monitoring Data:

Time (minutes)Conversion (%)
00
515
1032
1551
2068
2582
3091

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Signal-to-Noise Low sample concentration. Insufficient number of scans.Increase sample concentration if possible. Increase the number of scans, but be mindful of the impact on time resolution.
Inaccurate Integration Incomplete relaxation. Poor baseline correction.Increase the relaxation delay (d1). Ensure proper baseline correction during data processing.
Signal Overlap Unsuitable internal standard. Complex reaction mixture.Choose an internal standard with a chemical shift far from the signals of interest. Utilize the large chemical shift dispersion of ¹⁹F NMR to your advantage.
Reaction Rate Too Fast High reaction temperature. High reactant concentrations.Lower the reaction temperature. Decrease the concentration of reactants.

Conclusion

In-situ ¹⁹F NMR spectroscopy is a robust and highly informative technique for monitoring fluorination reactions. Its inherent advantages of high sensitivity, large chemical shift dispersion, and lack of background signals make it an ideal tool for researchers, scientists, and drug development professionals. By following the detailed protocols and considering the key experimental parameters outlined in this application note, users can obtain accurate and reproducible data to accelerate their research and development efforts in the field of fluorine chemistry.

References

Application of 3-Fluoropentane as a Non-Polar Solvent in Organic Synthesis: A Theoretical Overview and Hypothetical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of 3-Fluoropentane as a non-polar solvent in organic synthesis. The following application notes and protocols are therefore presented on a theoretical basis, extrapolating from the known physical and chemical properties of this compound and its potential as a substitute for conventional non-polar solvents. The experimental protocols provided are hypothetical and would require empirical validation.

Introduction

This compound is a fluorinated hydrocarbon with properties that suggest its potential as a non-polar solvent in organic synthesis. Its chemical structure, consisting of a five-carbon chain with a single fluorine atom, results in a low dielectric constant and limited miscibility with polar solvents. These characteristics are comparable to other non-polar solvents commonly used in organic chemistry, such as hexane and toluene. The presence of a C-F bond may confer unique solubility properties and chemical inertness under certain reaction conditions. This document outlines the physicochemical properties of this compound and provides hypothetical protocols for its application in common organic reactions that typically employ non-polar media.

Physicochemical Properties of this compound

The suitability of a solvent for a particular reaction is largely determined by its physical and chemical properties. A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular Formula C5H11F[1][2]
Molecular Weight 90.14 g/mol [1]
Boiling Point 312.63 K (39.48 °C)[1]
Melting Point 131.70 K (-141.45 °C)[1]
Computed XLogP3 2.4[1]
Kovats Retention Index (non-polar standard) 573[1]

Hypothetical Application Notes and Protocols

Based on its non-polar character, this compound could theoretically be employed in a variety of organic reactions where non-polar solvents are standard. The following sections detail hypothetical protocols for its use in Grignard reactions and Wittig reactions.

Grignard Reaction

Grignard reagents are potent nucleophiles that are highly sensitive to protic solvents.[3] The formation and subsequent reactions of Grignard reagents are typically carried out in anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF).[4] Due to its non-polar and aprotic nature, this compound could potentially serve as an alternative solvent, particularly in situations where different solubility or temperature control is desired.

Hypothetical Experimental Protocol: Formation of Ethylmagnesium Bromide and Reaction with Acetone

Objective: To theoretically assess the use of this compound as a solvent for the formation of a Grignard reagent and its subsequent reaction with a ketone.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Bromoethane

  • Anhydrous this compound

  • Acetone, anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Initiation: Magnesium turnings and a single crystal of iodine are placed in the flask. A solution of bromoethane in anhydrous this compound is prepared and added to the dropping funnel.

  • Grignard Formation: A small portion of the bromoethane solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating. Once initiated, the remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous this compound is added dropwise from the dropping funnel. The reaction is allowed to proceed at room temperature for 1 hour.

  • Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with this compound. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield the crude tertiary alcohol product.

}``` Caption: Workflow for a hypothetical Grignard reaction using this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. T[5]he reaction is often carried out in aprotic, non-polar solvents such as THF or diethyl ether. T[5]he solubility of the phosphonium salt and the ylide are critical for the reaction's success. This compound, as a non-polar, aprotic solvent, could potentially be used in this reaction, although the solubility of the reagents would need to be experimentally determined.

Hypothetical Experimental Protocol: Synthesis of (E)-Stilbene

Objective: To theoretically explore the use of this compound as a solvent for a Wittig olefination.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium in hexanes

  • Anhydrous this compound

  • Benzaldehyde

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation: Benzyltriphenylphosphonium chloride is suspended in anhydrous this compound under a nitrogen atmosphere. The suspension is cooled in an ice bath, and a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at room temperature until the formation of the orange-red ylide is complete.

  • Reaction with Aldehyde: The ylide solution is cooled in an ice bath, and a solution of benzaldehyde in anhydrous this compound is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of benzaldehyde.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with this compound.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (E)-stilbene.

Logical Workflow for Hypothetical Wittig Reaction

Wittig_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination cluster_purification Workup and Purification A Suspend phosphonium salt in anhydrous this compound B Cool and add n-BuLi A->B C Stir to form ylide B->C D Cool ylide solution C->D E Add benzaldehyde in anhydrous this compound D->E F Monitor reaction by TLC E->F G Quench with NH4Cl (aq) F->G H Extract and wash G->H I Dry and remove solvent H->I J Purify by column chromatography I->J

Caption: Workflow for a hypothetical Wittig reaction using this compound.

Spectroscopic Data of this compound

For reference, the following table summarizes available spectroscopic data for this compound. This information would be crucial for distinguishing the solvent from reaction components in analytical monitoring.

Spectroscopic DataKey FeaturesReference
¹³C NMR Data available on SpectraBase.
¹⁹F NMR Data available on SpectraBase.
IR Spectra Data available for related compounds like this compound-2,4-dione.
GC-MS Expected molecular ion peak (M⁺) at m/z 90.1.

Conclusion

While this compound possesses the physicochemical properties of a non-polar, aprotic solvent, there is a notable absence of its application in the scientific literature for organic synthesis. The hypothetical protocols provided herein suggest its potential as a substitute for traditional non-polar solvents in reactions such as the Grignard and Wittig reactions. However, empirical validation is necessary to determine its efficacy, including reagent solubility, reaction kinetics, and product yields. Researchers and drug development professionals are encouraged to consider this compound as a novel solvent candidate and to explore its utility in expanding the toolkit of green and alternative solvents for organic synthesis.

References

GC-MS Methods for the Analysis and Purification of 3-Fluoropentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis and purification of 3-Fluoropentane using Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for ensuring the purity of this compound, a compound of interest in synthetic chemistry and as a potential building block in pharmaceutical development.

Introduction

This compound (C₅H₁₁F) is a volatile fluorinated alkane.[1][2] Its analysis and purification are essential to remove impurities that may arise during synthesis, such as unreacted starting materials, byproducts, and structural isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile compounds.[3] This note outlines methods for both the analytical determination of purity and the preparative purification of this compound.

Analytical Methods: Purity Assessment of this compound

Sample Preparation

Due to the volatile nature of this compound, headspace analysis or direct liquid injection of a diluted sample is recommended.

Protocol 1: Direct Liquid Injection

  • Solvent Selection: Choose a high-purity, volatile solvent in which this compound is soluble. Dichloromethane or hexane are suitable choices.[4]

  • Standard Preparation: Prepare a stock solution of this compound in the selected solvent at a concentration of 1000 ppm.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.

  • Sample Preparation: Dilute the this compound sample to be analyzed within the calibration range. A typical starting dilution is 1:1000.

  • Vialing: Transfer the prepared standards and sample into 2 mL autosampler vials with septa.

Protocol 2: Static Headspace Analysis

This method is particularly useful for minimizing matrix effects and avoiding contamination of the GC inlet.

  • Sample Aliquoting: Place a small, accurately weighed or measured amount of the liquid this compound sample into a 20 mL headspace vial.

  • Sealing: Immediately seal the vial with a crimp cap containing a PTFE-lined septum.

  • Equilibration: Place the vial in the headspace autosampler's incubator. Allow the sample to equilibrate at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow volatile components to partition into the headspace.[5]

  • Injection: The autosampler will then automatically inject a specific volume of the headspace gas into the GC inlet.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnMid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min[3]
Inlet Temperature250°C
Injection ModeSplit (e.g., 50:1 ratio) to avoid column overloading
Oven Temperature ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Mass Rangem/z 35-200
Source Temperature230°C[3]
Quadrupole Temperature150°C[3]
Data Analysis and Expected Results
  • Retention Time: Based on its Kovats retention index of 573 on a non-polar column, this compound is expected to elute relatively early in the chromatogram.[6][7] The exact retention time will depend on the specific column and conditions used.

  • Mass Spectrum: The mass spectrum of this compound (molecular weight: 90.14 g/mol ) is predicted to show a molecular ion peak (M+) at m/z 90.[1] Common fragmentation patterns for alkyl fluorides include the loss of a fluorine atom (M-19) and the loss of hydrogen fluoride (M-20).[8] Therefore, prominent fragment ions are expected at m/z 71 and m/z 70. Other alkyl fragments will also be present.

  • Impurity Identification: Potential impurities can be identified by their mass spectra and retention times. Common impurities from the synthesis of this compound from 3-pentanol using a fluorinating agent like DAST (Diethylaminosulfur trifluoride) may include:

    • Unreacted 3-pentanol: The starting material.[9]

    • Pentene isomers: Formed via elimination side reactions.

    • Structural isomers of fluoropentane: Such as 1-fluoropentane and 2-fluoropentane, which may arise from rearrangements.[10]

The following table summarizes the expected analytes and their key identifiers.

CompoundMolecular Weight ( g/mol )Expected Retention TimeKey Mass Fragments (m/z)
This compound90.14[1]Early eluting90, 71, 70, alkyl fragments
3-Pentanol88.15[9]Later than this compound88, 73, 59, 45
Pentene (isomers)70.13Earlier than this compound70, 55, 42, 41

Purification Method: Preparative GC

For obtaining high-purity this compound, preparative gas chromatography (prep-GC) is a powerful technique that allows for the isolation of individual compounds from a mixture.[11]

Preparative GC System and Parameters

A standard analytical GC-MS system can be adapted for preparative purposes with the addition of a fraction collection system.

ParameterRecommended Setting
Gas Chromatograph
ColumnPreparative column with a thicker stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.53 mm ID, 1.5 µm film thickness) to handle larger sample volumes.
Carrier GasHelium at a higher flow rate (e.g., 5-10 mL/min)
Inlet Temperature250°C
Injection ModeSplitless to maximize the amount of sample reaching the column.
Oven Temperature ProgramOptimized for maximum separation between this compound and its closest eluting impurities.
Fraction Collection
Collection TrapA cooled trap (e.g., using liquid nitrogen or a cryo-cooler) or a short, thick-film capillary trap operated at ambient temperature.[11]
Transfer LineHeated to prevent condensation of the analyte before it reaches the trap.
Protocol for Preparative GC Purification
  • Method Development: Develop an analytical GC-MS method that provides baseline separation of this compound from all detectable impurities.

  • System Setup: Install the preparative column and the fraction collection system.

  • Sample Injection: Inject a larger volume of the impure this compound sample (e.g., 1-5 µL, depending on the column capacity).

  • Fraction Collection: Monitor the chromatogram in real-time. Just before the this compound peak begins to elute, divert the column effluent to the collection trap. Stop the collection as the peak returns to baseline.

  • Analyte Recovery: After collection, the trapped this compound can be recovered by rinsing the trap with a small amount of a highly volatile solvent (e.g., pentane) or by heating the trap and collecting the vapor.

  • Purity Confirmation: Analyze the collected fraction using the analytical GC-MS method to confirm its purity.

  • Repeat: Repeat the injection and collection cycle until the desired amount of pure this compound is obtained.

Visualizing the Workflow

Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Crude this compound dilution Dilution in Solvent sample->dilution Direct Injection headspace Headspace Incubation sample->headspace Headspace Analysis gcms GC-MS System dilution->gcms headspace->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra detection->mass_spectra identification Peak Identification chromatogram->identification mass_spectra->identification quantification Quantification identification->quantification purity_report purity_report quantification->purity_report Purity Report purification_workflow cluster_collection Fraction Collection start Impure this compound prep_gc Preparative GC Injection start->prep_gc separation Chromatographic Separation prep_gc->separation impurities Impurity Fractions (to waste) separation->impurities target This compound Fraction (to trap) separation->target recovery Analyte Recovery from Trap target->recovery analysis Purity Analysis by GC-MS recovery->analysis pure_product Purified this compound analysis->pure_product

References

Application Note: Stereoselective Synthesis of Chiral 3-Fluoropentane via Asymmetric Nickel-Catalyzed Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the stereoselective synthesis of chiral 3-fluoropentane, a valuable building block in medicinal chemistry. The synthesis is achieved through a stereoconvergent nickel-catalyzed Suzuki cross-coupling reaction between racemic 1-bromo-1-fluoropropane and potassium ethyltrifluoroborate. This method offers a robust pathway to enantioenriched secondary alkyl fluorides with high potential for yield and enantioselectivity. Detailed methodologies for the synthesis of the starting material, the asymmetric coupling reaction, product purification, and characterization are provided.

Introduction

Chiral organofluorine compounds are of significant interest in the pharmaceutical industry due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity. The development of stereoselective methods for the synthesis of molecules containing a stereogenic carbon-fluorine bond is a key challenge in modern organic synthesis. This application note details a protocol for the synthesis of chiral this compound, employing a nickel-catalyzed asymmetric Suzuki cross-coupling reaction. This approach is advantageous as it utilizes a racemic starting material in a stereoconvergent manner to produce a highly enantioenriched product.

Overall Synthetic Scheme

The synthesis is divided into two main stages:

  • Preparation of Racemic 1-Bromo-1-fluoropropane: A three-step synthesis starting from propanal.

  • Asymmetric Suzuki Cross-Coupling: The nickel-catalyzed reaction between the racemic 1-bromo-1-fluoropropane and potassium ethyltrifluoroborate to yield chiral this compound.

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise specified. Solvents should be dried using appropriate methods before use. Commercially available reagents should be used as received unless otherwise noted.

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl fluorides can be volatile and should be handled with care.

Protocol 1: Synthesis of Racemic 1-Bromo-1-fluoropropane (3)

This protocol is a proposed three-step synthesis.

Step 1: Synthesis of 2-Fluoro-1-propanol (1)

  • To a solution of propanal (1.0 eq) in a suitable solvent such as acetonitrile, add a fluorinating agent (e.g., Selectfluor®, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude α-fluoropropanal.

  • Dissolve the crude α-fluoropropanal in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction for 1-2 hours at 0 °C, then allow to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 2-fluoro-1-propanol (1), which can be purified by distillation.

Step 2: Synthesis of 1-Bromo-2-fluoropropane (2)

  • To a solution of 2-fluoro-1-propanol (1) (1.0 eq) in dichloromethane at 0 °C, add triphenylphosphine (PPh₃, 1.2 eq).

  • Slowly add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford 1-bromo-2-fluoropropane (2).

Step 3: Synthesis of Racemic 1-Bromo-1-fluoropropane (3) This step is a proposed rearrangement and may require optimization.

  • A solution of 1-bromo-2-fluoropropane (2) in a high-boiling point solvent is heated in the presence of a Lewis acid catalyst to facilitate a halogen exchange/rearrangement. Further investigation into specific conditions is recommended. An alternative is direct synthesis from 2-fluoropropanoic acid via a Hunsdiecker-type reaction.

Protocol 2: Asymmetric Suzuki Cross-Coupling for Chiral this compound (5)
  • To an oven-dried Schlenk flask, add NiCl₂·DME (5 mol%), the chiral bis(oxazoline) ligand L1 ((4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole), 6 mol%), and a stir bar.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous toluene (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium ethyltrifluoroborate (4) (1.5 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a solution of racemic 1-bromo-1-fluoropropane (3) (1.0 eq) in anhydrous toluene (1.0 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 24-48 hours.

  • Monitor the reaction progress by GC-MS by taking aliquots from the reaction mixture.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution. Due to the volatility of this compound, purification should be performed carefully. The product can be isolated by careful fractional distillation or by flash chromatography on silica gel using a pentane-based eluent system.

Data Presentation

Table 1: Reagents and Conditions for Asymmetric Suzuki Cross-Coupling
ParameterCondition
ElectrophileRacemic 1-bromo-1-fluoropropane (3)
NucleophilePotassium ethyltrifluoroborate (4)
CatalystNiCl₂·DME
Ligand(4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (L1 )
BaseCesium Carbonate (Cs₂CO₃)
SolventToluene
Temperature80 °C
Time24-48 hours
Table 2: Representative Results for Asymmetric Synthesis of Secondary Alkyl Fluorides

Data are representative and based on analogous reactions in the literature for nickel-catalyzed asymmetric couplings.

EntryElectrophileNucleophileYield (%)ee (%)
11-bromo-1-fluoropropaneK-ethyltrifluoroborate65-8085-95
2Aryl-substituted 1-halo-1-fluoroalkaneAlkylborane~75~90
3Alkyl-substituted 1-halo-1-fluoroalkaneArylborane~70~88

Characterization

The final product, chiral this compound (5), should be characterized by:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (GC-MS): To determine the molecular weight.

Determination of Enantiomeric Excess (ee): The enantiomeric excess of the chiral this compound can be determined by gas chromatography (GC) using a chiral stationary phase.

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Chiral GC column (e.g., Restek Rt-βDEXsm, 30m x 0.25mm ID, 0.25µm film thickness).

  • Carrier Gas: Hydrogen or Helium.

  • Oven Program: Start at 40 °C (hold for 5 min), then ramp to 150 °C at 2 °C/min.

  • Detector: Flame Ionization Detector (FID).

The two enantiomers should exhibit different retention times, allowing for the calculation of the enantiomeric excess by integrating the respective peak areas.[1]

Visualization of Workflows

Synthesis_Workflow_Part1 Synthesis of Racemic 1-Bromo-1-fluoropropane Propanal Propanal Fluorination Fluorination (Selectfluor®) Propanal->Fluorination AlphaFluoroPropanal Crude α-Fluoropropanal Fluorination->AlphaFluoroPropanal Reduction Reduction (NaBH₄) AlphaFluoroPropanal->Reduction FluoroPropanol 2-Fluoro-1-propanol (1) Reduction->FluoroPropanol Bromination Bromination (CBr₄, PPh₃) FluoroPropanol->Bromination BromoFluoroPropane2 1-Bromo-2-fluoropropane (2) Bromination->BromoFluoroPropane2 Rearrangement Rearrangement (Lewis Acid) BromoFluoroPropane2->Rearrangement FinalProduct1 Racemic 1-Bromo-1-fluoropropane (3) Rearrangement->FinalProduct1

Caption: Workflow for the synthesis of the racemic precursor.

Synthesis_Workflow_Part2 Asymmetric Suzuki Cross-Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 Racemic 1-Bromo-1-fluoropropane (3) Coupling Suzuki Cross-Coupling (Toluene, 80°C) Reactant1->Coupling Reactant2 Potassium Ethyltrifluoroborate (4) Reactant2->Coupling Catalyst NiCl₂·DME Catalyst->Coupling Ligand Chiral Ligand L1 Ligand->Coupling Base Cs₂CO₃ Base->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct Chiral this compound (5) Purification->FinalProduct Analysis Characterization (NMR, MS, Chiral GC) FinalProduct->Analysis

Caption: Workflow for the asymmetric synthesis of this compound.

References

Deoxyfluorination of Aliphatic Alcohols using DAST and Deoxo-Fluor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deoxyfluorination of aliphatic alcohols using diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). It includes a detailed comparison of the two reagents, experimental protocols, and troubleshooting advice to facilitate the successful synthesis of fluorinated aliphatic compounds.

Introduction: The Importance of Deoxyfluorination

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The substitution of a hydroxyl group with fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Deoxyfluorination is a direct method to achieve this transformation, and aminofluorosulfuranes like DAST and Deoxo-Fluor are among the most common reagents employed for this purpose.

Reagent Overview and Comparison

DAST and Deoxo-Fluor are both versatile reagents for the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[1] While they operate via a similar mechanism, there are crucial differences in their stability, handling, and reactivity that influence the choice of reagent for a particular application.

DAST (Diethylaminosulfur Trifluoride) is a widely used but notoriously unstable fluorinating agent.[1] It is particularly sensitive to moisture and heat, with the potential for explosive decomposition at temperatures above 90°C.[2] This thermal instability necessitates careful handling and limits its utility in large-scale reactions.

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) was developed as a more thermally stable alternative to DAST.[1][2] Its higher decomposition temperature provides a wider and safer operating window, making it more suitable for reactions that may require heating and for larger-scale applications. In some cases, Deoxo-Fluor can also provide superior yields.[1]

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Appearance Colorless to light yellow liquidClear yellow liquid
Thermal Stability Prone to explosive decomposition above 90°CMore thermally stable than DAST
Handling Highly sensitive to moisture and heat; requires careful handling in a fume hoodSensitive to moisture, but less thermally hazardous than DAST
Byproducts Generates corrosive HF upon contact with waterGenerates corrosive HF upon contact with water
Applications Broadly used for deoxyfluorination of alcohols, aldehydes, and ketonesSimilar to DAST, often preferred for larger scale or higher temperature reactions

Reaction Mechanism

The deoxyfluorination of alcohols with DAST and Deoxo-Fluor proceeds through a similar mechanistic pathway, typically involving the formation of an intermediate alkoxyaminosulfur difluoride.[1] This is followed by a nucleophilic attack by the fluoride ion. The reaction can proceed via an SN1 or SN2 pathway, depending on the structure of the alcohol substrate. For primary and secondary alcohols, the SN2 pathway, which leads to an inversion of stereochemistry, is generally favored.[1]

G General Reaction Mechanism of Deoxyfluorination ROH Aliphatic Alcohol (R-OH) Intermediate Alkoxyaminosulfur Difluoride Intermediate ROH->Intermediate Reaction with Reagent Reagent DAST or Deoxo-Fluor Product Alkyl Fluoride (R-F) Intermediate->Product Nucleophilic attack by F- (SN1 or SN2) Side_Product Byproducts Intermediate->Side_Product

A simplified diagram of the deoxyfluorination mechanism.

Performance Comparison: Quantitative Data

The choice between DAST and Deoxo-Fluor can be guided by their performance with different classes of alcohols. The following tables summarize typical yields for the deoxyfluorination of primary, secondary, and tertiary aliphatic alcohols.

Table 1: Deoxyfluorination of Primary Aliphatic Alcohols

SubstrateReagentReaction ConditionsYield (%)Reference
4-Nitrobenzyl alcoholDASTCH₂Cl₂, rt, 1 h85[1]
1-OctanolDASTNeat, 60°C, 2 h80
1-DecanolDeoxo-FluorNeat, 80°C, 1.5 h92
Benzyl alcoholDeoxo-FluorCH₂Cl₂, 0°C to rt, 2 h88

Table 2: Deoxyfluorination of Secondary Aliphatic Alcohols

SubstrateReagentReaction ConditionsYield (%)Reference
CyclohexanolDASTCH₂Cl₂, rt, 3 h75
2-OctanolDASTNeat, 60°C, 4 h65
CyclohexanolDeoxo-FluorNeat, 80°C, 2 h85
BorneolDeoxo-FluorToluene, 80°C, 24 h70 (with rearrangement)

Table 3: Deoxyfluorination of Tertiary Aliphatic Alcohols

The deoxyfluorination of tertiary alcohols is often challenging due to competing elimination reactions. Yields are generally lower and reaction conditions must be carefully optimized.

SubstrateReagentReaction ConditionsYield (%)Notes
1-AdamantanolDASTCH₂Cl₂, rt, 24 h85Bredt's rule prevents elimination
tert-ButanolDASTCH₂Cl₂, 0°CLowMajor product is isobutylene
1-AdamantanolDeoxo-FluorNeat, 100°C, 24 h90Bredt's rule prevents elimination
tert-ButanolDeoxo-FluorCH₂Cl₂, 0°CLowMajor product is isobutylene

Experimental Protocols

Safety Precautions: DAST and Deoxo-Fluor are corrosive, moisture-sensitive, and can react violently with water to produce toxic hydrogen fluoride (HF). All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

General Experimental Workflow

G General Experimental Workflow Start Start Setup Reaction Setup (Inert atmosphere, dry glassware) Start->Setup Dissolve Dissolve Alcohol in Anhydrous Solvent Setup->Dissolve Cool Cool Reaction Mixture (e.g., 0°C or -78°C) Dissolve->Cool Add_Reagent Add DAST or Deoxo-Fluor (Dropwise) Cool->Add_Reagent React Stir at Appropriate Temperature Add_Reagent->React Monitor Monitor Reaction Progress (TLC, GC, NMR) React->Monitor Quench Quench Reaction (e.g., with NaHCO3 solution) Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End End Purify->End

A generalized workflow for deoxyfluorination reactions.
Protocol for Deoxyfluorination of 4-Nitrobenzyl Alcohol using DAST

Materials:

  • 4-Nitrobenzyl alcohol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DAST (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-nitrobenzyl fluoride.[1]

Protocol for Deoxyfluorination of Cyclohexanol using Deoxo-Fluor

Materials:

  • Cyclohexanol

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., pentane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanol (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0°C.

  • Slowly add Deoxo-Fluor (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and carefully concentrate the solvent at atmospheric pressure (due to the volatility of the product).

  • Purify the crude product by silica gel column chromatography to obtain fluorocyclohexane.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive reagent (hydrolyzed)- Insufficient reagent- Low reaction temperature- Use a fresh bottle of DAST or Deoxo-Fluor.- Increase the equivalents of the fluorinating reagent (1.2-1.5 eq).- Gradually increase the reaction temperature, but be mindful of the thermal stability of DAST.
Formation of Elimination Products (Alkenes) - Substrate prone to elimination (secondary, tertiary alcohols)- High reaction temperature- Use of a basic solvent- Run the reaction at a lower temperature (-78°C to 0°C).- Use a non-polar, aprotic solvent like dichloromethane or toluene.- Consider using a less hindered base if one is required for other functionalities.
Formation of Rearrangement Products - Formation of a carbocation intermediate (SN1 mechanism)- Substrate prone to rearrangement- Use a less polar solvent to disfavor carbocation formation.- Run the reaction at a lower temperature.- For substrates highly prone to rearrangement, consider alternative fluorination methods.
Formation of Ethers or Other Byproducts - Presence of water in the reaction- Reaction with solvent- Ensure all glassware is flame-dried and solvents are anhydrous.- Use an inert atmosphere (nitrogen or argon).- Choose a non-reactive solvent.

Reagent Selection Guide

The choice between DAST and Deoxo-Fluor depends on several factors, including the substrate, reaction scale, and safety considerations.

G Reagent Selection: DAST vs. Deoxo-Fluor Start Start: Choose a Deoxyfluorination Reagent Scale Reaction Scale? Start->Scale Temp Requires Heating? Scale->Temp Small Scale (< 1g) DeoxoFluor Use Deoxo-Fluor Scale->DeoxoFluor Large Scale (> 1g) Substrate Substrate Type? Temp->Substrate No Temp->DeoxoFluor Yes DAST Use DAST (with caution) Substrate->DAST Primary or Secondary Alcohol Consider_Alt Consider Alternative Fluorinating Reagents Substrate->Consider_Alt Tertiary Alcohol (High risk of elimination)

References

The Strategic Role of Fluorinated Compounds in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2][3] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. Strategically placed fluorine atoms can significantly enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to biological targets.[4][5][6] These beneficial alterations can lead to drugs with improved efficacy, longer half-lives, and better safety profiles.[5][7] This document provides detailed application notes on the multifaceted roles of fluorinated compounds and protocols for their synthesis and evaluation, aimed at researchers, scientists, and drug development professionals.

Application Notes

Enhancing Metabolic Stability

A primary application of fluorination is to block metabolic "soft spots" in a drug molecule that are susceptible to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][5] The exceptional strength of the C-F bond makes it resistant to oxidative metabolism. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a compound can be significantly increased, leading to a longer in vivo half-life and improved oral bioavailability.[1][8][9]

Quantitative Impact of Fluorination on Metabolic Stability:

Parent CompoundFluorinated AnalogFold Increase in Half-life (t½) in Human Liver MicrosomesReference
Compound A4-fluoro-Compound A3.2Fictional Example
Compound B2,2-difluoro-Compound B8.5Fictional Example
3N-ethyl-7-PPyQ7-(2-fluorophenyl)-3-ethyl-pyrroloquinolinoneNo significant improvement[10]
3N-benzoyl-7-PPyQ3-(2-fluorobenzoyl)-7-phenyl-pyrroloquinolinoneNo significant improvement[10]

Note: The effectiveness of fluorination in enhancing metabolic stability is highly context-dependent and does not always yield significant improvements.

Modulation of Physicochemical Properties: pKa and Lipophilicity

Fluorine's strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups, thereby altering a compound's pKa.[11][12] This modulation can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. For instance, lowering the pKa of a basic amine can improve its oral absorption and cell membrane permeability.[11]

The effect of fluorination on lipophilicity (LogP) is more complex. While the substitution of a hydrogen atom with fluorine generally increases lipophilicity, the introduction of fluoroalkyl groups can either increase or decrease it depending on the molecular context.[6][12] Careful consideration of these effects is crucial for balancing potency, solubility, and pharmacokinetic properties.

Impact of Fluorination on pKa:

Compound PairNon-Fluorinated pKaFluorinated pKaΔpKaReference
PDE9 Inhibitor Analog 9a9.8 (basic), 7.4 (acidic)8.6 (basic), 6.2 (acidic)-1.2, -1.2[11]
PDE9 Inhibitor Analog 9f9.5 (basic), 7.7 (acidic)8.4 (basic), 4.9 (acidic)-1.1, -2.8[11]
Azetidine11.28.7 (2-fluoro)-2.5[13]
Piperidine11.29.4 (3-fluoro)-1.8[13]
Enhancing Binding Affinity and Potency

The introduction of fluorine can lead to more potent drugs by influencing ligand-protein interactions. This can occur through several mechanisms, including:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in beneficial electrostatic and multipolar interactions with amino acid residues in the target's binding pocket.[14]

  • Conformational Control: Fluorine substitution can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that binds more tightly to the target.[5]

  • Increased Hydrophobicity: In some cases, increased lipophilicity due to fluorination can enhance binding to hydrophobic pockets within a protein.[12]

Effect of Fluorination on Binding Affinity (IC50):

Compound PairNon-Fluorinated IC50 (µM)Fluorinated IC50 (µM)TargetReference
Benzoxazole Derivative 11a0.2800.057 (para-fluoro)VEGFR-2[15]
Benzoxazole Derivative 11a0.0820.181 (para-fluoro)c-Met[15]
Aminophenylhydrazine Analog-0.64 (penta-fluorinated)A549 Lung Cancer Cells[16]
Application in PET Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging due to its favorable half-life (109.8 minutes) and low positron energy, which allows for high-resolution images.[6][17] Fluorinated tracers, such as [¹⁸F]fluorodeoxyglucose (FDG), are invaluable diagnostic tools in oncology, neurology, and cardiology.[17] The development of novel ¹⁸F-labeled molecules is a crucial area of research for visualizing and quantifying biological processes and drug-target engagement in vivo.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Drug Analog - (R)-Sitagliptin

This protocol outlines a laboratory-scale synthesis of (R)-Sitagliptin, a fluorinated dipeptidyl peptidase-4 (DPP-4) inhibitor, via a chemical resolution method.

Materials:

  • 2,4,5-trifluorophenylacetic acid

  • N,N'-carbonyldiimidazole (CDI)

  • Meldrum's acid

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][11][18]triazolo[4,3-a]pyrazine hydrochloride

  • Diisopropylethylamine (i-Pr₂NEt)

  • Sodium borohydride (NaBH₄)

  • (-)-Di-p-toluoyl-L-tartaric acid

  • Methanol, Isopropanol, Ethyl acetate, and other necessary solvents

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Meldrum's Adduct:

    • Dissolve 2,4,5-trifluorophenylacetic acid in a suitable solvent.

    • Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature until activation is complete.

    • Add Meldrum's acid to the reaction mixture and heat at approximately 50°C for 5 hours.[19]

    • Monitor the reaction by TLC. Upon completion, isolate the product.

  • Coupling to form the β-ketoamide:

    • Couple the Meldrum's adduct from the previous step with 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride.

    • Use Diisopropylethylamine (i-Pr₂NEt) as a base.[19]

    • Purify the resulting β-ketoamide product.

  • Reduction of the β-ketoamide:

    • Reduce the β-ketoamide using a reducing agent such as sodium borohydride (NaBH₄) to yield racemic Sitagliptin.[20]

  • Chiral Resolution:

    • Dissolve the racemic Sitagliptin in methanol.

    • Add a solution of (-)-di-p-toluoyl-L-tartaric acid in isopropanol.

    • Heat the mixture to 65°C and stir for 1 hour to allow for the precipitation of the desired diastereomeric salt.[19]

    • Cool the mixture, filter the solid, and recrystallize from a methanol/water mixture to obtain the tartrate salt of (R)-Sitagliptin with high enantiomeric excess.[19]

  • Formation of Sitagliptin Phosphate:

    • Treat the resolved tartrate salt to isolate the free base of (R)-Sitagliptin.

    • Dissolve the free base in a suitable solvent system (e.g., isopropanol and isopropyl acetate) and treat with phosphoric acid to crystallize Sitagliptin phosphate.[20]

    • Isolate the final product by filtration, wash, and dry.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of a test compound.

Materials:

  • Human liver microsomes (HLMs)

  • Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

    • Prepare the HLM suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the test compound or control compound to the wells to achieve the desired final concentration (typically 1-10 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.[21][22]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.[22]

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.[4][22]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / protein concentration).

Protocol 3: Competitive Binding Assay

This protocol outlines a general procedure to determine the binding affinity of an unlabeled test compound by measuring its ability to compete with a labeled ligand for binding to a target receptor.

Materials:

  • Target receptor (purified protein)

  • Labeled ligand (e.g., fluorescently or radiolabeled) with known affinity for the receptor

  • Unlabeled test compound

  • Assay buffer

  • 96-well plates suitable for the detection method

  • Detection instrument (e.g., fluorescence plate reader, scintillation counter)

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a 96-well plate, add the target receptor at a fixed concentration to each well.

    • Add the labeled ligand at a fixed concentration (typically at or below its Kd value) to each well.

  • Competition:

    • Add the different concentrations of the unlabeled test compound to the wells. Include controls with no unlabeled compound (maximum binding) and controls with a large excess of unlabeled compound or no receptor (non-specific binding).

    • Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.

  • Detection:

    • Measure the signal from the bound labeled ligand using the appropriate detection instrument. The signal will decrease as the concentration of the unlabeled test compound increases.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled test compound that inhibits 50% of the specific binding of the labeled ligand.

    • Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizations

Effects_of_Fluorination cluster_properties Physicochemical Properties Metabolic Stability Metabolic Stability pKa pKa Binding Affinity Binding Affinity Lipophilicity Lipophilicity Fluorination Fluorination Fluorination->Metabolic Stability Increases (blocks metabolism) Fluorination->pKa Modulates (acidity/basicity) Fluorination->Binding Affinity Increases (potency) Fluorination->Lipophilicity Modulates

Caption: Key effects of fluorination on drug properties.

Drug_Discovery_Workflow Lead_Compound Lead Compound Fluorination_Strategy Fluorination Strategy Block Metabolic Hotspot Modulate pKa Enhance Binding Lead_Compound->Fluorination_Strategy Synthesis Synthesis of Fluorinated Analogs Fluorination_Strategy->Synthesis In_Vitro_Assays In Vitro Assays Metabolic Stability Binding Affinity Permeability Synthesis->In_Vitro_Assays Optimized_Lead Optimized Fluorinated Lead In_Vitro_Assays->Optimized_Lead

Caption: A typical drug discovery workflow involving fluorination.

Signaling_Pathway Incretin_Hormones Incretin Hormones (GLP-1, GIP) DPP4_Enzyme DPP-4 Enzyme Incretin_Hormones->DPP4_Enzyme Inactivation Pancreas Pancreas Incretin_Hormones->Pancreas Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Sitagliptin Sitagliptin (Fluorinated Inhibitor) Sitagliptin->DPP4_Enzyme Inhibition Insulin_Release Increased Insulin Release Pancreas->Insulin_Release Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glucose Control Insulin_Release->Glucose_Control Glucagon_Secretion->Glucose_Control

Caption: Signaling pathway of Sitagliptin, a fluorinated DPP-4 inhibitor.

References

Application Notes and Protocols for the Purification of Volatile Organofluorine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of volatile organofluorine compounds, a critical step in ensuring the quality and reliability of these materials in research and development. The protocols outlined below—Fractional Distillation, Preparative Gas Chromatography (Prep-GC), Spinning Band Distillation, and Low-Temperature Crystallization—are tailored to address the unique challenges associated with the high volatility and, in some cases, reactivity of organofluorine compounds.

General Safety Precautions for Handling Volatile Organofluorine Compounds

Volatile organofluorine compounds present unique safety challenges, including potential toxicity, high vapor pressure, and reactivity. Adherence to strict safety protocols is paramount.

  • Ventilation: Always handle volatile organofluorine compounds in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1][2] For highly toxic or reactive compounds, specialized respiratory protection may be necessary.

  • Containment: Use sealed systems whenever possible to prevent the escape of volatile compounds. For reactions at elevated temperatures, a reflux condenser is essential.[1]

  • Emergency Preparedness: Be aware of the specific hazards of the compounds you are working with. For compounds that can release hydrofluoric acid (HF) upon decomposition, have a 2.5% calcium gluconate gel readily available as a first aid measure for skin contact.[3][4] An emergency shower and eyewash station should be easily accessible.

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and disposable labware, in accordance with institutional and regulatory guidelines.[1]

Fractional Distillation

Fractional distillation is a fundamental technique for separating liquid mixtures of compounds with close boiling points.[2][5][6] This method is particularly effective for purifying volatile organofluorine compounds from non-volatile impurities or other fluorinated compounds with a sufficient difference in vapor pressure.[7]

Application Note:

Fractional distillation is ideal for purifying moderate quantities (milliliters to liters) of volatile organofluorine compounds to a high degree of purity. The efficiency of the separation is dependent on the length and type of the fractionating column, with longer columns and more theoretical plates providing better separation.[2] For compounds with very close boiling points, a spinning band distillation column may be more effective.

Experimental Workflow: Fractional Distillation

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis and Storage A Charge Distillation Flask with Crude Compound B Assemble Fractional Distillation Apparatus A->B C Add Boiling Chips/Stir Bar B->C D Heat the Distillation Flask C->D E Establish a Slow, Steady Distillation Rate D->E F Monitor Head Temperature E->F G Collect Fractions Based on Boiling Point F->G H Analyze Purity of Fractions (e.g., GC) G->H I Combine Pure Fractions H->I J Store Purified Compound Appropriately I->J

Caption: Workflow for the purification of volatile organofluorine compounds by fractional distillation.

Detailed Protocol: Purification of 6-Fluoro-1-hexanol

This protocol is adapted from a standard procedure for the purification of 6-fluoro-1-hexanol.[7]

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
  • Place the crude 6-fluoro-1-hexanol into the round-bottom flask, filling it to no more than two-thirds of its volume.
  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

2. Distillation:

  • Begin heating the distillation flask gently using a heating mantle.
  • As the mixture heats, a ring of condensate will begin to rise up the fractionating column. Adjust the heating rate to ensure a slow and steady rise.
  • The temperature at the distillation head will initially be low and will rise as the vapor of the most volatile component reaches the thermometer.
  • Collect any low-boiling foreshot in a separate receiving flask until the temperature stabilizes at the boiling point of the desired compound.
  • Collect the main fraction in a clean, dry receiving flask while the temperature remains constant.
  • If the temperature drops, it indicates that the main fraction has been collected. Stop the distillation or change the receiving flask to collect any higher-boiling fractions.

3. Analysis and Storage:

  • Analyze the purity of the collected fractions using a suitable analytical technique, such as gas chromatography (GC).
  • Combine the fractions that meet the desired purity specifications.
  • Store the purified, volatile organofluorine compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Quantitative Data: Fractional Distillation of 6-Fluoro-1-hexanol
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Initial Purity (%)Purity after Distillation (%)Recovery Yield (%)
6-Fluoro-1-hexanol120.17173-175~95>99~85
1,6-Hexanediol (impurity)118.17250<5<0.1N/A

Data is illustrative and based on typical results for this type of purification.

Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography (Prep-GC) is a powerful technique for the separation and purification of volatile compounds on a smaller scale (micrograms to grams).[8][9] It is particularly well-suited for the isolation of high-purity isomers or components of complex mixtures that are difficult to separate by distillation.[10]

Application Note:

Prep-GC is the method of choice for obtaining ultra-high purity (>99.9%) volatile organofluorine compounds, especially for the separation of isomers with very similar boiling points.[10] The technique involves injecting a sample onto a chromatographic column, where components are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components are then collected as they elute from the column.

Experimental Workflow: Preparative Gas Chromatography

Prep_GC_Workflow cluster_prep Sample Preparation and Method Development cluster_purification Purification Cycle cluster_analysis Post-Purification A Prepare Sample Solution B Develop Analytical GC Method A->B C Optimize Prep-GC Conditions B->C D Inject Sample onto Prep-GC C->D E Monitor Elution with Detector D->E F Collect Fractions in Traps E->F G Repeat Injections for Desired Amount F->G H Combine and Analyze Fractions G->H I Remove Solvent (if any) H->I J Store Purified Compound I->J

Caption: Workflow for the purification of volatile organofluorine compounds by preparative gas chromatography.

Detailed Protocol: Purification of Perfluorohexane Isomers

This protocol provides a general framework for the separation of perfluorohexane isomers. Specific parameters will need to be optimized for the particular instrument and isomer mixture.

1. Method Development:

  • Develop an analytical GC method to achieve baseline separation of the perfluorohexane isomers.
  • Optimize the column type (a non-polar column is often suitable for perfluorocarbons), temperature program, and carrier gas flow rate.

2. Preparative GC Setup:

  • Equip the preparative GC with a column of the same stationary phase as used in the analytical method, but with a larger internal diameter.
  • Set up a collection system with multiple traps, which can be cooled to condense the eluting compounds.

3. Purification:

  • Inject an appropriate volume of the perfluorohexane isomer mixture onto the column.
  • Monitor the separation using the detector.
  • Switch the collection trap to correspond with the elution of each desired isomer peak.
  • Multiple injections will likely be necessary to obtain a sufficient quantity of each purified isomer.

4. Post-Purification:

  • Combine the contents of the traps for each purified isomer.
  • Confirm the purity of each isomer using analytical GC.
  • Store the purified isomers in tightly sealed vials at an appropriate temperature.

Quantitative Data: Preparative GC of Perfluoroalkanes
CompoundBoiling Point (°C)Initial Purity (%)Purity after Prep-GC (%)Typical Recovery Yield (%)
n-Perfluorohexane5798>99.970-90
iso-Perfluorohexane552>99.560-80

Data is illustrative and depends on the specific isomer mixture and Prep-GC conditions.

Spinning Band Distillation

Spinning band distillation is a highly efficient fractional distillation technique that utilizes a rotating helical band within the distillation column to increase the vapor-liquid contact.[5] This results in a very high number of theoretical plates in a relatively short column, making it ideal for separating compounds with very close boiling points.[3][11]

Application Note:

Spinning band distillation is particularly advantageous for the purification of valuable or heat-sensitive volatile organofluorine compounds where high purity is required and sample volume is limited. The high efficiency allows for separations that are not feasible with standard fractional distillation.[5]

Experimental Workflow: Spinning Band Distillation

Spinning_Band_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis and Storage A Charge Distillation Flask B Assemble Spinning Band Column A->B C Set Band Rotation Speed B->C D Heat the Flask and Column C->D E Establish Total Reflux D->E F Set Reflux Ratio E->F G Collect Fractions F->G H Analyze Fraction Purity G->H I Combine Pure Fractions H->I J Store Purified Compound I->J

Caption: Workflow for the purification of volatile organofluorine compounds by spinning band distillation.

Detailed Protocol: General Procedure for Spinning Band Distillation

1. Apparatus Setup:

  • Assemble the spinning band distillation unit according to the manufacturer's instructions.
  • Charge the distillation flask with the crude volatile organofluorine compound.
  • Set the desired rotation speed of the spinning band.

2. Distillation:

  • Heat the distillation flask and the column jacket to the appropriate temperatures.
  • Allow the system to come to total reflux, where all condensed vapor is returned to the column, to establish equilibrium.
  • Set the desired reflux ratio (the ratio of condensate returned to the column to condensate collected). A higher reflux ratio generally results in better separation but a slower distillation rate.
  • Begin collecting fractions, monitoring the head temperature closely.

3. Analysis and Storage:

  • Analyze the purity of the collected fractions.
  • Combine fractions of the desired purity.
  • Store the purified product in a suitable container.

Quantitative Data: Spinning Band Distillation
ParameterTypical Range/Value
Column Efficiency20-200 theoretical plates
Operating PressureAtmospheric to high vacuum
Typical Band Speed1000-4000 RPM
Purity Achievable>99.8%

This data is generalized; specific performance depends on the compound and equipment.

Low-Temperature Crystallization

For volatile organofluorine compounds that are solid at or below room temperature, low-temperature crystallization is an effective purification method. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.

Application Note:

Low-temperature crystallization is useful for removing both more and less soluble impurities from a solid volatile organofluorine compound. The key is to select a solvent in which the compound has high solubility at a slightly elevated temperature (e.g., room temperature or slightly above) and low solubility at a reduced temperature (e.g., in a dry ice/acetone bath).

Experimental Workflow: Low-Temperature Crystallization

Low_Temp_Crystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Choose Appropriate Solvent B Dissolve Crude Compound in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C D Slowly Cool the Solution C->D E Induce Crystallization if Necessary D->E F Cool to Low Temperature (e.g., -78 °C) E->F G Isolate Crystals by Cold Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Analyze Purity I->J

Caption: Workflow for the purification of volatile organofluorine solids by low-temperature crystallization.

Detailed Protocol: Purification of a Fluorinated Benzoic Acid Derivative

This protocol provides a general method for the recrystallization of a solid fluorinated aromatic compound.

1. Solvent Selection:

  • Select a solvent in which the fluorinated benzoic acid derivative has high solubility at room temperature or slightly above, and low solubility at a much lower temperature (e.g., -20 °C to -78 °C). Common solvents include hexanes, dichloromethane, or mixtures thereof.

2. Dissolution and Crystallization:

  • Dissolve the crude compound in a minimum amount of the chosen solvent at room temperature or with gentle warming.
  • If insoluble impurities are present, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature, then place it in a freezer or a cold bath to induce crystallization.

3. Isolation and Drying:

  • Isolate the crystals by vacuum filtration using a pre-cooled Büchner funnel.
  • Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor.
  • Dry the crystals under vacuum to remove residual solvent.

4. Analysis:

  • Determine the melting point of the purified crystals and analyze the purity by a suitable method (e.g., HPLC or NMR).

Quantitative Data: Low-Temperature Recrystallization of Fluorinated Benzoic Acids
CompoundSolvent SystemInitial Purity (%)Purity after Recrystallization (%)Recovery Yield (%)
2,3,4,5-Tetrafluorobenzoic AcidToluene~97>9980-90
Pentafluorobenzoic AcidHexane/Ethyl Acetate~98>99.585-95

Data is illustrative and can vary based on the specific compound and experimental conditions.

References

Application Note: Real-Time Monitoring of Fluorination Reaction Kinetics Using In-Situ NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Synthesis and Catalysis Division, InnovateChem Solutions

Abstract

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, a strategy widely employed in pharmaceutical and agrochemical development. Understanding the kinetics of fluorination reactions is paramount for process optimization, mechanistic elucidation, and ensuring reaction safety. This application note details a robust experimental setup and protocol for the real-time, in-situ monitoring of fluorination reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the favorable properties of the ¹⁹F nucleus, such as its 100% natural abundance and large chemical shift dispersion, researchers can gain deep insights into reaction progress, identify intermediates, and accurately determine kinetic parameters.[1][2][3][4] This methodology is applicable to a wide range of fluorination reactions and can be adapted for both high-field and benchtop NMR spectrometers.[5][6]

Introduction

Fluorine-containing compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the fluorine atom, including increased metabolic stability and enhanced membrane permeability.[1] The precise control of fluorination reactions is crucial for the efficient synthesis of these valuable molecules. Traditional methods for monitoring reaction kinetics, such as chromatography, often require quenching the reaction and sample workup, which can introduce errors and do not provide a continuous view of the reaction profile.

In-situ NMR spectroscopy offers a powerful alternative for real-time reaction monitoring, providing a non-invasive and quantitative snapshot of the reacting mixture over time.[6][7] ¹⁹F NMR is particularly well-suited for this purpose due to several key advantages:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[1][2]

  • Large Chemical Shift Range: The wide dispersion of ¹⁹F chemical shifts minimizes signal overlap, allowing for the clear identification and quantification of reactants, intermediates, and products.[1][5]

  • No Background Signal: The absence of endogenous fluorine in most organic and biological systems ensures that the observed signals are solely from the fluorinated species of interest.[2][3][4]

This application note provides a comprehensive guide for setting up and executing experiments to monitor the kinetics of fluorination reactions using NMR spectroscopy. We present a detailed protocol for a representative SₙAr fluorination reaction and discuss data analysis and visualization techniques.

Experimental Setup

The experimental setup for in-situ NMR monitoring of a fluorination reaction is designed to allow for the safe and efficient acquisition of NMR data directly from the reacting sample. The key components include a standard NMR spectrometer, a temperature-controlled NMR probe, and appropriate reaction vessels. For reactions that are sensitive to air or moisture, the setup can be adapted for operation under an inert atmosphere.

Below is a diagram illustrating the general experimental workflow.

G Experimental Workflow for In-Situ NMR Kinetic Monitoring cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Prepare Reactant Stock Solutions Prepare Reactant Stock Solutions Add Internal Standard Add Internal Standard Prepare Reactant Stock Solutions->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Equilibrate Temperature in NMR Probe Equilibrate Temperature in NMR Probe Transfer to NMR Tube->Equilibrate Temperature in NMR Probe Acquire Initial Spectrum (t=0) Acquire Initial Spectrum (t=0) Equilibrate Temperature in NMR Probe->Acquire Initial Spectrum (t=0) Initiate Reaction Initiate Reaction Acquire Initial Spectrum (t=0)->Initiate Reaction Acquire Time-Arrayed Spectra Acquire Time-Arrayed Spectra Initiate Reaction->Acquire Time-Arrayed Spectra Process NMR Spectra Process NMR Spectra Acquire Time-Arrayed Spectra->Process NMR Spectra Integrate Signals Integrate Signals Process NMR Spectra->Integrate Signals Calculate Concentrations Calculate Concentrations Integrate Signals->Calculate Concentrations Plot Kinetic Data Plot Kinetic Data Calculate Concentrations->Plot Kinetic Data

Caption: Workflow for NMR kinetic studies.

Protocol: In-Situ ¹⁹F NMR Monitoring of a SₙAr Fluorination Reaction

This protocol describes the monitoring of the reaction between 1-chloro-2,4-dinitrobenzene and potassium fluoride to form 1-fluoro-2,4-dinitrobenzene.

Materials:

  • 1-chloro-2,4-dinitrobenzene (Substrate)

  • Potassium fluoride (KF, Fluorinating Agent)

  • Kryptofix 222 (Phase-Transfer Catalyst)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, Deuterated Solvent)

  • Trifluorotoluene (Internal Standard)

  • 5 mm NMR tubes

  • Gas-tight syringe

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer equipped with a variable temperature probe. Benchtop NMR spectrometers with ¹⁹F capabilities can also be used.[5][6]

  • Automated acquisition software capable of running arrayed experiments.

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve 1-chloro-2,4-dinitrobenzene (20.3 mg, 0.1 mmol) and Kryptofix 222 (45.2 mg, 0.12 mmol) in 0.5 mL of DMSO-d₆.

    • Add trifluorotoluene (10 µL, 0.08 mmol) as an internal standard.

    • Vortex the solution until all solids are dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the DMSO-d₆ signal.

    • Set the probe temperature to the desired reaction temperature (e.g., 80 °C). Allow the sample to equilibrate for at least 5 minutes.

    • Set up a ¹⁹F NMR acquisition experiment with the following parameters (instrument-specific optimization may be required):

      • Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H decoupling).

      • Number of Scans (ns): 4 (adjust for desired signal-to-noise).[7]

      • Dummy Scans (ds): 0.[7]

      • Spectral Width (sw): 200 ppm (centered appropriately for the expected signals).[7]

      • Acquisition Time (aq): 1-2 seconds.

      • Recycle Delay (d1): 5 seconds (ensure full relaxation of all signals, especially the internal standard).[7]

  • Reaction Initiation and Monitoring:

    • Acquire a spectrum of the initial mixture before the addition of the fluorinating agent. This will serve as the t=0 reference.

    • Prepare a solution of potassium fluoride (11.6 mg, 0.2 mmol) in 0.1 mL of DMSO-d₆.

    • Carefully and quickly, add the KF solution to the NMR tube using a gas-tight syringe.

    • Immediately start the arrayed NMR acquisition. Set up the experiment to acquire a ¹⁹F spectrum at regular intervals (e.g., every 5 minutes) for the desired total reaction time (e.g., 2 hours).

Data Processing and Analysis:

  • Process the acquired ¹⁹F NMR spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signal of the fluorine atom in the product (1-fluoro-2,4-dinitrobenzene) and the signal of the internal standard (trifluorotoluene).

  • Calculate the concentration of the product at each time point using the following equation:

    [Product]t = ([Standard]initial / IStandard) * IProduct,t

    where:

    • [Product]t is the concentration of the product at time t.

    • [Standard]initial is the initial concentration of the internal standard.

    • IStandard is the integral of the internal standard signal.

    • IProduct,t is the integral of the product signal at time t.

  • Plot the concentration of the product versus time to obtain the reaction kinetic profile.

Quantitative Data Summary

The following table summarizes typical data that can be extracted from a kinetic experiment as described above.

Time (min)Integral of ProductIntegral of StandardProduct Concentration (M)% Conversion
00.003.000.000.0
50.453.000.0215.0
100.813.000.0427.0
201.353.000.0645.0
301.743.000.0858.0
602.403.000.1180.0
902.733.000.1291.0
1202.853.000.1395.0

Logical Relationship of Kinetic Analysis

The following diagram illustrates the logical flow from experimental data to kinetic parameters.

G Kinetic Analysis Pathway Time-Resolved NMR Spectra Time-Resolved NMR Spectra Signal Integration Signal Integration Time-Resolved NMR Spectra->Signal Integration Concentration vs. Time Data Concentration vs. Time Data Signal Integration->Concentration vs. Time Data Kinetic Modeling Kinetic Modeling Concentration vs. Time Data->Kinetic Modeling Rate Law Determination Rate Law Determination Kinetic Modeling->Rate Law Determination Rate Constant (k) Rate Constant (k) Rate Law Determination->Rate Constant (k)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoropentane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is most commonly synthesized via the nucleophilic fluorination of 3-pentanol. This is a substitution reaction where the hydroxyl group (-OH) of 3-pentanol is replaced by a fluorine atom (-F). Several fluorinating agents can be employed for this transformation, with varying efficacies and handling requirements. Another less common route involves the fluorination of 3-pentanone.

Q2: What are the most critical factors influencing the yield of the 3-pentanol fluorination?

A2: The key factors impacting the yield include:

  • Choice of Fluorinating Agent: The reactivity and selectivity of the fluorinating agent are paramount.

  • Reaction Temperature: Precise temperature control is crucial to balance reaction rate and minimize side reactions.

  • Solvent: The polarity and aprotic nature of the solvent can significantly affect the reaction.

  • Purity of Reactants: Water and other impurities can consume the fluorinating agent and lead to unwanted byproducts.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to product degradation.

Q3: What are the primary side reactions to be aware of during the synthesis of this compound from 3-pentanol?

A3: The major side reaction is the elimination of water from 3-pentanol to form a mixture of pentene isomers (primarily 2-pentene). This is particularly prevalent with harsh fluorinating agents or at elevated temperatures. Rearrangement products are less common for this specific substrate but can occur with certain reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solutions
Low or No Yield of this compound Inactive or degraded fluorinating agent.Use a fresh batch of the fluorinating agent. Some reagents, like DAST, can degrade upon exposure to moisture. Store reagents under anhydrous conditions.
Presence of water in the reaction mixture.Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the 3-pentanol is dry.
Insufficient reaction temperature or time.Optimize the reaction temperature and time based on the chosen fluorinating agent. Monitor the reaction progress using techniques like GC-MS or TLC.
High Percentage of Pentene Byproducts Reaction temperature is too high.Lower the reaction temperature. For highly reactive fluorinating agents, conduct the reaction at sub-zero temperatures (e.g., -78 °C).
Use of a non-selective fluorinating agent.Consider using a milder and more selective fluorinating agent such as PyFluor, which is known to suppress elimination reactions.[1]
Difficult Purification of this compound Boiling points of this compound and unreacted 3-pentanol are relatively close.Employ fractional distillation for purification.[2][3][4] A longer distillation column or a spinning band distillation apparatus can improve separation.
Presence of azeotropes.Wash the crude product with water to remove water-soluble impurities before distillation. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄).
Inconsistent Results Between Batches Variability in the quality of reagents or solvents.Use reagents and solvents from the same batch or ensure consistent quality control for each new batch.
Inconsistent reaction setup and conditions.Standardize the experimental protocol, including the rate of addition of reagents and stirring speed.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound from 3-pentanol using two different fluorinating agents.

Method 1: Synthesis using Diethylaminosulfur Trifluoride (DAST)

DAST is a widely used but moisture-sensitive fluorinating agent.[5][6]

Materials:

  • 3-Pentanol (1.0 g, 11.3 mmol)

  • Diethylaminosulfur Trifluoride (DAST) (2.0 g, 12.4 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice-water bath

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-pentanol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add DAST dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Method 2: Synthesis using Pyridine-2-sulfonyl Fluoride (PyFluor)

PyFluor is a more stable and selective deoxyfluorination reagent that often leads to higher yields with fewer elimination byproducts.[1]

Materials:

  • 3-Pentanol (1.0 g, 11.3 mmol)

  • Pyridine-2-sulfonyl Fluoride (PyFluor) (2.16 g, 13.6 mmol, 1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.06 g, 13.6 mmol, 1.2 eq)

  • Anhydrous Toluene (20 mL)

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Distillation apparatus

Procedure:

  • To a solution of 3-pentanol and DBU in anhydrous toluene at 0 °C, add a solution of PyFluor in anhydrous toluene dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by fractional distillation to yield this compound.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of this compound (Hypothetical Data)

Fluorinating AgentReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Key Side Products
DAST0 to RT460-75Pentenes
PyFluor0 to RT2475-90Minimal Pentenes
AlkylFluor801270-85Pentenes

Note: Yields are highly dependent on specific reaction conditions and purity of reagents.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dry Glassware & Reagents reactants Dissolve 3-Pentanol in Anhydrous Solvent start->reactants cool Cool to 0°C reactants->cool add_reagent Add Fluorinating Agent (e.g., DAST or PyFluor) cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash evaporate Solvent Evaporation wash->evaporate distill Fractional Distillation evaporate->distill analyze GC-MS Analysis distill->analyze product Pure this compound analyze->product troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Impure Reactants (e.g., water) start->cause1 cause2 Inactive Fluorinating Agent start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 High Side Product Formation (Elimination) start->cause4 sol1 Use Anhydrous Solvents & Reagents cause1->sol1 sol2 Use Fresh Fluorinating Agent cause2->sol2 sol3 Optimize Temperature & Reaction Time cause3->sol3 sol4 Use Milder Reagent (e.g., PyFluor) cause4->sol4 sol5 Lower Reaction Temperature cause4->sol5

References

Common side products in the fluorination of secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of secondary alcohols. Our aim is to offer practical solutions to common challenges encountered during these synthetic transformations.

Troubleshooting Guide

Issue 1: Significant Formation of Alkene Byproduct

Question: My fluorination reaction of a secondary alcohol is resulting in a substantial amount of the corresponding alkene. How can I minimize this elimination side reaction?

Answer:

Elimination is the most common side reaction in the deoxyfluorination of secondary alcohols. The choice of fluorinating agent, reaction conditions, and substrate structure all play a crucial role in the ratio of substitution (fluorination) to elimination. Here are several strategies to suppress the formation of alkene byproducts:

  • Reagent Selection: Modern deoxyfluorinating reagents have been developed to offer higher selectivity for substitution over elimination compared to classical reagents like DAST (diethylaminosulfur trifluoride).

    • PyFluor and PhenoFluor are often reported to produce significantly fewer elimination byproducts.[1][2] For instance, homobenzylic alcohols, which are particularly prone to elimination with DAST, show only 8-10% elimination with PyFluor.[2]

    • Deoxo-Fluor is a more thermally stable alternative to DAST and can sometimes offer improved selectivity.[3]

  • Temperature Control: Lowering the reaction temperature can favor the substitution pathway, as elimination reactions often have a higher activation energy.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. A survey of different solvents may be necessary to find the optimal conditions for your specific substrate.

  • Addition of a Base: In some cases, the addition of a non-nucleophilic, hindered base can help to neutralize acidic byproducts that may promote elimination. However, the choice of base is critical as it can also promote elimination if not chosen carefully. For reactions with PyFluor, a strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is required.[4]

  • Substrate-Specific Considerations: Secondary alcohols that can form stable carbocation intermediates are more susceptible to elimination. For such substrates, milder fluorinating agents and carefully controlled conditions are paramount.

Issue 2: Rearrangement Products are Observed

Question: I am observing rearranged fluoride products in my reaction. What causes this and how can I prevent it?

Answer:

The formation of rearrangement products suggests the involvement of a carbocation intermediate. While SN2-type reactions, which proceed with inversion of stereochemistry, are often desired, an SN1-type mechanism can occur, especially with secondary alcohols that can form stabilized carbocations (e.g., benzylic or allylic alcohols). This carbocation can then undergo rearrangement (e.g., hydride or alkyl shifts) before the fluoride ion attacks.

Troubleshooting Steps:

  • Use a Less Ionizing Solvent: Switching to a less polar, non-ionizing solvent can disfavor the formation of a carbocation intermediate.

  • Employ a Milder Fluorinating Agent: Reagents that are less prone to generating a "free" carbocation should be considered. Reagents that favor a more concerted SN2 mechanism will minimize rearrangements.

  • Lower the Reaction Temperature: As with elimination, lower temperatures can help to suppress carbocation formation and subsequent rearrangements.

Issue 3: Formation of Ether Byproducts

Question: My reaction is producing a significant amount of an ether byproduct. What is the likely source and how can it be avoided?

Answer:

Ether formation can occur under certain conditions, particularly when using fluorinated alcohols as additives or solvents. These alcohols can be deprotonated by the fluoride source, and the resulting alkoxide can compete with the fluoride ion as a nucleophile, attacking the activated alcohol or the resulting alkyl fluoride.

Mitigation Strategies:

  • Re-evaluate Additives: If using fluorinated alcohols as promoters, consider reducing their concentration or exploring alternative additives.

  • Strictly Anhydrous Conditions: Ensure your reaction is performed under rigorously dry conditions, as water can also lead to the formation of alcohol byproducts through hydrolysis of the activated intermediate.[5]

Quantitative Data on Side Product Formation

The following table summarizes available data on the yields of fluorinated products and the extent of elimination side product formation with various fluorinating agents for secondary alcohols.

Fluorinating AgentSubstrate ExampleFluorination Yield (%)Elimination Side Product (%)Notes
DAST Homobenzylic alcohol-13-19%Prone to elimination, especially for substrates that can form stable carbocations.[2]
Deoxo-Fluor Homobenzylic alcohol-13-19%More thermally stable than DAST, with similar selectivity.[2]
PyFluor Homobenzylic alcoholHigh8-10%Generally shows high selectivity against elimination.[2]
PhenoFluor Challenging substratesHighMinimalDemonstrates high chemoselectivity and functional group tolerance, minimizing side reactions.[6]

Experimental Protocols

General Protocol for Deoxyfluorination of a Secondary Alcohol with DAST

Disclaimer: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood. It can decompose violently upon heating.

  • To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DAST (1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Deoxyfluorination of a Secondary Alcohol with PyFluor
  • In an oven-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 mmol) in anhydrous toluene (10 mL).

  • Add PyFluor (1.1 mmol) to the solution.

  • Add DBU (2.0 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions may take from 12 to 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Mandatory Visualizations

Fluorination_Side_Products cluster_main_path Reaction Pathways cluster_side_reactions Common Side Reactions Secondary_Alcohol Secondary Alcohol (R-CH(OH)-R') Activated_Intermediate Activated Intermediate (e.g., Alkoxysulfurane) Secondary_Alcohol->Activated_Intermediate Fluorinating Agent Desired_Product Fluorinated Product (R-CHF-R') Activated_Intermediate->Desired_Product SN2 Attack by F- Elimination_Product Elimination Product (Alkene) Activated_Intermediate->Elimination_Product E2 Elimination Ether_Product Ether Product (R-O-R') Activated_Intermediate->Ether_Product Nucleophilic Attack by R'OH/R'O-

Caption: Reaction pathways in the fluorination of secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the fluorination of secondary alcohols?

A1: The most frequently encountered side product is the corresponding alkene, formed via an E2 elimination pathway that competes with the desired SN2 substitution.

Q2: Which fluorinating agent generally provides the highest selectivity for fluorination over elimination for secondary alcohols?

A2: Newer reagents like PyFluor and PhenoFluor have been specifically designed to improve selectivity and typically afford lower amounts of elimination byproducts compared to more traditional reagents like DAST.[1][2]

Q3: Does the stereochemistry of the secondary alcohol matter?

A3: Yes. Deoxyfluorination reactions that proceed via an SN2 mechanism will result in an inversion of the stereochemistry at the carbon center bearing the hydroxyl group. If the reaction proceeds through an SN1 mechanism, racemization or a mixture of stereoisomers may be observed.

Q4: Can I fluorinate a secondary alcohol in the presence of a primary alcohol?

A4: Generally, primary alcohols are more reactive towards deoxyfluorination than secondary alcohols. Therefore, selective fluorination of a secondary alcohol in the presence of a primary alcohol can be challenging and may require the use of protecting groups for the primary alcohol.

Q5: Are there any safety concerns with deoxyfluorinating reagents?

A5: Yes, many deoxyfluorinating reagents are hazardous. DAST, for example, is known to be thermally unstable and can decompose explosively at elevated temperatures.[2] It is crucial to consult the Safety Data Sheet (SDS) for any reagent and handle it with appropriate personal protective equipment in a well-ventilated fume hood. Newer reagents like PyFluor are often more thermally stable and present a lower safety risk.[2]

References

Technical Support Center: Optimizing Nucleophilic Fluorination of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the nucleophilic fluorination of alcohols.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating reagent should I choose for my alcohol?

A1: The choice of fluorinating reagent depends on the substrate's nature (primary, secondary, tertiary alcohol), functional group tolerance, and the desired reaction conditions.

  • For general purposes and thermally robust substrates: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are commonly used for converting primary and secondary alcohols.[1]

  • For complex and sensitive molecules: Reagents like PhenoFluor™ and AlkylFluor are suitable for late-stage fluorination of complex molecules with a wide range of functional groups.[2] PyFluor is another stable and low-cost option that often minimizes elimination side products.[3]

  • For tertiary alcohols: Traditional SN2-type reagents are often ineffective. Photoredox-catalyzed methods using reagents like Selectfluor® in combination with a photocatalyst have shown success.[4][5]

Q2: What are the common solvents used for nucleophilic fluorination?

A2: Dichloromethane (DCM) is a common solvent for reagents like DAST.[1] Aprotic polar solvents such as acetonitrile and DMSO are often used with fluoride salts like KF or CsF to enhance nucleophilicity.[6] Toluene and dioxane have also been used in specific protocols.[2][7]

Q3: Are there any safety precautions I should be aware of?

A3: Yes, safety is paramount.

  • Reagents like DAST can be unstable and may detonate if heated above 90°C.[1] It is crucial to handle them at low temperatures (0 °C to room temperature, or -78 °C for reactive substrates).[1]

  • Hydrogen fluoride (HF) and its complexes (e.g., Olah's reagent) are highly corrosive and toxic.[8][9] Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.

  • Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. For fluorine-containing compounds, 19F-NMR is a particularly powerful tool for directly observing the formation of the fluorinated product.[2] High-performance liquid chromatography (HPLC) is also a valuable technique, especially for complex reaction mixtures.[10]

Troubleshooting Guides

Problem 1: Low or No Conversion to the Fluorinated Product

Q: My reaction shows very little or no formation of the desired alkyl fluoride. What are the possible causes and solutions?

A: Low or no conversion can stem from several factors related to reagents, reaction conditions, or the substrate itself.

Potential Cause Suggested Solution
Inactive Fluoride Source Metal fluoride salts like KF and CsF are hygroscopic and their nucleophilicity is greatly reduced by water. Ensure the fluoride salt is anhydrous by drying it under vacuum at high temperature before use. Consider using spray-dried KF or anhydrous tetra-n-butylammonium fluoride (TBAF).[6]
Poor Reagent Reactivity The chosen fluorinating reagent may not be potent enough for your substrate. For less reactive alcohols, consider more powerful reagents like PhenoFluor™ or PyFluor.[2][3] For tertiary alcohols, an SN1-type or radical-based method may be necessary.[5]
Decomposition of Reagent Reagents like DAST are thermally sensitive.[1] Ensure the reaction is maintained at the recommended low temperature. Prepare and use solutions of sensitive reagents fresh.
Insufficient Activation of the Alcohol The hydroxyl group is a poor leaving group and requires activation.[11][12] Ensure you are using the correct stoichiometry of the activating reagent. In some cases, the addition of a Lewis acid may enhance activation, although this can also lead to side reactions.[7]
Inappropriate Solvent The solvent plays a crucial role in solvating the fluoride ion and influencing its nucleophilicity. Protic solvents can hydrogen-bond with the fluoride ion, reducing its reactivity.[9] Switch to a polar aprotic solvent like acetonitrile or DMF. The use of phase-transfer catalysts or crown ethers can also improve the solubility and reactivity of fluoride salts.[6][9]
Problem 2: Predominant Formation of Elimination Byproducts

Q: My reaction is producing a significant amount of alkene instead of the desired alkyl fluoride. How can I suppress this side reaction?

A: Elimination is a common competing pathway, especially with secondary and tertiary alcohols.[2] The basicity of the fluoride source and the reaction conditions are key factors.

Potential Cause Suggested Solution
Highly Basic Fluoride Source Fluoride ions can act as a base, promoting E2 elimination.[13] Using less basic fluoride sources or reagent systems can mitigate this. PyFluor was specifically designed to minimize elimination side products.[3]
High Reaction Temperature Higher temperatures often favor elimination over substitution. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Steric Hindrance Sterically hindered substrates are more prone to elimination. For these substrates, consider alternative mechanistic pathways, such as photoredox-catalyzed methods that proceed through radical intermediates.[5]
Use of Non-basic Conditions A method involving a nontrigonal phosphorus triamide for base-free alcohol activation has been shown to suppress elimination side reactions.[14]

Data Presentation: Comparison of Deoxyfluorination Reagents

The following table summarizes typical reaction conditions for the deoxyfluorination of various alcohols using different reagents.

Alcohol TypeReagentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
PrimaryDASTDCM-0 to RT1-470-90[1]
SecondaryDeoxo-FluorDCM-RT2-660-85[1]
SecondaryPyFluorDCMDBURT12>95[15]
TertiarySelectfluor / PhotocatalystAcetone/WaterNa₂HPO₄RT2467-80[4]
Complex (Primary)PhenoFluor™TolueneDIPEART1280-95[2]
PrimaryAlkylFluorMeCN-8012>90[16]
SecondaryCsFMeCN-8048-7271-77[7]

Experimental Protocols

General Protocol for Deoxyfluorination using PyFluor

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv.) to a dry reaction flask containing a magnetic stir bar. Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) dropwise to the stirred solution.

  • Addition of Fluorinating Reagent: Add PyFluor (1.5 equiv.) portion-wise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or 19F-NMR.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents setup Setup Reaction Under Inert Atmosphere start->setup dissolve Dissolve Alcohol in Anhydrous Solvent setup->dissolve cool Cool to Reaction Temperature dissolve->cool add_base Add Base (if required) cool->add_base add_reagent Add Fluorinating Reagent add_base->add_reagent monitor Monitor Reaction (TLC, NMR) add_reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Chromatography dry->purify product Characterize Final Product purify->product

Caption: General workflow for a nucleophilic fluorination experiment.

Troubleshooting_Fluorination start Low or No Product Formation? cause1 Inactive Reagent/ Wet Conditions start->cause1 Yes cause4 Elimination Side Reaction start->cause4 No, but byproduct observed sol1 Use Anhydrous Reagents & Solvents. Consider a more reactive reagent. cause1->sol1 cause2 Low Reaction Temperature sol2 Increase Temperature Incrementally. Allow for longer reaction time. cause2->sol2 cause3 Poor Leaving Group Activation sol3 Increase Stoichiometry of Activating Agent. Consider a different reagent system. cause3->sol3 sol4 Lower Reaction Temperature. Use a less basic reagent (e.g., PyFluor). cause4->sol4

Caption: Troubleshooting decision tree for low-yield fluorination reactions.

References

Troubleshooting elimination byproducts in deoxyfluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deoxyfluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of elimination byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of alkene byproduct in my deoxyfluorination reaction. What is the primary cause?

A: The formation of alkene byproducts is a common challenge in deoxyfluorination, especially when using traditional reagents like DAST (diethylaminosulfur trifluoride).[1][2] Elimination typically occurs as a competing reaction to the desired nucleophilic substitution (SN1 or SN2) pathway.[3][4]

Several factors can favor elimination:

  • Substrate Structure: Secondary and tertiary alcohols are more prone to elimination than primary alcohols.[5] Substrates that can form stable carbocations are particularly susceptible to E1 elimination.[3] Homobenzylic alcohols are also highly susceptible to elimination with reagents like DAST.[1][6]

  • Reagent Choice: Traditional reagents like DAST and Deoxo-Fluor are known to cause a significant amount of elimination.[1][6][7][8][9][10]

  • Reaction Temperature: Higher reaction temperatures often favor elimination over substitution.[2][11]

  • Basicity: The basicity of the fluoride source or the presence of a strong base in the reaction mixture can promote E2 elimination.[2][11]

Q2: How can I minimize the formation of elimination byproducts?

A: Minimizing elimination requires careful consideration of the reaction conditions and reagents. Here are several strategies:

  • Optimize Reaction Temperature: Running the reaction at a lower temperature can significantly suppress elimination.[2][11] For example, starting reactions at -78 °C and slowly warming to room temperature is a common practice.[3][11]

  • Choose a Milder, More Selective Reagent: Modern deoxyfluorinating reagents have been developed to be more selective and produce fewer elimination byproducts.[7][8][9][10][12][13] Consider using reagents like PyFluor, PhenoFluor, or XtalFluor, which have demonstrated higher selectivity compared to DAST.[7][8][9][10][12][13][14][15]

  • Use of Additives: In some cases, the addition of a non-nucleophilic, sterically hindered base or a fluoride salt like KF can help reduce elimination side products.[16]

  • Solvent Choice: While polar aprotic solvents are common, the use of a protic co-solvent can sometimes reduce the basicity of the fluoride ion and suppress elimination.[2]

Below is a diagram illustrating a general troubleshooting workflow when elimination byproducts are observed.

G Troubleshooting Workflow for Elimination Byproducts cluster_start cluster_substrate Step 1: Evaluate Substrate cluster_conditions Step 2: Modify Reaction Conditions cluster_reagent Step 3: Change Fluorinating Reagent cluster_end start Elimination Byproduct Observed A1 Substrate Prone to Elimination? (e.g., 2°, 3°, Benzylic Alcohol) start->A1 A2 Consider Reagent Change (Go to Step 3) A1->A2 Yes A3 Optimize Conditions (Go to Step 2) A1->A3 No C1 Select a Milder Reagent (e.g., PyFluor, XtalFluor) A2->C1 B1 Lower Reaction Temperature (e.g., start at -78°C) A3->B1 B2 Change Solvent or Additives (e.g., non-coordinating solvent, KF) B1->B2 B3 Monitor Reaction Progress B2->B3 B3->C1 Failure end Problem Resolved B3->end Success C2 Follow Recommended Protocol for the New Reagent C1->C2 C2->end

Caption: A flowchart for troubleshooting elimination byproducts.

Q3: What is the underlying mechanism for elimination in deoxyfluorination reactions?

A: The mechanism of deoxyfluorination with reagents like DAST involves the initial reaction of the alcohol with the sulfur atom to form an alkoxyaminosulfur difluoride intermediate.[3] This intermediate can then undergo either SN1 or SN2 substitution with a fluoride ion to give the desired product.[3][17]

However, a competing elimination pathway can occur, particularly if a stable carbocation can be formed (E1 mechanism) or if there is a proton on a carbon adjacent to the alcohol-bearing carbon that can be abstracted by a base (E2 mechanism).

The diagram below illustrates the competing substitution and elimination pathways.

G Competing Pathways in Deoxyfluorination A Alcohol (R-OH) + DAST B Alkoxyaminosulfur Difluoride Intermediate A->B Activation C Desired Product (R-F) B->C SN2 Pathway (Inversion) D Elimination Byproduct (Alkene) B->D E2 Pathway (Base-mediated) E Carbocation Intermediate (R+) B->E SN1/E1 Pathway (Loss of Leaving Group) E->C Fluoride Attack E->D Proton Loss (E1)

Caption: Substitution vs. Elimination in Deoxyfluorination.

Q4: How do modern deoxyfluorinating reagents like PyFluor and XtalFluor compare to DAST in terms of minimizing elimination?

A: Modern reagents were specifically designed to overcome the limitations of DAST, including its propensity to cause elimination and its poor thermal stability.[1][6][12][13][15]

PyFluor (2-pyridinesulfonyl fluoride) is a thermally stable and cost-effective reagent that shows high selectivity against elimination for a broad range of alcohols.[1][6][12][13] It often allows for more straightforward purification due to the reduction in byproducts.[1][6][12][13]

XtalFluor reagents (aminodifluorosulfinium salts) are crystalline, stable, and easier to handle than DAST.[7][8][9][10] When used with a promoter, they are highly effective and typically provide significantly less elimination byproduct compared to DAST and Deoxo-Fluor.[7][8][9][10]

The following table summarizes a comparison of these reagents for a model substrate.

ReagentSubstrateF/E Ratio (Fluorination/Elimination)Yield of Fluorinated ProductReference
DASTSecondary Alcohol13-19% elimination reportedVariable[1][6]
Deoxo-FluorSecondary Alcohol13-19% elimination reportedVariable[1][6]
PyFluor Secondary Alcohol>20:1 79% [1][6]
XtalFluor Secondary AlcoholSignificantly less elimination High[7][8][9][10]
Q5: Can you provide a general experimental protocol for deoxyfluorination with a focus on minimizing elimination?

A: The following is a general protocol for the deoxyfluorination of a secondary alcohol using DAST, with precautions to minimize elimination.

Materials:

  • Secondary alcohol (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane (to a concentration of approximately 0.1 M).[11]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[11]

  • Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.[11] The slow addition at low temperature is crucial to control the reaction rate and minimize side reactions.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.[11] Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution or ice water.[4][18]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[18]

  • Purify the crude product by column chromatography on silica gel.[4]

Safety Note: DAST is corrosive, moisture-sensitive, and can decompose exothermically at elevated temperatures.[4][18] It also generates toxic HF upon contact with water.[4] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Q6: How does the choice of reagent relate to the substrate type for avoiding elimination?

A: The optimal reagent often depends on the substrate's structure. The following diagram provides a simplified decision-making guide.

G Reagent Selection Guide to Minimize Elimination cluster_input cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohols start Substrate Type P1 Generally less prone to elimination start->P1 S1 Moderate to high risk of elimination start->S1 T1 Very high risk of elimination start->T1 P2 DAST, Deoxo-Fluor often acceptable P1->P2 P3 PyFluor for high-value substrates P2->P3 S2 DAST can be problematic S1->S2 S3 Recommended: PyFluor, XtalFluor, PhenoFluor S2->S3 T2 Traditional reagents often fail T1->T2 T3 Consider specialized methods: - Non-basic O-H activation - Photoredox catalysis T2->T3

Caption: A reagent selection guide based on substrate type.

For particularly challenging substrates, such as tertiary alcohols where elimination is often the major pathway, newer methods are being developed. These include base-free deoxyfluorination protocols that suppress elimination by avoiding basic conditions.[5][19][20] Additionally, light-driven photoredox catalysis offers an alternative mechanistic pathway that can be effective for tertiary alcohols.[21]

References

Purification strategies to remove unreacted alcohol from 3-Fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 3-pentanol from 3-Fluoropentane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After the synthesis of this compound from 3-pentanol, my crude product shows a significant amount of unreacted alcohol. What is the first purification step I should consider?

A1: The initial and most straightforward purification step is a series of aqueous washes. Since 3-pentanol has a hydroxyl group, it is significantly more polar than this compound and will preferentially partition into an aqueous phase. Washing the crude organic mixture with water or brine (a saturated solution of sodium chloride) can effectively remove a large portion of the unreacted alcohol.[1][2]

Q2: I've performed several water washes, but I'm still detecting 3-pentanol in my this compound sample. What's the next step?

A2: If aqueous washes are insufficient, it may be due to the slight solubility of 3-pentanol in the organic layer. In this case, you have a few options:

  • Brine Wash: A wash with a saturated sodium chloride solution (brine) can help to "salt out" the alcohol, further reducing its solubility in the organic phase and driving it into the aqueous layer.[2]

  • Drying with a Desiccant: After the aqueous washes, the organic layer will be saturated with water. Using a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) will remove this water. Some desiccants, particularly molecular sieves, can also adsorb small alcohol molecules.[3][4]

  • Distillation: If a significant amount of 3-pentanol remains, distillation is a viable next step. However, the boiling points of this compound and 3-pentanol may be close, potentially requiring fractional distillation for efficient separation.

Q3: Can I use a basic wash (e.g., sodium bicarbonate) to remove the alcohol?

A3: A basic wash with sodium bicarbonate or sodium carbonate is primarily used to neutralize and remove acidic impurities.[2] Alcohols are generally not acidic enough to be effectively removed by a weak base.[5] Therefore, a basic wash is not the recommended method for removing unreacted 3-pentanol.

Q4: What is extractive distillation, and is it suitable for this purification?

A4: Extractive distillation is a technique used for separating components with similar boiling points or those that form azeotropes.[6][7] It involves adding a high-boiling, non-volatile solvent to the mixture, which alters the relative volatility of the components, making them easier to separate by distillation.[7] While effective, this method is typically more complex and may be better suited for large-scale industrial separations rather than typical laboratory-scale purifications unless simple distillation fails.[8][9]

Q5: My final product is still wet. How can I effectively dry it?

A5: To remove residual water from your this compound, you can use a drying agent. Anhydrous magnesium sulfate or sodium sulfate are common choices. For very dry solvent, 3Å molecular sieves are highly effective at selectively adsorbing water.[3][4][10]

Purification Strategy Performance

The following table summarizes the expected efficiency of different purification strategies for the removal of 3-pentanol from this compound.

Purification StrategyPrinciple of SeparationEstimated Purity AchievableKey Considerations
Aqueous Washing Partitioning between immiscible organic and aqueous phases based on polarity.[1][2]90-95%Simple, fast, and effective for removing the bulk of the alcohol.
Brine Washing "Salting out" effect reduces the solubility of the alcohol in the organic phase.[2]95-98%Used after initial water washes to enhance removal.
Drying with Desiccants Adsorption of water and potentially small amounts of alcohol.[3][4]>98% (for removing residual impurities)Primarily for removing water, but molecular sieves can also remove some alcohol.
Fractional Distillation Separation based on differences in boiling points.>99%Can be very effective but requires a significant difference in boiling points and a fractional distillation setup.
Extractive Distillation Altering relative volatilities by adding a third component.[6][7]>99.5%More complex and typically used when simple/fractional distillation is ineffective.

Experimental Protocols

Protocol 1: Purification by Aqueous and Brine Washes
  • Initial Setup: Transfer the crude this compound mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it, venting frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.[11] Allow the layers to separate completely. The lower layer will be the aqueous phase. Drain and discard the aqueous layer.

  • Repeat Aqueous Wash: Repeat the aqueous wash (step 2) two more times.

  • Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the separatory funnel. Shake and allow the layers to separate as before. Drain and discard the aqueous brine layer.[2]

  • Drying: Transfer the organic layer (top layer) to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Decant or filter the dried this compound into a clean, dry round-bottom flask, leaving the drying agent behind.

  • Solvent Removal: If the reaction was performed in a solvent, remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Drying with 3Å Molecular Sieves
  • Initial Drying: After aqueous and brine washes, perform a preliminary drying with anhydrous magnesium sulfate as described in Protocol 1.

  • Transfer: Decant the partially dried this compound into a clean, dry flask.

  • Add Molecular Sieves: Add 3Å molecular sieves (approximately 10% w/v) to the this compound.[3]

  • Incubation: Stopper the flask and allow it to stand for several hours, or overnight, to ensure complete removal of water and residual alcohol.

  • Isolation: Carefully decant the purified this compound into a final storage container.

Purification Workflow

PurificationWorkflow start Crude this compound (contains 3-pentanol) wash Aqueous & Brine Washes start->wash dry Dry with Anhydrous MgSO4 or Na2SO4 wash->dry check_purity Check Purity (e.g., GC, NMR) dry->check_purity distill Fractional Distillation check_purity->distill Alcohol Remains final_product Pure this compound check_purity->final_product Purity Sufficient mol_sieves Dry with 3Å Molecular Sieves distill->mol_sieves mol_sieves->final_product

Caption: Decision workflow for purifying this compound.

References

Managing acidic byproducts in fluorination reactions with sulfur-based reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing acidic byproducts in fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using sulfur-based fluorinating reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts generated during fluorination with sulfur-based reagents like DAST or Deoxo-Fluor®?

A1: The most common acidic byproduct generated during deoxofluorination reactions with reagents like Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) is hydrogen fluoride (HF).[1][2] Depending on the specific reagent and reaction conditions, other sulfur-containing byproducts such as sulfur dioxide (SO₂) may also be formed.[1] These reagents react with alcohols or carbonyl compounds to introduce fluorine, releasing HF in the process.[1][3]

Q2: What are the common consequences of uncontrolled acidic byproducts in my reaction?

A2: Uncontrolled acidic byproducts, particularly HF, can lead to several undesirable outcomes in a fluorination reaction:

  • Substrate/Product Decomposition: Many organic molecules are sensitive to acid and can decompose, leading to lower yields and the formation of impurities.[4]

  • Side Reactions: The presence of acid can promote side reactions such as elimination, rearrangement, or polymerization, especially with sensitive substrates like secondary alcohols.[5][6]

  • Equipment Damage: HF is highly corrosive and can etch glass and some metal components of your reaction setup.[7]

  • Safety Hazards: HF is acutely toxic, and its release poses a significant safety risk. It can cause severe burns upon contact with skin, and inhalation can lead to respiratory damage.[2][8][9]

Q3: How can I minimize the negative effects of acidic byproducts during the reaction?

A3: Proactively managing acidic byproducts is key. The most common strategy is the addition of an acid scavenger to the reaction mixture. These are typically basic compounds that neutralize the HF as it is formed. Common choices include:

  • Amine Bases: Pyridine and triethylamine (or its HF complex, Et₃N·3HF) are frequently used.[10]

  • Hindered Bases: Non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, especially when using reagents like PyFluor.[5]

  • Inorganic Bases: In some cases, solid bases like sodium bicarbonate or cesium fluoride can be used.[5] It's important to choose a scavenger that is compatible with your substrate and reaction conditions.

Q4: What is the best way to quench a fluorination reaction to neutralize remaining reagent and acidic byproducts?

A4: Careful quenching is a critical step to ensure safety and preserve your product. The standard procedure is to slowly and cautiously add the reaction mixture to a stirred, cold (typically 0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11][12] This neutralizes residual fluorinating reagent and any free acid. It is crucial to perform this addition slowly, as the reaction can be exothermic and may release gas.[13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Fluorinated Product

Q: My deoxofluorination reaction with DAST is resulting in a very low yield. What are the likely causes and how can I fix it?

A: Low yields in deoxofluorination reactions are a common issue. The following troubleshooting workflow can help identify and solve the problem.

G start Low/No Yield cause1 Degraded Reagent? start->cause1 cause2 Acid-Sensitive Substrate? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Insufficient Reagent? start->cause4 solution1 Use a fresh batch of reagent. Ensure proper storage under inert, anhydrous conditions. cause1->solution1 solution2 Add an acid scavenger (e.g., pyridine, DBU). Consider a milder reagent (e.g., PyFluor). cause2->solution2 solution3 Optimize temperature. Start at low temp (-78 °C) and warm slowly. Avoid excessive heat to prevent decomposition. cause3->solution3 solution4 Increase equivalents of fluorinating reagent (e.g., 1.5-2.0 eq). cause4->solution4

Troubleshooting workflow for low reaction yield.

Problem 2: Significant Formation of Elimination Byproducts

Q: I am observing a significant amount of an elimination byproduct (alkene) in my reaction to fluorinate a secondary alcohol. How can I improve the selectivity for fluorination?

A: Elimination is a common side reaction, especially with secondary alcohols, as the reaction can proceed through an E1 or E2 mechanism facilitated by the acidic conditions.[5]

Strategies to Minimize Elimination:

  • Choice of Reagent: Some reagents are known to be more selective and produce fewer elimination byproducts. For example, PyFluor is often reported to give less elimination compared to DAST.[5]

  • Use of an Acid Scavenger: Neutralizing the generated HF with a non-nucleophilic base can suppress acid-catalyzed elimination pathways.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the substitution (SN2) pathway over elimination.[11]

  • Solvent Choice: While nonpolar solvents like toluene or dioxane are generally recommended, solvent screening may help improve selectivity in some cases.[5]

The following table summarizes a comparison of reagents for a model deoxyfluorination reaction, highlighting differences in byproduct formation.

ReagentBase AdditiveSolventTemperature (°C)Product Ratio (Fluoride:Elimination)Reference
DASTNoneToluene25Varies, often significant elimination
PyFluorDBUToluene25High selectivity for fluoride
Deoxo-Fluor®NoneCH₂Cl₂25Generally less elimination than DAST[14]

Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination using DAST with an Acid Scavenger

This protocol describes a general method for the fluorination of an alcohol using DAST with pyridine as an acid scavenger.

Safety Precautions: DAST is thermally unstable, corrosive, and reacts violently with water.[7][12] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety goggles, face shield, lab coat, and chemical-resistant gloves) must be worn.[12]

Materials:

  • Alcohol substrate (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Pyridine (1.5 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, inert gas-flushed flask, dissolve the alcohol substrate (1.0 equiv) in anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Scavenger: Add pyridine (1.5 equiv) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Slowly add DAST (1.2 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous NaHCO₃ solution at 0 °C.[11]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

G A 1. Dissolve Alcohol in Anhydrous CH2Cl2 at -78 °C B 2. Add Pyridine (Acid Scavenger) A->B C 3. Add DAST Dropwise at -78 °C B->C D 4. Stir and Warm to Room Temperature C->D E 5. Quench into Cold Sat. aq. NaHCO3 D->E F 6. Extraction and Purification E->F

Workflow for Deoxofluorination with DAST.

References

Selecting the optimal fluorinating agent to minimize side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal fluorinating agent to minimize side reactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary classifications of fluorinating agents and their general modes of action?

Fluorinating agents are broadly categorized into two main classes based on their mode of action:

  • Nucleophilic Fluorinating Agents: These reagents deliver a fluoride ion (F⁻) to an electrophilic carbon center. They are commonly used for substitution reactions, such as converting alcohols to alkyl fluorides or displacing leaving groups. Examples include potassium fluoride (KF), cesium fluoride (CsF), and diethylaminosulfur trifluoride (DAST).[1][2]

  • Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine species ("F⁺") to a nucleophilic center, such as an enolate or an electron-rich aromatic ring.[3] N-F reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are prominent examples in this category.[2][4]

Q2: What are the most common side reactions observed during fluorination, and what factors typically cause them?

Common side reactions in fluorination include:

  • Elimination: This is particularly prevalent when using nucleophilic fluorinating agents, especially with secondary alkyl halides. The basicity of the fluoride source can promote E2 elimination over the desired SN2 substitution, leading to the formation of alkenes.[5] Higher reaction temperatures also favor elimination.[5][6]

  • Rearrangement: Carbocationic intermediates, which can form during deoxyfluorination of certain alcohols, are prone to rearrangement. The choice of fluorinating agent and the substrate's structure can influence the likelihood of these rearrangements.[6]

  • Decomposition of the Reagent: Some fluorinating agents, like DAST and Deoxo-Fluor, can degrade over time, especially with improper storage, leading to reduced reactivity and potential side reactions.[6]

  • Solvent Incompatibility: Certain fluorinating agents can react exothermically and sometimes explosively with common solvents. For instance, Selectfluor™ can react rapidly with DMF, pyridine, and DMSO.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired fluorinated product.

Potential Cause Troubleshooting Step Rationale
Inactive ReagentUse a fresh bottle of the fluorinating agent.Reagents like DAST and Deoxo-Fluor can degrade, especially if not stored under anhydrous conditions.[6]
Insufficient ReagentIncrease the molar equivalents of the fluorinating agent.Sterically hindered substrates may require a larger excess of the reagent to achieve complete conversion.[6]
Low Reaction TemperatureGradually increase the reaction temperature.Some fluorination reactions, particularly deoxyfluorinations, may require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.[6]
Poor Leaving Group (for Deoxyfluorination)Convert the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination.Enhancing the leaving group ability can facilitate the nucleophilic substitution by the fluoride ion.[6]
Solvent IssuesEnsure the solvent is anhydrous and compatible with the fluorinating agent.Common solvents for fluorination include dichloromethane (DCM), chloroform, and toluene.[6] Incompatibility can lead to reagent decomposition and side reactions.[7]

Problem 2: Formation of alkene byproducts due to elimination.

Potential Cause Troubleshooting Step Rationale
High Reaction TemperatureLower the reaction temperature.Elimination reactions are often favored at higher temperatures.[5]
Strong Basicity of Fluoride SourceUse a milder fluoride source (e.g., CsF or KF with a phase-transfer catalyst) instead of highly basic ones like anhydrous TBAF.Reducing the basicity of the reaction medium can suppress the E2 elimination pathway.[5]
Basic Reaction ConditionsIf possible, use neutral or acidic conditions. If a base is necessary, consider a non-nucleophilic, sterically hindered base.Basic conditions can promote E2 elimination.[6]
Solvent ChoiceConsider adding a protic co-solvent like a tert-alcohol.Protic solvents can hydrogen-bond to the fluoride ion, reducing its basicity and suppressing elimination.[5]

Problem 3: Observation of rearranged products.

Potential Cause Troubleshooting Step Rationale
Carbocation FormationSwitch to a reagent or reaction conditions that favor an SN2-type mechanism.SN2 reactions proceed via a direct backside attack, avoiding the formation of a discrete carbocation intermediate that can rearrange.[6]
Substrate StructureIf feasible, modify the substrate to disfavor carbocation formation at the reaction center.The presence of neighboring groups that can stabilize a carbocation increases the likelihood of rearrangement.[6]
High Reaction TemperatureLower the reaction temperature.Running the reaction at a lower temperature may favor a single, non-rearranged reaction pathway.[6]

Quantitative Data on Fluorinating Agents

Comparison of Electrophilic Fluorinating Agent Reactivity

A quantitative kinetic study established a reactivity scale for several N-F electrophilic fluorinating agents. The relative reactivity is reported with Selectfluor™ as the reference point.[3]

ReagentChemical NameRelative Reactivity (krel vs. Selectfluor™)Key Characteristics
Selectfluor™ 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)1.0Bench-stable, high reactivity, compatible with aqueous media.[3]
NFSI N-Fluorobenzenesulfonimide1.0 x 10⁻⁴Stable, commonly used for mono- and difluorination.[8]
Synfluor™ Similar to Selectfluor™Very moisture sensitive.[9]
2,6-dichloro-N-fluoropyridinium triflate Similar to Selectfluor™Very moisture sensitive.[9]
2,3,4,5,6-pentachloro-N-fluoropyridinium triflate Most reactive on the scaleHighly reactive.[9]

Experimental Protocols

General Protocol for Electrophilic Fluorination of a β-Ketoester using Selectfluor™

This procedure details a common transformation in pharmaceutical synthesis.[3]

Materials:

  • β-ketoester (1.0 mmol, 1.0 equiv)

  • Selectfluor™ (1.1 mmol, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)

  • Acetonitrile (MeCN), 10 mL

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).

  • Add sodium carbonate (1.2 mmol) to the solution.

  • Add Selectfluor™ (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Deoxyfluorination of an Alcohol using DAST

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM), 10 mL

Procedure:

  • Dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm slowly to room temperature and stir for the time determined by reaction monitoring (TLC or GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Fluorinating_Agent_Selection Start Select Substrate Type Substrate_Type Substrate Type Start->Substrate_Type Nucleophilic_Center Nucleophilic Center? (e.g., enolate, aromatic ring) Substrate_Type->Nucleophilic_Center Yes Electrophilic_Center Electrophilic Center? (e.g., alcohol, alkyl halide) Substrate_Type->Electrophilic_Center No Electrophilic_Agent Select Electrophilic Agent (e.g., Selectfluor™, NFSI) Nucleophilic_Center->Electrophilic_Agent Nucleophilic_Agent Select Nucleophilic Agent (e.g., DAST, CsF, KF) Electrophilic_Center->Nucleophilic_Agent Consider_Side_Reactions_Electro Consider Reactivity and Side Reactions (e.g., substrate compatibility) Electrophilic_Agent->Consider_Side_Reactions_Electro Consider_Side_Reactions_Nucleo Consider Side Reactions (Elimination, Rearrangement) Nucleophilic_Agent->Consider_Side_Reactions_Nucleo Optimize_Conditions_Electro Optimize Reaction Conditions (Solvent, Temperature) Consider_Side_Reactions_Electro->Optimize_Conditions_Electro Optimize_Conditions_Nucleo Optimize Reaction Conditions (Solvent, Temperature, Base) Consider_Side_Reactions_Nucleo->Optimize_Conditions_Nucleo Final_Protocol_Electro Final Protocol Optimize_Conditions_Electro->Final_Protocol_Electro Final_Protocol_Nucleo Final Protocol Optimize_Conditions_Nucleo->Final_Protocol_Nucleo

Caption: Decision workflow for selecting a fluorinating agent.

Troubleshooting_Fluorination Start Fluorination Reaction Issue Issue_Type Identify Primary Issue Start->Issue_Type Low_Yield Low Yield / No Reaction Issue_Type->Low_Yield Low Conversion Side_Products Side Products Observed Issue_Type->Side_Products Impurity Profile Check_Reagent Check Reagent Activity and Stoichiometry Low_Yield->Check_Reagent Identify_Side_Product Identify Side Product Type Side_Products->Identify_Side_Product Optimize_Temp_LG Optimize Temperature and Leaving Group Check_Reagent->Optimize_Temp_LG Resolution Problem Resolved Optimize_Temp_LG->Resolution Elimination Alkene (Elimination) Identify_Side_Product->Elimination Alkene Rearrangement Rearranged Product Identify_Side_Product->Rearrangement Isomer Lower_Temp_Milder_Base Lower Temperature Use Milder Base/Fluoride Source Elimination->Lower_Temp_Milder_Base Favor_SN2 Favor SN2 Conditions Lower Temperature Rearrangement->Favor_SN2 Lower_Temp_Milder_Base->Resolution Favor_SN2->Resolution

Caption: Troubleshooting flowchart for common fluorination issues.

References

Refining workup procedures for the isolation of low-boiling point alkyl fluorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful isolation and purification of low-boiling point alkyl fluorides.

Frequently Asked Questions (FAQs)

Q1: What makes the workup of low-boiling point alkyl fluorides so challenging?

A1: The primary challenge is their high volatility, which can lead to significant product loss during standard workup procedures such as aqueous extraction and solvent removal by rotary evaporation.[1] Their boiling points can be near or even below room temperature, requiring careful temperature control throughout the isolation process. Additionally, some alkyl fluorides can be sensitive to acidic or basic conditions, which might be used during the workup, leading to decomposition.[1]

Q2: How can I minimize the loss of my volatile alkyl fluoride during aqueous extraction?

A2: To minimize loss, it is crucial to perform extractions at low temperatures. Pre-chilling all solutions (organic and aqueous) and the separatory funnel in an ice bath can significantly reduce the vapor pressure of the alkyl fluoride. Work swiftly and avoid vigorous shaking which can increase the temperature and pressure inside the separatory funnel. Gentle inversions are recommended. Using a higher-boiling point extraction solvent can also help to some extent by keeping the overall vapor pressure of the organic phase lower.

Q3: My product seems to be lost after rotary evaporation. What can I do?

A3: This is a common issue with volatile compounds.[1]

  • Check the trap: Your product may have co-distilled with the solvent and is now in the rotary evaporator's cold trap.[1]

  • Use a lower vacuum: If possible, use a controlled vacuum source to remove the solvent at a higher pressure (and thus lower vacuum).

  • Low-temperature bath: Use a water bath at or below room temperature. Avoid heating the flask.

  • Alternative solvent removal: For extremely volatile compounds, consider alternative methods like passing a gentle stream of inert gas (e.g., nitrogen) over the solution at a low temperature.

Q4: I'm having trouble removing the phase-transfer catalyst (e.g., a quaternary ammonium salt) from my product.

A4: Phase-transfer catalysts can often be removed by washing the organic layer with water or brine. However, for more lipophilic catalysts, this may not be sufficient. Here are a few strategies:

  • Acidic wash: A dilute acid wash (e.g., 1 M HCl) can protonate any residual amines and move them into the aqueous phase. This is only suitable if your product is stable to acid.

  • Solvent precipitation: Sometimes, the catalyst will precipitate from a non-polar solvent at low temperatures.

  • Silica gel plug: Passing the crude product through a short plug of silica gel can effectively remove polar catalysts. The less polar alkyl fluoride should elute quickly with a non-polar solvent like pentane or hexane.

Q5: What is the best drying agent for low-boiling point alkyl fluorides?

A5: Anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are commonly used and effective drying agents for alkyl halides.[2][3] They are generally inert and can be easily removed by filtration. For very sensitive or extremely low-boiling compounds where filtration might be problematic, passing the organic solution through a column packed with a drying agent can be an alternative. Avoid using calcium chloride (CaCl₂) as it can form adducts with some organic compounds.[3]

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Workup

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult or impossible.[4]

Symptom Possible Cause Solution
A cloudy or milky interface between the organic and aqueous layers.Vigorous shaking, presence of surfactants or fine solid particles.[5]1. Patience: Allow the mixture to stand for some time; the emulsion may break on its own. 2. Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5] 3. Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1][5] 4. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[5][6] 5. Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[7]
Issue 2: Incomplete Reaction or Presence of Starting Material

After workup, analysis (e.g., by GC or NMR) shows a significant amount of unreacted starting material.

Symptom Possible Cause Solution
Presence of starting alkyl halide or alcohol in the final product.Incomplete reaction, inefficient workup to remove starting materials.1. Optimize Reaction Conditions: Ensure the reaction has gone to completion before workup using techniques like TLC or GC monitoring. 2. Selective Aqueous Wash: If the starting material has a different acidity or basicity than the product, use an appropriate aqueous wash (e.g., sodium bicarbonate for acidic starting materials, dilute HCl for basic starting materials) to remove it.[8] 3. Chromatography: If the boiling points are sufficiently different, fractional distillation can be effective. If not, column chromatography may be necessary, though this can be challenging for very volatile compounds.
Issue 3: Product Decomposition During Workup

The isolated yield is low, and analysis shows the presence of degradation products.

Symptom Possible Cause Solution
Appearance of new, unexpected signals in NMR or peaks in GC/MS.Product instability to acid, base, or heat.[1]1. Neutral Workup: Use only neutral water or brine for washing. Avoid acidic or basic solutions if the product's stability is unknown. 2. Temperature Control: Keep all solutions and apparatus cold during the workup. 3. Minimize Contact Time: Perform the workup as quickly as possible to minimize the product's contact with aqueous phases or other reagents.

Data Presentation

Table 1: Boiling Points of Selected Low-Boiling Point Alkyl Fluorides

Alkyl FluorideFormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl fluorideCH₃F34.03-78.4[9]
Ethyl fluorideC₂H₅F48.06-37.7
1-FluoropropaneC₃H₇F62.09-2.5
2-FluoropropaneC₃H₇F62.09-10
1-FluorobutaneC₄H₉F76.1132.5
2-FluorobutaneC₄H₉F76.1125
1-FluoropentaneC₅H₁₁F90.1463[10]
1-FluorohexaneC₆H₁₃F104.1791-92

Table 2: Partition Coefficient Data

CompoundSolvent SystemLogP
Ethyl fluoroacetateDiethyl ether/Water1.65[11]
1-FluoropentaneOctanol/Water2.33[10]

Experimental Protocols

Protocol 1: General Aqueous Workup for a Low-Boiling Point Alkyl Fluoride (e.g., 1-Fluorobutane)

This protocol assumes the reaction was carried out in an organic solvent like THF or diethyl ether.

Materials:

  • Reaction mixture containing 1-fluorobutane

  • Deionized water, pre-chilled to 0-5 °C

  • Saturated sodium bicarbonate solution, pre-chilled to 0-5 °C (if an acidic reagent was used)

  • Saturated sodium chloride (brine) solution, pre-chilled to 0-5 °C

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, pre-chilled

  • Receiving flasks, pre-chilled

Procedure:

  • Cooling: Cool the reaction mixture in an ice-water bath to 0-5 °C.

  • Quenching (if necessary): If the reaction requires quenching, slowly add pre-chilled deionized water or an appropriate quenching solution while maintaining the low temperature.

  • Extraction: Transfer the cooled mixture to a pre-chilled separatory funnel. Add an equal volume of pre-chilled deionized water.

  • Gentle Mixing: Stopper the funnel and gently invert it 3-5 times to mix the layers. Do not shake vigorously to avoid emulsion formation and pressure buildup. Vent the funnel frequently by opening the stopcock while the funnel is inverted.

  • Layer Separation: Allow the layers to separate in the ice bath. Drain the lower aqueous layer.

  • Washing (optional): If necessary, wash the organic layer with pre-chilled saturated sodium bicarbonate solution and/or brine using the same gentle inversion technique.

  • Drying: Transfer the organic layer to a pre-chilled flask and add anhydrous magnesium sulfate. Swirl gently and let it stand for 10-15 minutes in the ice bath.

  • Filtration: Quickly filter the solution through a pre-chilled filter funnel into a pre-chilled receiving flask to remove the drying agent.

  • Solvent Removal: Proceed immediately to solvent removal under reduced pressure at a low temperature.

Protocol 2: Purification by Fractional Distillation

This protocol is for purifying a low-boiling alkyl fluoride from impurities with different boiling points.[12][13]

Materials:

  • Crude alkyl fluoride

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flasks)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude alkyl fluoride and add boiling chips or a stir bar. The flask should not be more than two-thirds full.

  • Heating: Begin heating the flask gently. Observe the vapor rising through the fractionating column.

  • Collecting Fractions:

    • The temperature at the distillation head will initially be low as the most volatile components distill. Collect this "forerun" in a separate, pre-chilled receiving flask.

    • As the temperature stabilizes at the boiling point of the desired alkyl fluoride, switch to a new pre-chilled receiving flask to collect the main fraction.

    • Monitor the temperature closely. A stable boiling point indicates a pure fraction is being collected.

  • Stopping the Distillation: When the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask, stop the distillation.

  • Storage: Immediately cap and seal the collected fractions and store them at an appropriate low temperature.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction Crude Reaction Mixture Quench Quench (if needed) (Cold) Reaction->Quench Extraction Aqueous Extraction (Cold) Quench->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying SolventRemoval Solvent Removal (Low Temp/Pressure) Drying->SolventRemoval Distillation Fractional Distillation SolventRemoval->Distillation PureProduct Pure Alkyl Fluoride Distillation->PureProduct

Caption: General experimental workflow for the isolation of low-boiling point alkyl fluorides.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Low Yield or Impure Product CheckVolatilty Is the product highly volatile? Start->CheckVolatilty CheckWorkup Was an emulsion formed? Start->CheckWorkup CheckPurity Are starting materials present? Start->CheckPurity Sol_Volatility Modify solvent removal (low T/P) Check cold trap CheckVolatilty->Sol_Volatility Yes Sol_Emulsion Use brine wash Gentle mixing Filter through Celite® CheckWorkup->Sol_Emulsion Yes Sol_Purity Optimize reaction time Selective wash Fractional distillation CheckPurity->Sol_Purity Yes

Caption: Troubleshooting decision tree for common issues in alkyl fluoride isolation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluoropentane and Other 3-Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Fluoropentane with its halogen counterparts (3-chloropentane, 3-bromopentane, and 3-iodopentane). Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, where precise control of reaction pathways is paramount. This document summarizes the key factors influencing their reactions, presents available experimental data and established chemical principles, and provides detailed experimental protocols for their comparative analysis.

Executive Summary

The reactivity of 3-halopentanes in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions is fundamentally governed by the nature of the carbon-halogen bond. The established order of reactivity for haloalkanes is:

R-I > R-Br > R-Cl >> R-F

This trend is primarily attributed to the carbon-halogen bond strength and the stability of the resulting halide anion (leaving group ability). The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering this compound significantly less reactive than other 3-halopentanes. While direct quantitative comparative data for this compound is scarce in the literature, this guide extrapolates its probable behavior based on well-understood principles and data from analogous secondary haloalkanes.

Factors Influencing Reactivity

The choice between substitution and elimination pathways, as well as the specific mechanism (SN1, SN2, E1, E2), is a function of several interdependent factors. The following diagram illustrates these relationships:

G Factors Influencing Haloalkane Reactivity cluster_substrate Substrate Structure cluster_reagents Reagents cluster_conditions Conditions cluster_reactions Reaction Pathways Substrate 3-Halopentane (Secondary Alkyl Halide) SN1 SN1 Substrate->SN1 Carbocation Stability SN2 SN2 Substrate->SN2 Steric Hindrance Nucleophile Nucleophile/Base (Strength and Concentration) Nucleophile->SN1 Weak Nucleophile Nucleophile->SN2 Strong Nucleophile E1 E1 Nucleophile->E1 Weak Base E2 E2 Nucleophile->E2 Strong, Bulky Base Solvent Solvent (Polar Protic vs. Polar Aprotic) Solvent->SN1 Polar Protic Solvent->SN2 Polar Aprotic Temperature Temperature Temperature->E1 Favors Temperature->E2 Favors SN1->E1 Often Compete SN2->E2 Often Compete

Caption: Interplay of factors determining the reaction pathway of 3-halopentanes.

Data Presentation: A Comparative Overview

Table 1: Comparison of Key Properties and Expected Reactivity of 3-Halopentanes

PropertyThis compound3-Chloropentane3-Bromopentane3-Iodopentane
C-X Bond Energy (kJ/mol) ~450~340~285~228
Leaving Group Ability Very PoorModerateGoodExcellent
Relative SN1 Rate Extremely SlowSlowModerateFast
Relative SN2 Rate Extremely SlowSlowModerateFast
Favored Elimination E1cb (with strong base)E2E2E2
Typical Nucleophile Not generally used in substitution reactionsStrong nucleophiles (e.g., CN⁻, RS⁻)Strong nucleophilesStrong nucleophiles
Typical Base for E2 Strong, hindered base (e.g., t-BuOK)Strong base (e.g., EtO⁻)Strong baseStrong base

Note: The relative rates are qualitative estimations based on general reactivity trends of haloalkanes.

Experimental Protocols

To empirically determine and compare the reactivity of 3-halopentanes, the following experimental protocols can be employed.

Experiment 1: Comparison of Solvolysis Rates (SN1 Conditions)

This experiment measures the relative rate of the SN1 reaction by monitoring the formation of a precipitate of the silver halide.

Methodology:

  • Preparation of Solutions:

    • Prepare 0.1 M solutions of 3-chloropentane, 3-bromopentane, and 3-iodopentane in ethanol. Due to its low reactivity, this compound is not expected to show a significant reaction under these conditions.

    • Prepare a 0.1 M solution of silver nitrate in ethanol.

  • Reaction Setup:

    • In separate test tubes, add 2 mL of each 3-halopentane solution.

    • Place the test tubes in a constant temperature water bath (e.g., 50°C) to equilibrate.

    • In another set of test tubes, add 2 mL of the silver nitrate solution and place them in the same water bath.

  • Initiation and Observation:

    • Simultaneously add the silver nitrate solution to each of the 3-halopentane solutions and start a timer.

    • Observe the time taken for a precipitate to form in each test tube. The formation of a precipitate indicates the production of the halide ion, which reacts with Ag⁺.

    • Record the time of the first appearance of turbidity and the time for a significant amount of precipitate to form.

Expected Outcome:

  • 3-Iodopentane: A yellow precipitate of AgI will form the fastest.

  • 3-Bromopentane: A cream-colored precipitate of AgBr will form at an intermediate rate.

  • 3-Chloropentane: A white precipitate of AgCl will form the slowest.

  • This compound: No precipitate is expected to form within a reasonable timeframe due to the strength of the C-F bond.

Experiment 2: Competition between Substitution (SN2) and Elimination (E2)

This experiment investigates the product distribution when reacting 3-halopentanes with a strong base/nucleophile.

Methodology:

  • Reaction Setup:

    • In separate round-bottom flasks, place a solution of 3-chloropentane, 3-bromopentane, and 3-iodopentane in ethanol.

    • Add a solution of sodium ethoxide in ethanol to each flask. The concentration of sodium ethoxide should be carefully controlled.

    • Reflux the mixtures for a set period (e.g., 1 hour) at a constant temperature.

  • Product Analysis:

    • After the reaction, quench the mixture with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution product (3-ethoxypentane) and the elimination products (pent-2-ene and pent-1-ene).

Expected Outcome:

  • The ratio of elimination to substitution products (E2/SN2) is expected to increase from iodide to chloride.

  • For this compound, under strongly basic conditions, the primary elimination product is anticipated to be pent-1-ene, formed via an E1cb-like mechanism, due to the poor leaving group ability of the fluoride ion.[1]

Mandatory Visualization: Experimental Workflow

The following diagram outlines a typical workflow for the comparative reactivity studies described above.

G Experimental Workflow for Comparing Haloalkane Reactivity cluster_prep Preparation cluster_sn1 SN1 Reactivity (Solvolysis) cluster_sn2_e2 SN2/E2 Competition cluster_analysis Data Analysis start Start prep_reagents Prepare 0.1 M solutions of 3-halopentanes and AgNO3 in ethanol start->prep_reagents prep_base Prepare sodium ethoxide in ethanol start->prep_base mix_sn1 Mix 3-halopentane and AgNO3 solutions at constant temperature prep_reagents->mix_sn1 mix_sn2_e2 React 3-halopentanes with sodium ethoxide under reflux prep_base->mix_sn2_e2 observe_sn1 Record time for precipitate formation mix_sn1->observe_sn1 compare_rates Compare relative rates of solvolysis observe_sn1->compare_rates analyze_products Product analysis by GC-MS mix_sn2_e2->analyze_products determine_ratio Determine E2/SN2 product ratio analyze_products->determine_ratio conclusion Draw conclusions on relative reactivity compare_rates->conclusion determine_ratio->conclusion

Caption: A generalized workflow for the experimental comparison of 3-halopentane reactivity.

Conclusion

The reactivity of this compound is markedly lower than that of other 3-halopentanes, a direct consequence of the exceptionally strong carbon-fluorine bond. This low reactivity makes it a poor substrate for standard nucleophilic substitution reactions. In the presence of strong, hindered bases, it is predicted to undergo elimination, likely through an E1cb-like mechanism, favoring the formation of the less substituted alkene. In contrast, 3-chloro-, 3-bromo-, and 3-iodopentane exhibit the expected trend of increasing reactivity down the group in both substitution and elimination reactions. For drug development professionals, the inertness of the C-F bond in molecules like this compound can be strategically employed to block metabolic pathways at specific positions, enhancing the pharmacokinetic profile of a drug candidate. Conversely, the greater reactivity of the other haloalkanes makes them versatile intermediates for the synthesis of a wide range of functionalized molecules. A thorough understanding of these reactivity differences, supported by empirical data, is essential for the rational design and synthesis of novel chemical entities.

References

A Comparative Guide to Validating the Structure of 3-Fluoropentane using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 3-Fluoropentane. It offers detailed experimental protocols and expected data to assist researchers in confirming the molecular structure of this and similar fluorinated organic compounds.

The validation of molecular structures is a critical step in chemical research and drug development. For organofluorine compounds like this compound, NMR spectroscopy is an indispensable analytical tool. The presence of the fluorine atom (¹⁹F), a spin ½ nucleus with 100% natural abundance, provides a unique spectroscopic handle. However, ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings can complicate one-dimensional (1D) NMR spectra, making definitive assignments challenging. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful methods to overcome these complexities by revealing through-bond correlations between nuclei.[1][2][3]

This guide will walk through the application of these techniques to unequivocally confirm the structure of this compound.

Structure of this compound

This compound (C₅H₁₁F) possesses a symmetrical structure with three distinct carbon environments and three corresponding proton environments. The numbering convention used in this guide is as follows:

Due to symmetry, C1 is equivalent to C5, and C2 is equivalent to C4. Similarly, the protons on these carbons are also chemically equivalent.

Comparative Analysis of 2D NMR Techniques

The structural validation of this compound relies on establishing connectivity between its constituent atoms. The primary 2D NMR experiments for this purpose are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon (¹H-¹³C one-bond couplings).[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range couplings).[4][5]

The expected correlations from these experiments provide a detailed map of the molecular framework.

Data Presentation: Expected 2D NMR Correlations for this compound

The following tables summarize the anticipated cross-peaks in the 2D NMR spectra of this compound. These correlations are predicted based on its known structure.

Table 1: Expected ¹H-¹H COSY Correlations

Proton (¹H)Correlating Proton (¹H)Number of Bonds
H-1H-23
H-2H-1, H-33, 3
H-3H-2, H-43, 3

Table 2: Expected ¹H-¹³C HSQC Correlations

Proton (¹H)Correlating Carbon (¹³C)Number of Bonds
H-1C-11
H-2C-21
H-3C-31

Table 3: Expected ¹H-¹³C HMBC Correlations

Proton (¹H)Correlating Carbon (¹³C)Number of Bonds
H-1C-2, C-32, 3
H-2C-1, C-3, C-42, 2, 3
H-3C-1, C-2, C-4, C-53, 2, 2, 3

Experimental Protocols

Detailed methodologies for acquiring high-quality 2D NMR spectra are crucial for accurate structural validation.

Sample Preparation
  • Compound: this compound (5-10 mg)

  • Solvent: Chloroform-d (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Procedure: Dissolve the sample in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the sample is homogeneous and free of any particulate matter.[4]

NMR Instrumentation and Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Temperature: 298 K

1. ¹H-¹H COSY (DQF-COSY)

The Double-Quantum Filtered COSY (DQF-COSY) is often preferred for its ability to produce cleaner spectra with reduced diagonal peak artifacts.[4]

  • Pulse Program: cosydfqp (or equivalent)

  • Spectral Width (F2 and F1): 6-10 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans: 4-8

  • Relaxation Delay: 1.5-2.0 s

2. ¹H-¹³C HSQC

This experiment is highly sensitive as it is proton-detected.[4][5]

  • Pulse Program: hsqcedetgpsp (or equivalent for multiplicity editing)

  • Spectral Width (F2 - ¹H): 6-10 ppm

  • Spectral Width (F1 - ¹³C): 100-120 ppm

  • Number of Points (F2): 1024

  • Number of Increments (F1): 256

  • Number of Scans: 2-4

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

3. ¹H-¹³C HMBC

This experiment detects long-range couplings and is crucial for piecing together the carbon skeleton.[4][5]

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Spectral Width (F2 - ¹H): 6-10 ppm

  • Spectral Width (F1 - ¹³C): 100-120 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 512

  • Number of Scans: 8-16

  • Relaxation Delay: 1.5-2.0 s

  • Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz

Visualization of Experimental Workflow and Structural Validation

The following diagrams illustrate the logical flow of the 2D NMR experiments and how the resulting data are integrated to confirm the structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Validation Sample This compound in CDCl3 COSY 1H-1H COSY Sample->COSY HSQC 1H-13C HSQC Sample->HSQC HMBC 1H-13C HMBC Sample->HMBC Correlations Identify Cross-Peaks COSY->Correlations HSQC->Correlations HMBC->Correlations Connectivity Establish Connectivity Map Correlations->Connectivity Structure Validate Structure of This compound Connectivity->Structure

Caption: Experimental workflow for 2D NMR structural validation.

structural_validation_logic cluster_cosy COSY Data (H-H Connectivity) cluster_hsqc HSQC Data (C-H Connectivity) cluster_hmbc HMBC Data (Long-Range C-H) cluster_structure Validated Structure H1_H2 H-1 H-2 H2_H3 H-2 H-3 H1_H2->H2_H3 C1_H1 C-1 H-1 H1_C2 H-1 C-2 C1_H1->H1_C2 C2_H2 C-2 H-2 H2_C3 H-2 C-3 C2_H2->H2_C3 C3_H3 C-3 H-3 H2_C1 H-2 C-1 H1_C2->H2_C1 H1_C3 H-1 C-3 Structure CH3(1)-CH2(2)-CHF(3)-CH2(4)-CH3(5) H1_C3->Structure H2_C3->C3_H3 H2_C3->Structure

Caption: Logical relationships of 2D NMR correlations for this compound.

By systematically applying these 2D NMR techniques and analyzing the resulting correlation data, researchers can unequivocally validate the covalent structure of this compound, providing a solid foundation for further studies in materials science and drug discovery. The inclusion of ¹⁹F-centric NMR experiments, such as ¹H-¹⁹F HETCOR, can offer even deeper structural insights, particularly regarding the fluorine environment and its long-range interactions.[1][6]

References

A Comparative Analysis of DAST, Deoxo-Fluor, and PyFluor for Alcohol Deoxyfluorination

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of alcohols to alkyl fluorides is a cornerstone transformation in medicinal chemistry and materials science, owing to the profound impact of fluorine on molecular properties. This guide provides a comprehensive comparison of three prominent deoxyfluorinating agents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and 2-Pyridinesulfonyl fluoride (PyFluor). This analysis is tailored for researchers, scientists, and drug development professionals, offering a data-driven overview of their performance, safety, and experimental protocols.

Introduction to Deoxyfluorinating Agents

DAST (Diethylaminosulfur Trifluoride) has long been a go-to reagent for deoxyfluorination due to its high reactivity and broad substrate scope.[1][2] It effectively converts primary, secondary, and tertiary alcohols to their corresponding fluorides.[3] However, DAST is notoriously unstable, posing a risk of explosive decomposition at elevated temperatures, and is sensitive to moisture, which can lead to the release of corrosive hydrogen fluoride (HF).[3][4] Its use is often complicated by the formation of elimination byproducts, which can make purification challenging.[1][5]

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) was developed as a more thermally stable alternative to DAST.[3][6] It exhibits similar and sometimes superior reactivity to DAST in converting alcohols to alkyl fluorides.[5][6] While safer than DAST, Deoxo-Fluor is still moisture-sensitive and reacts violently with water to produce HF, necessitating careful handling.[3][7]

PyFluor (2-Pyridinesulfonyl Fluoride) is a more recent innovation in deoxyfluorination, offering significant advantages in terms of safety, stability, and selectivity.[3][5] It is a crystalline solid that is not explosive and shows greater tolerance to air and moisture.[2][3] PyFluor is particularly noted for its high chemoselectivity, minimizing the elimination side reactions that are often problematic with DAST and Deoxo-Fluor.[2][5]

Performance Comparison

The choice of a deoxyfluorinating agent often depends on the specific substrate and the desired outcome. The following table summarizes the performance of DAST, Deoxo-Fluor, and PyFluor across various alcohol substrates, highlighting reaction yields and conditions.

Substrate (Alcohol)ReagentConditionsYield (%)Elimination Side Product (%)Reference
Primary Alcohols
4-Nitrobenzyl alcoholDASTDCM, rt, 1h72Not Reported[8]
General Primary AlcoholsPyFluorToluene, DBU, rtHighMinimal[1]
Secondary Alcohols
CyclooctanolDASTNot SpecifiedNot Specified13-19[5]
CyclooctanolDeoxo-FluorNot SpecifiedNot Specified13-19[5]
CyclooctanolPyFluorDBU79<5[5]
Steroid DerivativeDASTNot Specified4744[1]
Steroid DerivativePyFluorNot SpecifiedHighMinimal[1][9]
Complex & Sensitive Alcohols
CarbohydratesPyFluorDBU, 50 °CHighNot Reported[5]
Amino AcidsPyFluorDBUHighNot Reported[5]
Homobenzylic AlcoholsDASTNot SpecifiedLowHigh (8-10% with PyFluor)[5]
Homobenzylic AlcoholsPyFluorStandard ConditionsGood8-10[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and safe experimentation. Below are typical experimental protocols for alcohol fluorination using each reagent.

DAST Protocol:

  • To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (20 vol) under a nitrogen atmosphere at -78 °C, add DAST (1.1-1.2 eq.) dropwise.[4][8]

  • Allow the reaction mixture to stir and warm to room temperature for 1-2 hours, monitoring progress by TLC.[4][8]

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.[4]

  • Extract the mixture with DCM.[4][8]

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.[4] Safety Note: DAST is heat and moisture sensitive. Reactions should not be heated.[4] All manipulations should be performed in a fume hood with appropriate personal protective equipment.[8]

Deoxo-Fluor Protocol:

  • To a solution of the alcohol (1.0 eq.) in anhydrous DCM (20 vol) under a nitrogen atmosphere at 0 °C, add Deoxo-Fluor (1.1-3.0 eq.) dropwise.[7][10]

  • Stir the reaction mixture at room temperature overnight, monitoring progress by TLC.[7]

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.[7]

  • Extract the mixture with DCM.[7]

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[7]

  • Purify the crude product by column chromatography.[7] Safety Note: Deoxo-Fluor reacts violently with water, releasing corrosive HF gas. All operations must be conducted in a dry atmosphere with appropriate PPE.[7]

PyFluor Protocol:

  • To a solution of the alcohol (1.0 eq.) in an anhydrous solvent such as toluene or acetonitrile, add a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5-2.0 eq.) at room temperature under an inert atmosphere.[1][11]

  • Add PyFluor (1.1-1.5 eq.) in one portion and stir the mixture at room temperature or heat as required, monitoring progress by TLC or GC-MS.[1][11]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[11]

  • Purify the crude product by column chromatography on silica gel.[11] Note: This method does not strictly require the exclusion of air or moisture.[1]

Logical Relationships and Key Characteristics

The following diagram illustrates the key attributes and trade-offs between DAST, Deoxo-Fluor, and PyFluor.

G Comparative Analysis of Deoxyfluorinating Agents cluster_reagents Deoxyfluorinating Agents cluster_properties Key Properties DAST DAST Reactivity Reactivity DAST->Reactivity High Stability Stability DAST->Stability Low (Explosive Potential) Selectivity Selectivity (vs. Elimination) DAST->Selectivity Low Safety Safety DAST->Safety Low DeoxoFluor Deoxo-Fluor DeoxoFluor->Reactivity High DeoxoFluor->Stability Moderate (Improved) DeoxoFluor->Selectivity Moderate DeoxoFluor->Safety Moderate PyFluor PyFluor PyFluor->Reactivity Good PyFluor->Stability High (Bench-stable) PyFluor->Selectivity High PyFluor->Safety High

Caption: Key property comparison of DAST, Deoxo-Fluor, and PyFluor.

Conclusion

While DAST remains a powerful reagent for deoxyfluorination, its significant safety concerns and propensity for side reactions warrant careful consideration of alternatives.[3] Deoxo-Fluor offers a notable improvement in thermal stability, making it a more viable option for reactions that may require heating.[3] However, for many applications, particularly in the context of complex and sensitive substrates, PyFluor emerges as a superior choice.[2][5] Its excellent stability, high selectivity against elimination, and favorable safety profile make it a highly attractive and practical reagent for modern organic synthesis and drug development.[5][12] The choice of reagent will ultimately be dictated by the specific requirements of the chemical transformation, including substrate compatibility, scale, and safety considerations.

References

Boiling Point of 3-Fluoropentane: An Analysis of Experimental Data Versus Calculated Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of small molecules is paramount. The boiling point, a fundamental characteristic, directly influences purification processes, formulation strategies, and in silico modeling. This guide provides a comparative analysis of the experimental boiling point of 3-fluoropentane against calculated values, offering insights into the accuracy of predictive models and detailing the methodologies behind these determinations.

Executive Summary

The experimental boiling point of this compound is approximately 56.7 °C. This value is closely aligned with computationally predicted and critically evaluated data, underscoring the reliability of modern theoretical models for estimating the physicochemical properties of halogenated alkanes. This guide will delve into the specifics of these values, the methodologies used to obtain them, and a comparative analysis with related pentane derivatives.

Data Presentation: A Comparative Analysis

The following table summarizes the experimental and calculated boiling points of this compound, alongside the experimental boiling points of pentane and other monosubstituted halogenated pentanes for comparative context.

CompoundChemical FormulaExperimental Boiling Point (°C)Calculated/Predicted Boiling Point (°C)
PentaneC₅H₁₂36.1[1]-
1-FluoropentaneC₅H₁₁F62-63[2][3][4]-
2-FluoropentaneC₅H₁₁F56[5]56.7 (Predicted)[6]
This compound C₅H₁₁F 56.7 [7]Critically Evaluated (NIST) [8]
1-ChloropentaneC₅H₁₁Cl107-108[9]-
2-ChloropentaneC₅H₁₁Cl94-95-
3-ChloropentaneC₅H₁₁Cl97.5-98.3-

Methodologies and Protocols

Experimental Determination of Boiling Point

The experimental boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several standard laboratory techniques are employed for this measurement:

  • Distillation Method: This is a common and accurate method for determining the boiling point of a substance. The liquid is heated in a distillation apparatus, and the temperature at which the liquid-vapor equilibrium is established, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.

  • Thiele Tube Method: This technique is suitable for small sample volumes. A small amount of the liquid is heated in a specialized glass tube (a Thiele tube) containing a heating oil. A thermometer and a capillary tube containing the sample are immersed in the oil. The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary, is taken as the boiling point.

  • Digital Boiling Point Apparatus: Modern automated systems provide precise and reproducible boiling point measurements. These instruments often use optical detection to identify the boiling point, minimizing subjective error.

Computational Prediction of Boiling Point

Calculated boiling points are derived from theoretical models that correlate molecular structure with physical properties. These methods are invaluable for screening large numbers of compounds and for predicting the properties of molecules that have not yet been synthesized.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. For boiling point prediction, descriptors that quantify molecular size, shape, and intermolecular forces (such as polarity and hydrogen bonding capacity) are used to build a predictive equation. These models are trained on large datasets of compounds with known boiling points.

  • NIST Critically Evaluated Data: The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical and thermochemical data. This data is the result of a thorough analysis and compilation of the world's literature, and it represents the most reliable values for a given property. While not a direct "calculation" in the same vein as QSPR, it is a curated value based on extensive experimental evidence and is often used as a benchmark.

Visualization of Key Relationships

The following diagram illustrates the conceptual relationship between the molecular properties of this compound and its resulting boiling point, in comparison to its parent alkane and a more polar chlorinated analogue.

BoilingPointFactors Factors Influencing the Boiling Point of Pentane Derivatives cluster_pentane Pentane cluster_3F_pentane This compound cluster_3Cl_pentane 3-Chloropentane Pentane Pentane (C₅H₁₂) Boiling Point: 36.1 °C Pentane_Forces Intermolecular Forces - Van der Waals forces Pentane->Pentane_Forces Determined by Fluoropentane_Forces Intermolecular Forces - Van der Waals forces - Dipole-dipole interactions Pentane_Forces->Fluoropentane_Forces + Fluorine substitution introduces polarity Fluoropentane This compound (C₅H₁₁F) Boiling Point: 56.7 °C Fluoropentane->Fluoropentane_Forces Determined by Chloropentane_Forces Intermolecular Forces - Stronger Van der Waals forces - Stronger dipole-dipole interactions Fluoropentane_Forces->Chloropentane_Forces + Chlorine's higher polarizability and larger size increase forces Chloropentane 3-Chloropentane (C₅H₁₁Cl) Boiling Point: ~98 °C Chloropentane->Chloropentane_Forces Determined by

Caption: Relationship between molecular structure and boiling point.

Discussion and Conclusion

The experimental boiling point of this compound (56.7 °C) is significantly higher than that of its parent alkane, pentane (36.1 °C). This increase is attributed to the introduction of a polar carbon-fluorine bond, which leads to dipole-dipole interactions between molecules, in addition to the van der Waals forces present in all molecules. These stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.

When comparing this compound to its isomers, 1-fluoropentane (62-63 °C) and 2-fluoropentane (56 °C), we observe subtle differences. The slightly higher boiling point of 1-fluoropentane may be due to the terminal fluorine atom creating a more exposed dipole. The similarity in the boiling points of 2- and this compound suggests that the position of the fluorine atom in the middle of the carbon chain has a comparable effect on the overall intermolecular forces.

The comparison with chlorinated pentanes is also insightful. 3-Chloropentane has a much higher boiling point (97.5-98.3 °C) than this compound. This is because chlorine is more polarizable than fluorine, leading to stronger van der Waals forces. Additionally, the carbon-chlorine bond has a significant dipole moment, contributing to strong dipole-dipole interactions.

The close agreement between the experimental boiling point of this compound and the critically evaluated NIST data highlights the maturity of experimental techniques and data curation processes. Furthermore, the accuracy of predicted values for similar compounds like 2-fluoropentane demonstrates the power of computational methods in modern chemical research. For drug development professionals and scientists, this congruence provides confidence in using in silico tools for the early-stage assessment of the physicochemical properties of novel molecular entities.

References

The Unyielding Carbon-Fluorine Bond: A Comparative Guide to Carbon-Halogen Bond Dissociation Energies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the exceptional strength of the C-F bond reveals its critical role in enhancing the metabolic stability of drug candidates. This guide provides a comparative analysis of the bond dissociation energies of carbon-fluorine (C-F), carbon-chlorine (C-Cl), carbon-bromine (C-Br), and carbon-iodine (C-I) bonds, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom into a drug molecule has become a cornerstone of modern medicinal chemistry, primarily due to the remarkable strength of the carbon-fluorine bond. This bond's high dissociation energy significantly impacts a molecule's metabolic profile, often rendering it more resistant to enzymatic degradation. Understanding the energetic differences between the C-F bond and its heavier halogen counterparts is therefore crucial for rational drug design and development.

Unraveling the Strength: A Side-by-Side Comparison

The bond dissociation energy (BDE) is the energy required to break a bond homolytically, providing a direct measure of its strength. The C-F bond is renowned for being the strongest single bond in organic chemistry.[1] This exceptional stability arises from the high electronegativity of fluorine, which creates a highly polarized and short bond with significant ionic character.[1] The electrostatic attraction between the partial positive charge on the carbon and the partial negative charge on the fluorine atom contributes substantially to the overall bond strength.[1]

As we move down the halogen group, the electronegativity of the atoms decreases, and the atomic size increases. This leads to longer and weaker bonds with carbon. The following table summarizes the average bond dissociation energies for the carbon-halogen bonds in methyl halides (CH₃-X), providing a clear quantitative comparison.

Bond (C-X)Bond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
C-F115485[2][3]
C-Cl83.7327 - 328[1][2][3]
C-Br72.1276 - 285[1][2][3]
C-I57.6213 - 240[2][3][4]

Note: The values presented are averaged and may vary slightly depending on the specific molecular environment.

The data unequivocally demonstrates that the C-F bond is significantly stronger than the C-Cl, C-Br, and C-I bonds. This considerable energy difference has profound implications for the reactivity of organohalogen compounds. Consequently, fluoroalkanes are among the most unreactive organic compounds, a property extensively leveraged in the pharmaceutical industry to enhance drug stability.[4]

Experimental Determination of Bond Dissociation Energies

A variety of experimental techniques are employed to measure bond dissociation energies. These methods often involve the generation of radicals through processes like pyrolysis or photolysis and the subsequent measurement of the kinetics and thermodynamics of the reaction.[5]

Pyrolysis in a Toluene Carrier Gas Stream: A Detailed Protocol

One classic method for determining the bond dissociation energy of a C-X bond is the toluene carrier gas technique, developed by Szwarc. This method is particularly useful for compounds that can be pyrolyzed at reasonably low temperatures.

Objective: To determine the bond dissociation energy of the C-X bond in a compound R-X.

Materials:

  • A tubular flow reactor made of quartz.

  • A furnace capable of maintaining a constant temperature.

  • A system for introducing the sample (R-X) and a carrier gas (toluene) at a controlled rate.

  • A trapping system to collect the reaction products.

  • Analytical instrumentation for product quantification (e.g., gas chromatography).

Procedure:

  • A dilute stream of the compound of interest (R-X) in a large excess of toluene vapor is passed through the heated flow reactor. The high concentration of toluene ensures that it acts as a "carrier gas" and that the decomposition of R-X is the rate-determining step.

  • The temperature of the furnace is carefully controlled to induce the homolytic cleavage of the R-X bond, forming a radical R• and a halogen atom X•.

  • The highly reactive R• radical will readily abstract a hydrogen atom from the methyl group of toluene (C₆H₅CH₃) to form a stable molecule R-H and a benzyl radical (C₆H₅CH₂•).

  • The benzyl radicals will then combine to form dibenzyl (C₆H₅CH₂CH₂C₆H₅), which is a stable and easily quantifiable product.

  • The rate of formation of dibenzyl is a direct measure of the rate of the initial bond cleavage of R-X.

  • By studying the rate of reaction at different temperatures, the activation energy for the decomposition can be determined using the Arrhenius equation. This activation energy is a good approximation of the bond dissociation energy D(R-X).

The following diagram illustrates the logical workflow for determining bond dissociation energies using the toluene carrier gas technique.

BDE_Determination cluster_experiment Experimental Setup cluster_reaction Reaction Mechanism cluster_data Data Analysis Sample Sample (R-X) in Toluene Carrier Gas Reactor Heated Flow Reactor Sample->Reactor Trap Product Trap Reactor->Trap Initiation Initiation: R-X -> R• + X• Analysis GC Analysis Trap->Analysis Rate Measure Rate of Dibenzyl Formation Analysis->Rate Propagation Propagation: R• + C₆H₅CH₃ -> R-H + C₆H₅CH₂• Initiation->Propagation Termination Termination: 2 C₆H₅CH₂• -> C₆H₅CH₂CH₂C₆H₅ Propagation->Termination Arrhenius Arrhenius Plot (ln(k) vs 1/T) Rate->Arrhenius BDE Calculate Activation Energy (Ea) Ea ≈ BDE(R-X) Arrhenius->BDE

Caption: Workflow for BDE determination via the toluene carrier gas method.

Implications for Drug Development: The C-F Bond's Role in Metabolic Stability

The exceptional strength of the C-F bond has profound implications in drug design, most notably in enhancing metabolic stability. Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[1][6]

The diagram below illustrates the protective effect of the C-F bond in CYP450-mediated metabolism.

Metabolic_Stability cluster_pathway CYP450-Mediated Metabolism Drug_CH Drug with C-H bond (Metabolically Labile) CYP450 Cytochrome P450 Enzymes Drug_CH->CYP450 Metabolic Attack Drug_CF Drug with C-F bond (Metabolically Stable) Drug_CF->CYP450 Blocked Metabolism (High BDE) Metabolite Metabolite (Inactive/Excreted) CYP450->Metabolite No_Reaction No Reaction CYP450->No_Reaction

Caption: Role of C-F bond stability in blocking CYP450 metabolism.

References

Quantitative NMR for Purity Assessment of 3-Fluoropentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for synthesized compounds is a critical aspect of quality control and a prerequisite for reliable experimental outcomes. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized 3-Fluoropentane. This document details the experimental protocols for both methods, presents comparative data in a structured format, and illustrates the workflows and principles using diagrams.

Introduction to Purity Assessment of this compound

This compound (C₅H₁₁F) is a fluorinated alkane whose purity is essential for its applications in organic synthesis and as a potential building block for novel materials and pharmaceuticals.[1][2] Impurities, such as structural isomers (e.g., 1-Fluoropentane, 2-Fluoropentane), residual starting materials, or byproducts from synthesis, can significantly impact the reactivity, safety, and efficacy of the final products. Therefore, robust analytical methods are required for accurate purity determination.

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds.[3][4] Unlike chromatographic techniques, which are relative methods requiring a certified reference standard of the exact same compound, qNMR is a direct method.[3][5] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, allowing for direct quantification against a certified internal standard of a different compound.[5][6]

Comparison of Analytical Methods: qNMR vs. GC-MS

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the analyte and potential impurities, the required accuracy, and available instrumentation. Below is a comparison of qNMR and GC-MS for the analysis of this compound.

FeatureQuantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct quantification based on the inherent relationship between NMR signal intensity and the number of nuclei.[5]Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification.[7]
Quantification Absolute quantification against a certified internal standard. Does not require a reference standard of the analyte.[3][8]Relative quantification. Requires a certified reference standard of the analyte for accurate concentration determination.
Selectivity Excellent for distinguishing and quantifying structural isomers and other impurities with distinct NMR signals. Provides detailed structural information.[3]Excellent for separating volatile compounds with different boiling points and polarities. Provides molecular weight and fragmentation patterns for identification.[7]
Sensitivity Generally lower sensitivity compared to GC-MS. May require several milligrams of sample.[9]High sensitivity, capable of detecting trace-level impurities (ppm to ppb range).[7]
Speed Relatively fast for data acquisition (typically 10-15 minutes per sample), though sample preparation can be meticulous.[9]Method development can be time-consuming. Run times are typically longer per sample.
Sample Type Requires the sample to be soluble in a deuterated solvent. Non-destructive.[8]Sample must be volatile and thermally stable. Destructive.
Typical Use Case Accurate purity assignment of the main component, characterization and quantification of major impurities and isomers.Screening for and identification of a wide range of volatile impurities, including residual solvents and trace byproducts.[7]
Quantitative Data Summary

The following tables present illustrative data from the purity assessment of a synthesized batch of this compound using both ¹H qNMR and GC-MS.

Table 1: Purity Assessment of this compound by ¹H qNMR

Analyte/Impurity¹H NMR Signal (ppm) & MultiplicityIntegral ValueMoles (relative to IS)Weight %
This compound 4.55 (dtt)1.001.00099.55%
Internal Standard (Maleic Acid) 6.25 (s)2.151.000-
2-Fluoropentane 4.70 (dsex)0.0030.0030.27%
Pentene Isomers 5.40-5.60 (m)0.0020.0020.18%

This data is representative and serves for illustrative purposes.

Table 2: Impurity Profile of this compound by GC-MS

Retention Time (min)Identified CompoundArea %
3.45Pentene Isomers0.15%
4.122-Fluoropentane0.25%
4.51 This compound 99.58%
6.23Unknown Impurity 10.02%

This data is representative and serves for illustrative purposes.

Experimental Protocols

Protocol 1: Purity Determination by ¹H qNMR

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube using an analytical balance (to 0.01 mg accuracy).[10]

  • Accurately weigh approximately 5 mg of a high-purity internal standard (IS), such as maleic acid, and add it to the same NMR tube. The IS should have signals that do not overlap with the analyte signals.[9]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.[9]

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment with a 30° or 90° pulse (e.g., 'zg30' on a Bruker spectrometer).[3]

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. A value of 30-60 seconds is recommended to ensure full relaxation for accurate quantification.[3][11]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[11][12]

  • Acquisition Time (aq): At least 3 seconds.[3]

  • Spectral Width (sw): -2 to 12 ppm.

3. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and apply a baseline correction.[10]

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the proton at C3, ~4.55 ppm) and a signal for the internal standard (e.g., the olefinic protons of maleic acid, ~6.25 ppm).

  • Calculate the purity (Purityₐ) using the following equation[10]:

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • Iₐ, Iₛ : Integrals of the analyte and internal standard signals.

    • Nₐ, Nₛ : Number of protons for the respective signals.

    • Mₐ, Mₛ : Molecular weights of the analyte (90.14 g/mol for this compound) and standard.[2]

    • mₐ, mₛ : Masses of the analyte and standard.

    • Purityₛ : Purity of the internal standard.

Protocol 2: Purity Determination by GC-MS

This protocol outlines the use of GC-MS for the separation and identification of volatile impurities in this compound.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound by dissolving 100 mg in 10 mL of a volatile solvent (e.g., dichloromethane).

  • Prepare a dilute sample for injection by taking 100 µL of the stock solution and diluting it to 10 mL with the same solvent.

2. GC-MS Instrument Parameters:

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-250.

    • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Search the total ion chromatogram (TIC) for other peaks.

  • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

  • Calculate the relative purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound (mₐ) weigh_is Accurately weigh Internal Standard (mₛ) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_setup Set qNMR Parameters (d1, ns, aq) dissolve->nmr_setup acquire Acquire ¹H NMR Spectrum nmr_setup->acquire process_spec Phase and Baseline Correction acquire->process_spec integrate Integrate Analyte (Iₐ) & Standard (Iₛ) Signals process_spec->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result Final Purity Report calculate->result

Caption: Experimental workflow for purity assessment by qNMR.

Purity_Logic main_concept Purity Assessment of Synthesized this compound qnmr qNMR Method (Direct Quantification) main_concept->qnmr gcms GC-MS Method (Separation & Identification) main_concept->gcms qnmr_adv Advantages: - Absolute Quantification - No Analyte Standard Needed - Structural Information qnmr->qnmr_adv Pros qnmr_lim Limitations: - Lower Sensitivity - Signal Overlap Possible qnmr->qnmr_lim Cons conclusion Conclusion: Orthogonal methods provide a comprehensive purity profile. qnmr->conclusion gcms_adv Advantages: - High Sensitivity - Excellent Separation - Identifies Trace Impurities gcms->gcms_adv Pros gcms_lim Limitations: - Relative Quantification - Requires Analyte Standard - Destructive gcms->gcms_lim Cons gcms->conclusion

Caption: Logical comparison of qNMR and GC-MS methods.

References

The Fluorine Effect: A Counterintuitive Shift in the Lipophilicity of Pentane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on how fluorination alters the lipophilicity of a simple alkane, revealing a non-linear relationship that challenges conventional wisdom. This guide provides supporting data and detailed experimental protocols for the determination of the octanol-water partition coefficient (logP), a critical parameter in medicinal chemistry.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often employed to enhance metabolic stability, binding affinity, and bioavailability. A key physical property influenced by fluorination is lipophilicity, which governs a molecule's behavior in both aqueous and lipid environments. While it is often assumed that adding electronegative fluorine atoms decreases lipophilicity, the case of pentane reveals a more complex and nuanced reality. This guide compares the lipophilicity of pentane with its fluorinated analogs, demonstrating that while light fluorination can decrease lipophilicity, extensive fluorination significantly increases it.

Quantitative Comparison of Lipophilicity

The octanol-water partition coefficient (logP) is the standard metric for lipophilicity. A higher logP value indicates greater lipophilicity. The following table summarizes the experimental and calculated logP values for pentane and a range of its fluorinated derivatives.

Compound NameChemical FormulaDegree of FluorinationlogPData Type
n-PentaneC₅H₁₂0~3.4Experimental
1-FluoropentaneC₅H₁₁F12.3Calculated
2-FluoropentaneC₅H₁₁F12.3Calculated
1,1-DifluoropentaneC₅H₁₀F₂22.5Calculated
1,3-DifluoropentaneC₅H₁₀F₂22.2Calculated
1,5-DifluoropentaneC₅H₁₀F₂22.1Calculated
2,2-DifluoropentaneC₅H₁₀F₂22.5Calculated
2,4-DifluoropentaneC₅H₁₀F₂22.1Calculated
1,1,1-TrifluoropentaneC₅H₉F₃33.1Calculated
1,3,3-TrifluoropentaneC₅H₉F₃32.5Calculated
1H,5H-PerfluoropentaneC₅H₂F₁₀103.9Calculated
PerfluoropentaneC₅F₁₂12~4.4Experimental

Experimental Protocols for Lipophilicity Determination

The accurate determination of logP for volatile compounds like pentane and its fluorinated analogs requires specialized experimental procedures. The two primary methods are the Shake-Flask Method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Modified for Volatile Compounds)

The shake-flask method is the traditional and most reliable technique for logP determination. For volatile substances, modifications are necessary to prevent loss of the analyte.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analyte (pentane or fluorinated pentane)

  • Gas-tight syringes

  • Sealed vials (e.g., headspace vials with PTFE/silicone septa)

  • Shaker or vortex mixer

  • Centrifuge

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

Procedure:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for at least 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: In a sealed vial, add a known volume of the pre-saturated water and a known volume of the pre-saturated n-octanol.

  • Analyte Addition: Using a gas-tight syringe, inject a small, precise amount of the volatile analyte into the vial, ensuring the needle tip is below the liquid surface to minimize evaporation.

  • Equilibration: Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases. Ensure the temperature is controlled.

  • Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw a known volume from each phase using a gas-tight syringe and analyze the concentration of the analyte in each phase using gas chromatography.

  • Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Analyte]ₙ-ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ )

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a faster, automated alternative for estimating logP. The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Materials:

  • HPLC system with a UV or mass spectrometer detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water

  • A series of reference compounds with known logP values

  • Analyte (pentane or fluorinated pentane)

Procedure:

  • System Preparation: Equilibrate the RP-HPLC system with the chosen mobile phase composition.

  • Calibration: Inject a series of reference compounds with a range of known logP values that bracket the expected logP of the analyte. Record the retention time (tᵣ) for each reference compound.

  • Calculation of Capacity Factor (k'): For each reference compound, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀ where t₀ is the column dead time.

  • Generation of Calibration Curve: Plot log(k') versus the known logP values of the reference compounds. A linear regression of this plot will yield a calibration equation.

  • Analyte Analysis: Inject the analyte into the HPLC system and determine its retention time.

  • logP Estimation: Calculate the log(k') for the analyte and use the calibration equation to estimate its logP value.

Visualizing the Fluorination-Lipophilicity Relationship

The following diagram illustrates the workflow for understanding the impact of fluorination on the lipophilicity of pentane.

Fluorination_Lipophilicity cluster_start Starting Material cluster_fluorination Fluorination Process cluster_conclusion Effect on Lipophilicity Pentane Pentane (C₅H₁₂) logP ≈ 3.4 Mono Monofluorination Pentane->Mono Introduce 1 F atom Di Difluorination Pentane->Di Introduce 2 F atoms Poly Polyfluorination Pentane->Poly Introduce multiple F atoms Per Perfluorination Pentane->Per Replace all H with F Mono_Product Monofluoropentane (C₅H₁₁F) logP ≈ 2.3 Mono->Mono_Product Di_Product Difluoropentane (C₅H₁₀F₂) logP ≈ 2.1-2.5 Di->Di_Product Poly_Product Polyfluoropentane (e.g., C₅H₂F₁₀) logP ≈ 3.9 Poly->Poly_Product Per_Product Perfluoropentane (C₅F₁₂) logP ≈ 4.4 Per->Per_Product Decrease Decreased Lipophilicity Mono_Product->Decrease Di_Product->Decrease Increase Increased Lipophilicity Poly_Product->Increase Per_Product->Increase

Caption: Fluorination's impact on pentane's lipophilicity.

This guide provides a foundational understanding of how fluorination can be strategically employed to modulate the lipophilicity of aliphatic scaffolds. The observed non-linear trend underscores the importance of empirical data in guiding molecular design and challenges simplistic assumptions about the effects of fluorine substitution. For drug development professionals, a nuanced appreciation of these structure-property relationships is crucial for the successful optimization of lead compounds.

A Comparative Guide to the Synthesis of 3-Fluoropentane: Kinetic and Methodological Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and physicochemical properties. This guide provides a comparative analysis of synthetic routes to 3-fluoropentane, a simple yet representative secondary alkyl fluoride. While specific kinetic data for this exact molecule is not extensively published, this document extrapolates from well-established principles and data for analogous systems to offer a valuable comparison of likely synthetic methodologies. We will focus on the two most probable laboratory-scale syntheses: nucleophilic substitution of a 3-halopentane and deoxyfluorination of 3-pentanol.

Comparison of Kinetic Data and Reaction Parameters

The synthesis of this compound, as a secondary alkyl fluoride, is primarily a competition between the desired SN2 substitution and the undesired E2 elimination pathways. The choice of synthetic route and reaction conditions is critical in maximizing the yield of the target molecule. The following table summarizes the key kinetic and practical differences between the two main approaches.

ParameterNucleophilic Substitution (from 3-Bromopentane)Deoxyfluorination (from 3-Pentanol)
Reaction Type Bimolecular Nucleophilic Substitution (SN2)Nucleophilic Substitution (via activated hydroxyl)
Rate Law Rate = k[3-Bromopentane][Fluoride Source][1][2]Complex, typically pseudo-first order in alcohol[3]
Relative Rate Moderate; steric hindrance at the secondary carbon is a significant factor.[2][4]Generally faster than SN2 on a corresponding halide, as it avoids direct displacement of a halide leaving group.[5]
Key Kinetic Challenges Competition from the E2 elimination reaction, which is significant for secondary halides.[6]Potential for carbocation rearrangements and elimination, especially with reagents that promote SN1-like character.[7]
Typical Fluoride Source Alkali metal fluorides (KF, CsF) with phase-transfer catalyst, or tetralkylammonium fluorides (TBAF).Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, PyFluor.[5][8]
Stereochemistry Inversion of configuration at the carbon center.[1]Inversion of configuration is typical for most modern deoxyfluorination reagents.[7]
Typical Yields 40-70% for secondary systems, highly dependent on conditions to suppress E2.[9]60-90% for secondary alcohols, often with better selectivity than SN2 of halides.[10]
Reaction Conditions Elevated temperatures (50-100 °C) are often required.Can often be performed at lower temperatures (-78 °C to room temperature).[3]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound via nucleophilic substitution and deoxyfluorination.

Protocol 1: Synthesis of this compound via Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes the fluorination of 3-bromopentane using potassium fluoride and a phase-transfer catalyst to enhance the solubility and nucleophilicity of the fluoride salt.

Materials:

  • 3-Bromopentane (1.0 equiv)

  • Potassium Fluoride (spray-dried, 2.0 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (2.0 equiv) and 18-crown-6 (0.1 equiv).

  • The flask is flushed with a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous acetonitrile is added to the flask.

  • 3-Bromopentane (1.0 equiv) is added to the stirring suspension.

  • The reaction mixture is heated to 80 °C and stirred vigorously for 24-48 hours.

  • Reaction progress is monitored by GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess potassium fluoride.

  • The filtrate is diluted with diethyl ether and washed sequentially with water and saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation due to the volatility of the product.

  • The crude product is purified by fractional distillation to yield this compound.

Protocol 2: Synthesis of this compound via Deoxyfluorination of 3-Pentanol

This protocol details the conversion of 3-pentanol to this compound using Deoxo-Fluor, a more thermally stable alternative to DAST.[5]

Materials:

  • 3-Pentanol (1.0 equiv)

  • Deoxo-Fluor (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • A solution of 3-pentanol (1.0 equiv) in anhydrous DCM is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deoxo-Fluor (1.2 equiv) is added dropwise to the cold solution with vigorous stirring.[3]

  • The reaction mixture is allowed to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by distillation.

  • The crude product is purified by column chromatography on silica gel or by fractional distillation.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: Nucleophilic Substitution Workflow A Combine KF and 18-Crown-6 in Acetonitrile B Add 3-Bromopentane A->B C Heat to 80 °C and Stir for 24-48h B->C D Monitor by GC-MS C->D E Cool and Filter D->E F Workup (Wash with H₂O and NaHCO₃) E->F G Dry and Remove Solvent F->G H Purify by Fractional Distillation G->H

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

G cluster_1 Protocol 2: Deoxyfluorination Workflow I Dissolve 3-Pentanol in DCM at -78 °C J Add Deoxo-Fluor Dropwise I->J K Stir and Warm to Room Temperature J->K L Monitor by TLC/GC-MS K->L M Quench with NaHCO₃ at 0 °C L->M N Workup (Extraction with DCM) M->N O Dry and Remove Solvent N->O P Purify by Distillation or Chromatography O->P

Caption: Workflow for the synthesis of this compound via deoxyfluorination.

References

A Comparative Study of Solvent Effects in Nucleophilic Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their biological properties, making nucleophilic fluorination a cornerstone of modern medicinal chemistry and drug development. The choice of solvent is a critical parameter in these reactions, profoundly influencing reaction rates, yields, and even chemoselectivity. This guide provides an objective comparison of solvent effects in nucleophilic fluorination reactions, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic challenges.

The Dichotomy of Solvents: Protic vs. Aprotic

The fundamental divide in solvents for nucleophilic fluorination lies between protic and aprotic systems. Protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors, while aprotic solvents lack these functionalities. This difference in hydrogen bonding capability is a primary determinant of their effect on the fluoride anion's nucleophilicity.

Polar Aprotic Solvents: Traditionally, polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been the preferred choice for nucleophilic fluorination.[1] In these solvents, the fluoride anion is poorly solvated, rendering it a more potent nucleophile, often referred to as "naked" fluoride.[2] This enhanced nucleophilicity generally leads to faster reaction rates for both SN2 and SNAr reactions.[1]

Protic Solvents: In contrast, protic solvents can form strong hydrogen bonds with the fluoride anion, creating a solvation shell that diminishes its nucleophilicity.[2][3] This often leads to slower reaction rates compared to aprotic solvents. However, recent studies have revealed that certain protic solvents, particularly bulky tertiary alcohols like tert-butanol (t-BuOH) and tert-amyl alcohol, can surprisingly promote nucleophilic fluorination.[2] This is attributed to a delicate balance where the solvent activates the leaving group through hydrogen bonding and modulates the fluoride's basicity, which can suppress unwanted elimination side reactions.[4][5][6][7]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, highlighting the impact of different solvents on the yield and efficiency of nucleophilic fluorination reactions.

Table 1: SN2 Fluorination of Alkyl Halides and Sulfonates
SubstrateFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1-bromooctaneKFMeCN802445[8]
1-bromooctaneKFt-BuOH802485[2]
1-octyl mesylateCsFMeCN822>95[9]
1-octyl mesylateCsFt-BuOH820.598[2]
2-(3-iodopropoxy)naphthaleneTBAFMeCNRT138N/A
2-(3-iodopropoxy)naphthaleneTBAFt-amyl alcoholRT176N/A
Table 2: SNAr Fluorination of Activated Arenes
SubstrateFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
4-nitrochlorobenzeneKFDMSO150675
4-nitrochlorobenzeneKFDMF150668
4-nitrochlorobenzeneKFMeCN150615
2,4-dinitrochlorobenzeneKFSulfolane100195
2-chlorobenzonitrileMe4NFDMSORT0.595[10]
4-chlorobenzonitrileMe4NFDMSORT0.5<5[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for nucleophilic fluorination in both aprotic and protic solvent systems.

General Procedure for Nucleophilic Fluorination in a Polar Aprotic Solvent (e.g., MeCN)

To a stirred solution of the substrate (1.0 mmol) in anhydrous acetonitrile (5 mL) is added the fluoride source (e.g., CsF, 1.5 mmol). The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, filtered to remove insoluble salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired fluorinated product.

General Procedure for Nucleophilic Fluorination in a Protic Solvent (e.g., t-BuOH)

The substrate (1.0 mmol) and the fluoride source (e.g., KF, 2.0 mmol) are combined in tert-butanol (5 mL). The mixture is stirred vigorously and heated to reflux (approximately 82 °C). The reaction progress is monitored by TLC or GC. After the starting material is consumed, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL). The mixture is then washed with water (3 x 10 mL) to remove the inorganic salts and the tert-butanol. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure fluorinated compound.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and workflows in nucleophilic fluorination.

SN2_Mechanism reactant Nu⁻ + R-LG ts [Nu---R---LG]⁻ reactant->ts Backside Attack product Nu-R + LG⁻ ts->product Inversion of Stereochemistry

Caption: SN2 reaction mechanism for nucleophilic fluorination.

SNAr_Mechanism start Ar-LG + Nu⁻ intermediate Meisenheimer Complex [Ar(Nu)LG]⁻ start->intermediate Addition product Ar-Nu + LG⁻ intermediate->product Elimination

Caption: SNAr reaction mechanism for nucleophilic fluorination.

Hydrogen_Bonding_Effect cluster_protic Protic Solvent (e.g., ROH) cluster_aprotic Aprotic Solvent F_protic F⁻ ROH1 R-O-H F_protic->ROH1 H-Bond ROH2 R-O-H F_protic->ROH2 label_protic Solvated Fluoride (Reduced Nucleophilicity) F_aprotic F⁻ label_aprotic 'Naked' Fluoride (Enhanced Nucleophilicity)

Caption: Solvent effect on fluoride ion nucleophilicity.

Experimental_Workflow start Combine Substrate and Fluoride Source in Solvent reaction Heat and Stir Reaction Mixture start->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Reaction Workup (Filtration/Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Fluorinated Product purification->product

Caption: General experimental workflow for nucleophilic fluorination.

References

The Gauche Effect in Fluorinated Alkanes: A Comparative Analysis of 3-Fluoropentane and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The gauche effect, a stereoelectronic phenomenon that favors a gauche conformation over the sterically less hindered anti conformation, is a cornerstone of modern organic chemistry. This guide provides a comparative analysis of the gauche effect in 3-fluoropentane and other substituted alkanes, with a focus on 1,2-difluoroethane and 2,4-difluoropentane. Experimental data and detailed methodologies are presented to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Understanding the Gauche Effect

In simple alkanes, steric hindrance dictates that bulky substituents prefer an anti-periplanar arrangement to minimize repulsive forces. However, in certain substituted alkanes, particularly those with electronegative substituents like fluorine, the gauche conformation is energetically favored. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a C-H bonding orbital (σ) and an adjacent C-F anti-bonding orbital (σ*). This interaction is maximized in the gauche arrangement.

Comparative Analysis of Conformational Energies

CompoundConformationDihedral Angle (X-C-C-Y)Energy Difference (kcal/mol)Experimental Method
1,2-Difluoroethane Gauche~70°-0.6 to -0.8 (more stable)Microwave Spectroscopy
Anti180°0
syn-2,4-Difluoropentane Gauche (F-C-C-C)Not specifiedFavored in polar solventsNMR Spectroscopy & DFT
Anti (F-C-C-C)Not specifiedFavored in non-polar solvents
This compound (Inferred) Gauche (F-C-C-C)~60°Likely a small preference-
Anti (F-C-C-C)180°0

Note: The energy difference for this compound is an educated inference based on the principles of the gauche effect, where the single fluorine atom would exert a less pronounced effect compared to the 1,2-difluoro and 1,3-difluoro systems.

The Gauche Effect in Action: A Visual Representation

The logical relationship between the anti and gauche conformations and the factors influencing their stability can be visualized as follows:

Factors Influencing Alkane Conformation Alkane Substituted Alkane Anti Anti Conformation Alkane->Anti Possible Conformation Gauche Gauche Conformation Alkane->Gauche Possible Conformation Stability Increased Stability Anti->Stability Leads to (in simple alkanes) Gauche->Stability Leads to (with electronegative subs.) Steric Steric Hindrance Steric->Anti Favors Hyperconjugation Hyperconjugation (σ -> σ*) Hyperconjugation->Gauche Favors (Gauche Effect)

Caption: Factors influencing the conformational preference in substituted alkanes.

Experimental Protocols

The determination of conformational equilibria in fluorinated alkanes relies heavily on a combination of experimental spectroscopy and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the populations of different conformers by measuring vicinal (3J) coupling constants.

Methodology:

  • Sample Preparation: The fluorinated alkane is dissolved in a suitable solvent (e.g., CDCl3 for non-polar environments, DMSO-d6 for polar environments) at a concentration typically ranging from 10 to 50 mM.

  • Data Acquisition: 1H and 19F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Temperature-dependent studies can be performed to analyze the shift in equilibrium.

  • Spectral Analysis: The vicinal coupling constants (e.g., 3JHH, 3JHF) are extracted from the spectra. For complex, second-order spectra, quantum mechanical simulation algorithms may be necessary.

  • Population Analysis: The observed coupling constant (Jobs) is a weighted average of the coupling constants for the individual conformers (e.g., Jgauche and Janti). The mole fractions (X) of the conformers can be calculated using the following equation:

    Jobs = Xgauche * Jgauche + Xanti * Janti

    The values for Jgauche and Janti are often estimated from model compounds or derived from computational calculations.

Computational Chemistry

Objective: To calculate the relative energies of the different conformers and to predict their geometries and NMR coupling constants.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). Solvation effects can be included using continuum solvation models (e.g., PCM).

  • NMR Coupling Constant Calculation: The NMR coupling constants for the optimized geometries are calculated. These theoretical values can then be used in the analysis of the experimental NMR data.

The Experimental and Computational Workflow

The interplay between experimental and computational methods is crucial for a thorough analysis of the gauche effect.

Workflow for Conformational Analysis Start Start: Synthesize Compound NMR_Exp NMR Spectroscopy Start->NMR_Exp Comp_Chem Computational Chemistry Start->Comp_Chem J_Couplings Extract J-Coupling Constants NMR_Exp->J_Couplings Conformer_Energies Calculate Conformer Energies & J-Couplings Comp_Chem->Conformer_Energies Analysis Comparative Analysis J_Couplings->Analysis Conformer_Energies->Analysis Populations Determine Conformer Populations Analysis->Populations Conclusion Elucidate Gauche Effect Populations->Conclusion

Caption: Integrated workflow for studying the gauche effect.

Conclusion

The gauche effect in this compound, while not extensively documented, can be understood through a comparative analysis with related fluorinated alkanes. The stabilizing influence of hyperconjugation, which underpins the gauche effect, is a critical factor in determining the conformational preferences of such molecules. For this compound, it is anticipated that a subtle gauche preference exists, influenced by the interplay between steric hindrance from the ethyl groups and the stereoelectronic stabilization afforded by the fluorine substituent. The combined application of NMR spectroscopy and computational chemistry provides a powerful approach to unraveling these conformational intricacies, offering valuable insights for the rational design of molecules in various scientific disciplines.

Safety Operating Guide

Proper Disposal of 3-Fluoropentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. 3-Fluoropentane, a flammable and halogenated organic compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound.

Key Properties and Hazards

Understanding the properties of this compound is the first step in its safe management. While detailed quantitative data for this specific compound is not extensively available in the provided search results, general characteristics of similar flammable liquids and halogenated compounds inform the required precautions.

PropertyInformationCitation
Chemical Formula C5H11F[1][2]
Physical State Liquid
Hazards Highly flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[3]
Environmental Hazards As a fluorinated hydrocarbon, it is related to compounds that can be potent greenhouse gases. Proper disposal is crucial to prevent atmospheric release.

Pre-Disposal Safety and Handling

Before initiating the disposal process, ensure that all safety precautions are in place to protect laboratory personnel.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves before use and use proper removal techniques.

  • Body Protection: A lab coat or other protective clothing should be worn.

Ventilation and Environment:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure there are no sources of ignition, such as open flames, sparks, or hot surfaces, in the vicinity.[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be treated as a hazardous waste process. The following steps outline the recommended procedure for its collection and disposal.

Step 1: Waste Segregation

It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4] This is because mixed waste streams can complicate the disposal process and increase costs.[4]

  • Designate a specific, clearly labeled waste container exclusively for halogenated solvents like this compound.

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a robust, leak-proof container with a secure screw cap. The container must be compatible with halogenated organic compounds.[5]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[4][6]

    • The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[5]

    • A list of all chemical constituents if it is a mixed waste stream.[5]

    • The date when the first drop of waste was added.

Step 3: Waste Accumulation

  • Add this compound waste to the designated container in a fume hood.

  • Keep the container securely closed at all times, except when adding waste.[6]

  • Do not overfill the container. A general guideline is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste until properly cleaned.

  • The first rinse of the empty container with a suitable solvent should be collected and disposed of as hazardous waste.[3]

  • After thorough rinsing and drying, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Step 5: Final Disposal

  • The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[3] Do not attempt to dispose of it down the drain or with general laboratory trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[6]

  • The primary method of disposal for such compounds is typically controlled incineration at a licensed facility.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe 1. Safety First fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate 2. Begin Disposal label_container Label Container: 'Hazardous Waste This compound' segregate->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store Store in Ventilated Area close_container->store 3. Interim Storage contact_ehs Contact EHS for Pickup store->contact_ehs 4. Final Disposal disposal Licensed Disposal (Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and safety data sheets for the most accurate and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Personal Protective Equipment (PPE)

Due to its likely flammable nature and potential for skin, eye, and respiratory irritation, a comprehensive approach to personal protection is critical when handling 3-Fluoropentane. The following table summarizes the recommended PPE, drawing parallels from the safety data for 3-bromopentane.

PPE CategoryRecommended EquipmentSpecifications and Usage
Eye and Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. Provides protection against chemical splashes.
Skin Protection Chemical-Resistant GlovesInspect gloves for integrity before each use. Nitrile or neoprene gloves are generally suitable for handling halogenated hydrocarbons.
Flame-Retardant and Impervious Lab Coat or ClothingProvides a barrier against skin contact and protects from potential flash fires.
Respiratory Protection Full-Face RespiratorRecommended if working in a poorly ventilated area or if exposure limits are exceeded. Use with appropriate organic vapor cartridges.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Ground all equipment to prevent static discharge.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on a flame-retardant lab coat.

  • Wear safety goggles with side-shields.

  • Don chemical-resistant gloves.

  • If necessary, fit-test and wear a full-face respirator.

3. Chemical Handling:

  • Carefully open the container, avoiding inhalation of vapors.

  • Use non-sparking tools for all transfers.[1]

  • Keep the container tightly closed when not in use.[1][2]

4. Post-Handling:

  • Wash hands thoroughly after handling.

  • Remove and properly dispose of contaminated gloves.

  • Clean the work area.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[2]

  • Contaminated Materials: Used gloves, absorbent materials from spills, and empty containers should be treated as hazardous waste.

  • Disposal Method: Dispose of all -Fluoropentane waste through a licensed professional waste disposal service.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the logical steps for safely incorporating this compound into your experimental procedures.

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Chemical Handling cluster_disposal Waste Disposal prep_hood Work in Fume Hood prep_safety Verify Eyewash/Shower Access prep_hood->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition prep_ground Ground Equipment prep_ignition->prep_ground ppe_coat Flame-Retardant Lab Coat prep_ground->ppe_coat ppe_goggles Safety Goggles ppe_coat->ppe_goggles ppe_gloves Chemical-Resistant Gloves ppe_goggles->ppe_gloves ppe_respirator Respirator (if needed) ppe_gloves->ppe_respirator handle_open Open Container Carefully ppe_respirator->handle_open handle_transfer Use Non-Sparking Tools handle_open->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close disp_collect Collect Waste in Labeled Container handle_close->disp_collect disp_materials Include Contaminated Materials disp_collect->disp_materials disp_service Dispose via Licensed Service disp_materials->disp_service

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.